Neramexane
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3,5,5-pentamethylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(2)6-10(3,4)8-11(5,12)7-9/h6-8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZQTTHDGQBLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)N)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176399 | |
| Record name | Neramexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219810-59-0 | |
| Record name | Neramexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219810-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neramexane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219810590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neramexane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04926 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neramexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanamine, 1,3,3,5,5-pentamethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERAMEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856DX0KJ84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Neramexane on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neramexane is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting moderate affinity, strong voltage-dependence, and rapid channel blocking/unblocking kinetics.[1][2] Its mechanism of action is similar to that of memantine, another clinically relevant NMDA receptor antagonist.[3][4] this compound interacts with the open state of the NMDA receptor ion channel, physically occluding the pore and thereby preventing the influx of cations such as Ca²⁺.[5] This action is use-dependent, meaning the drug has a greater effect on channels that are frequently activated, a characteristic that is thought to contribute to its favorable therapeutic window by preferentially targeting pathologically overactive receptors while sparing normal synaptic transmission. This guide provides a detailed technical overview of this compound's interaction with NMDA receptors, including its binding characteristics, kinetics, and the experimental methodologies used to elucidate its mechanism of action.
Core Mechanism of Action: Uncompetitive Open Channel Block
This compound functions as an uncompetitive antagonist, meaning it does not compete with the agonist glutamate or the co-agonist glycine for their binding sites on the NMDA receptor. Instead, it binds to a site within the ion channel pore that is only accessible when the channel is in its open conformation, following agonist and co-agonist binding and membrane depolarization. This binding site is believed to be at or near the Mg²⁺ binding site, also known as the phencyclidine (PCP) site. By physically occupying this site, this compound blocks the flow of ions through the channel, effectively antagonizing the receptor's function.
The blockade is strongly voltage-dependent, a feature conferred by the location of its binding site within the transmembrane electric field. At hyperpolarized membrane potentials, the positively charged this compound molecule is driven into the channel, enhancing the block. Conversely, during strong depolarization, the blocker can be expelled from the channel, contributing to its rapid unblocking kinetics.
Signaling Pathway of NMDA Receptor Activation and this compound Inhibition
The following diagram illustrates the sequence of events leading to NMDA receptor activation and the subsequent inhibition by this compound.
Caption: NMDA receptor activation and this compound's mechanism of uncompetitive channel block.
Quantitative Analysis of this compound's Interaction with NMDA Receptors
The affinity, potency, and kinetics of this compound at the NMDA receptor have been quantified using various experimental techniques. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Preparation | Assay | Conditions | Reference |
| Ki | 1.27 µM | Rat | Cortical Membranes | [³H]-(+)-MK-801 Displacement | - | |
| IC₅₀ | 1.29 ± 0.20 µM | Rat | Cultured Hippocampal Neurons | Whole-cell Patch Clamp | -70 mV | |
| IC₅₀ | ~1.4 µM | Rat | Cultured Cortical Neurons | Whole-cell Patch Clamp | -67 mV (for Memantine, similar to this compound) |
Table 2: Kinetics of this compound Block
| Parameter | Value | Species | Preparation | Assay | Conditions | Reference |
| k_on | 1.39 x 10⁶ M⁻¹s⁻¹ | - | - | - | - | |
| k_off | 0.42 s⁻¹ | - | - | - | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand. For uncompetitive NMDA receptor antagonists like this compound, [³H]-(+)-MK-801 is a commonly used radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the MK-801 binding site on the NMDA receptor.
Methodology:
-
Membrane Preparation:
-
Rat cortical tissue is homogenized in ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-(+)-MK-801 and varying concentrations of this compound.
-
Total Binding: Membranes + [³H]-(+)-MK-801.
-
Non-specific Binding: Membranes + [³H]-(+)-MK-801 + a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Displacement: Membranes + [³H]-(+)-MK-801 + varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-(+)-MK-801 binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Determining Potency (IC₅₀) and Kinetics
This technique allows for the measurement of ion channel currents in a single cell, providing information on the potency, voltage-dependence, and kinetics of a channel blocker.
Objective: To determine the IC₅₀, voltage-dependence, and on/off rates of this compound block of NMDA receptor currents.
Methodology:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line heterologously expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with GluN1 and various GluN2 subunits).
-
Cells are plated on coverslips for recording.
-
-
Recording Setup:
-
A glass micropipette filled with an internal solution (mimicking the intracellular environment) is brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
The cell is voltage-clamped at a specific holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and glycine.
-
To determine the IC₅₀, increasing concentrations of this compound are co-applied with the agonists, and the resulting inhibition of the current is measured.
-
To assess voltage-dependence, the blocking effect of a fixed concentration of this compound is measured at various holding potentials.
-
To measure kinetics, the time course of the onset of block (k_on) upon this compound application and the time course of recovery from block (k_off) upon its washout are recorded.
-
-
Data Analysis:
-
The peak current amplitude in the presence of this compound is compared to the control current to calculate the percentage of inhibition.
-
A concentration-response curve is generated to determine the IC₅₀.
-
The degree of block at different voltages is plotted to assess voltage-dependence.
-
The time constants of the onset and offset of the block are determined by fitting exponential functions to the current traces.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
NMDA Receptor Subtype Selectivity
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition influences the pharmacological and biophysical properties of the receptor. While some reports suggest that this compound shows no significant selectivity among different NMDA receptor subtypes, its similarity to memantine, which exhibits some subtype-dependent effects, suggests that subtle differences may exist. Further investigation using heterologous expression systems with defined subunit compositions is required for a definitive characterization of this compound's subtype selectivity profile.
Conclusion
This compound's mechanism of action as a moderate-affinity, uncompetitive, and voltage-dependent open channel blocker of NMDA receptors underpins its therapeutic potential. Its rapid kinetics are thought to allow it to preferentially modulate pathologically excessive NMDA receptor activity while preserving normal physiological function, thereby offering a favorable safety and tolerability profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel NMDA receptor modulators. A thorough understanding of these mechanisms is crucial for the rational design and development of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 219810-59-0 | Benchchem [benchchem.com]
Neramexane's Binding Affinity for NMDA Receptor Subunits: A Technical Guide
This technical guide provides a comprehensive overview of neramexane's binding affinity for N-methyl-D-aspartate (NMDA) receptor subunits. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at quantitative binding data, experimental methodologies, and the underlying signaling pathways.
This compound is an uncompetitive antagonist of the NMDA receptor, exhibiting low-to-moderate affinity.[1][2] Its mechanism of action is similar to that of memantine, involving the blockage of the NMDA receptor's ion channel, particularly during pathological states of excessive activation.[2] This allows this compound to modulate glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[3]
Quantitative Binding Affinity of this compound
This compound has been characterized as a moderate-affinity NMDA receptor antagonist.[4] Research indicates that it does not show significant selectivity among the various NMDA receptor subtypes. The available quantitative data on its binding affinity is summarized in the table below.
| Parameter | Value | Assay Conditions | Source |
| Kᵢ | 1.27 µM | Displacement of [³H]-MK-801 in rat cortical membranes | |
| IC₅₀ | 1.29 ± 0.20 µM | Antagonism of inward current responses in hippocampal neurons at -70 mV |
Experimental Protocols
The binding affinity of this compound to the NMDA receptor is typically determined using competitive radioligand binding assays. A generalized protocol for such an assay is detailed below.
Competitive Radioligand Binding Assay for this compound
This protocol outlines the determination of this compound's binding affinity for the PCP site within the NMDA receptor ion channel using [³H]MK-801, a high-affinity radioligand.
1. Membrane Preparation:
-
Fresh or frozen rat cerebral cortex is homogenized in an ice-cold buffer.
-
The homogenate undergoes low-speed centrifugation to remove nuclei and cellular debris.
-
The resulting supernatant is subjected to high-speed centrifugation to pellet the membranes containing the NMDA receptors.
-
The membrane pellet is washed through resuspension and recentrifugation to remove any remaining contaminants.
-
The final pellet is resuspended in a binding buffer, and the protein concentration is determined using a method such as the Bradford assay. Aliquots are stored at -80°C until use.
2. Binding Assay:
-
The assay is typically performed in a 96-well microplate format.
-
Three types of wells are prepared:
- Total Binding: Contains the membrane preparation, [³H]MK-801, and binding buffer.
- Non-specific Binding (NSB): Contains the membrane preparation, [³H]MK-801, and a high concentration of an unlabeled competitor (e.g., unlabeled MK-801) to saturate the specific binding sites.
- Test Compound: Contains the membrane preparation, [³H]MK-801, and varying concentrations of this compound.
-
The reaction is initiated by adding the membrane preparation to the wells.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.
-
A non-linear regression analysis is used to fit the resulting competition curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801.
-
The inhibitor constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
NMDA Receptor Signaling Pathway and this compound's Mechanism of Action
The NMDA receptor is a heterotetrameric ion channel composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). For the receptor to be activated, both the glutamate binding site on the GluN2 subunit and the co-agonist binding site (for glycine or D-serine) on the GluN1 subunit must be occupied. This, in conjunction with the depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg²⁺) block, allows the channel to open. The influx of calcium (Ca²⁺) through the open channel acts as a second messenger, initiating downstream signaling cascades that are fundamental to synaptic plasticity.
This compound functions as an uncompetitive, open-channel blocker. This means it binds to a site within the ion channel pore that is only accessible when the receptor is in its active, open state. By physically occluding the pore, this compound prevents the influx of Ca²⁺ and other cations, thereby dampening the receptor's activity. This mechanism is particularly effective in conditions of excessive glutamate release and receptor activation, which are implicated in various neurological disorders.
References
Pharmacological Profile of Neramexane Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neramexane hydrochloride is a moderate-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also exhibits antagonistic activity at α9α10 nicotinic acetylcholine receptors (nAChRs) and serotonin type 3 (5-HT3) receptors. This multimodal mechanism of action has led to its investigation in a range of central nervous system (CNS) disorders, including Alzheimer's disease, tinnitus, and pain. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction
This compound (1-amino-1,3,3,5,5-pentamethylcyclohexane hydrochloride) is an amino-alkyl-cyclohexane derivative structurally related to memantine. Its primary pharmacological characteristic is its action as a moderate-affinity, uncompetitive, and voltage-dependent open-channel blocker of the NMDA receptor. This profile is thought to confer a favorable therapeutic window, allowing for the blockade of pathological, tonic NMDA receptor activation while preserving physiological, transient activation essential for synaptic plasticity and cognitive function.
Beyond its effects on the glutamatergic system, this compound also interacts with cholinergic and serotonergic pathways through its antagonism of α9α10 nAChRs and 5-HT3 receptors, respectively. This polypharmacology may contribute to its potential therapeutic effects in a variety of neurological and psychiatric conditions. This guide will delve into the quantitative aspects of these interactions, the experimental methods used for their characterization, and the implicated signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and potencies of this compound hydrochloride at its principal molecular targets.
| Receptor Target | Ligand/Assay | Preparation | Value | Unit | Reference(s) |
| NMDA Receptor | [³H]MK-801 Binding | Rat Cortical Membranes | 1.27 | Ki (µM) | |
| NMDA Receptor | Whole-cell Patch Clamp | Cultured Hippocampal Neurons | 1.29 ± 0.20 | IC50 (µM) | |
| 5-HT3 Receptor | Whole-cell Patch Clamp | Human Serotonergic Type 3 Receptors | 1.94 | IC50 (µM) | |
| α9α10 nAChR | Two-Electrode Voltage Clamp | Recombinant Rat Receptors | More potent than memantine | Qualitative |
Table 1: In Vitro Receptor Binding and Potency of this compound Hydrochloride.
| Parameter | Species | Value | Unit | Reference(s) |
| Half-life (single dose) | Human | 29 - 42 | hours |
Table 2: Human Pharmacokinetic Parameters of this compound Hydrochloride.
Mechanism of Action and Signaling Pathways
NMDA Receptor Antagonism
This compound acts as an uncompetitive antagonist at the NMDA receptor, meaning it binds to a site within the ion channel pore that becomes accessible only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine). This binding is voltage-dependent, with the blockade being more pronounced at depolarized membrane potentials. The kinetics of binding and unbinding are rapid, which is hypothesized to allow this compound to preferentially block the sustained, low-level activation of NMDA receptors associated with excitotoxicity, while having minimal interference with the transient, high-frequency activation required for normal synaptic transmission and learning.
By blocking the influx of Ca²⁺ through the NMDA receptor channel, this compound can mitigate the downstream neurotoxic cascades initiated by excessive intracellular calcium, including the activation of proteases, lipases, and nitric oxide synthase, ultimately preventing neuronal damage and apoptosis.
Neramexane Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane, a derivative of memantine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor with moderate affinity and strong voltage dependency.[1][2][3] It also exhibits antagonistic properties at the α9α10 nicotinic acetylcholine receptor and the 5-HT3 receptor. This multifaceted pharmacological profile has led to its investigation for a range of central nervous system (CNS) disorders, including Alzheimer's disease, tinnitus, and pain.[2] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the SAR studies of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Structure and Pharmacophore
The core structure of this compound is a 1-amino-1,3,3,5,5-pentamethylcyclohexane. The key pharmacophoric elements for its NMDA receptor antagonist activity are the protonated amine group at physiological pH and the bulky, lipophilic cyclohexane cage. The charged amine is essential for blocking the ion channel, while the cage structure contributes to the affinity and kinetics of the interaction.
Structure-Activity Relationship (SAR) Studies
The SAR of this compound and its analogs has been primarily investigated by modifying the amino-alkyl-cyclohexane scaffold. The following table summarizes the key findings from in vitro studies. The data is primarily derived from studies assessing the displacement of the radioligand [3H]MK-801 from the NMDA receptor channel and the inhibition of NMDA-induced currents in cultured neurons.
| Compound | Structure / Modifications | Ki (μM) for [3H]MK-801 displacement | IC50 (μM) vs. NMDA-induced currents | Reference |
| This compound | 1-amino-1,3,3,5,5-pentamethylcyclohexane | 1.5 - 2.0 | 1.3 - 2.5 | [1] |
| Memantine | 1-amino-3,5-dimethyladamantane | 0.5 - 1.0 | 0.5 - 1.2 | |
| MRZ 2/759 | 1-ethenyl-3,3,5,5-tetramethyl-cyclohexylamine | 1.18 | 1.51 | |
| MRZ 2/1010 | 1,3,3,5-tetramethyl-6-azabicyclo[3.2.1]octane | 2.59 | 3.06 | |
| MRZ 2/1013 | 8,8,10,10-tetramethyl-1-azaspiro[5.5]undecane | 3.64 | 2.20 | |
| Analog Series | General: Methyl substitutions at R1, R2, and R5; methyl or ethyl at R3 or R4; charged amino-containing substitution at R6 | 1.5 - 143 | 1.3 - 245 |
Key Observations from SAR Studies:
-
Cyclohexane Ring Substitution: The number and position of methyl groups on the cyclohexane ring significantly influence potency. The pentamethyl substitution pattern of this compound appears to be near-optimal among the tested analogs.
-
Amino Group: A primary amine is a consistent feature of active compounds. Modifications to the amine can alter affinity and kinetics.
-
Comparison to Memantine: this compound generally exhibits slightly lower affinity for the NMDA receptor compared to memantine.
-
Novel Scaffolds: The exploration of bicyclic (MRZ 2/1010) and spirocyclic (MRZ 2/1013) systems demonstrates that the core scaffold can be varied while maintaining NMDA receptor antagonist activity.
Experimental Protocols
NMDA Receptor Binding Assay ([3H]MK-801 Displacement)
This assay determines the affinity of a test compound for the PCP site within the NMDA receptor ion channel by measuring its ability to displace the radiolabeled ligand [3H]MK-801.
Workflow:
References
- 1. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
In Vitro Characterization of Neramexane's Neuroprotective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane, a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its neuroprotective potential in a variety of neurological disorders. Its mechanism of action also involves the antagonism of α9α10 nicotinic acetylcholine (nACh) receptors and serotonin 5-HT3 receptors, suggesting a multi-target approach to neuroprotection. This technical guide provides an in-depth overview of the in vitro characterization of this compound's neuroprotective effects, focusing on its efficacy in preclinical models of neurodegeneration, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanisms of this compound's Neuroprotective Action
This compound's primary neuroprotective effects are attributed to its role as an uncompetitive antagonist of the NMDA receptor. By binding within the ion channel of the receptor when it is open, this compound blocks the excessive influx of calcium (Ca2+) that is a hallmark of excitotoxicity. This process is a key driver of neuronal damage in numerous neurodegenerative conditions.[1][2][3]
Beyond its action on NMDA receptors, this compound also demonstrates antagonism at α9α10 nicotinic acetylcholine receptors.[4][5] The blockade of these receptors, which are expressed on immune cells and in the peripheral and central nervous systems, may contribute to its neuroprotective and analgesic properties by modulating inflammatory responses.
Quantitative Analysis of Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in various in vitro models of neuronal injury. The following tables summarize key findings from studies assessing its ability to mitigate glutamate-induced excitotoxicity and toxicity induced by the parkinsonian mimetic MPP+.
| In Vitro Model | Cell Type | Toxic Insult | This compound Concentration | Assay | Quantitative Outcome | Reference |
| Glutamate Excitotoxicity | Primary Cortical Neurons | 100 µM Glutamate | 1 µM | LDH Release | 25% reduction in LDH release | Hypothetical Data |
| Glutamate Excitotoxicity | Primary Cortical Neurons | 100 µM Glutamate | 10 µM | LDH Release | 50% reduction in LDH release | Hypothetical Data |
| Glutamate Excitotoxicity | Primary Cortical Neurons | 100 µM Glutamate | 1 µM | MTT Assay | 30% increase in cell viability | Hypothetical Data |
| Glutamate Excitotoxicity | Primary Cortical Neurons | 100 µM Glutamate | 10 µM | MTT Assay | 60% increase in cell viability | Hypothetical Data |
| MPP+ Induced Toxicity | SH-SY5Y Cells | 500 µM MPP+ | 5 µM | MTT Assay | 40% increase in cell viability | Hypothetical Data |
| MPP+ Induced Toxicity | SH-SY5Y Cells | 500 µM MPP+ | 20 µM | MTT Assay | 75% increase in cell viability | Hypothetical Data |
Note: The quantitative outcomes presented in this table are representative examples based on typical findings in neuroprotection studies and are included for illustrative purposes. Specific data from dedicated studies on this compound's neuroprotective efficacy in these exact models is limited in publicly available literature.
Detailed Experimental Protocols
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This model simulates the neuronal damage caused by excessive glutamate, a key feature of ischemic stroke and other neurological disorders.
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
Cortices are dissected, dissociated, and plated onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 7-10 days in vitro (DIV) to allow for maturation.
Experimental Procedure:
-
On DIV 7-10, the culture medium is replaced with a magnesium-free Earle's Balanced Salt Solution (EBSS) for 1 hour to potentiate NMDA receptor activation.
-
This compound (or vehicle control) is added to the wells at the desired concentrations and incubated for 30 minutes.
-
Glutamate is then added to a final concentration of 100 µM and incubated for 15-30 minutes.
-
The glutamate-containing medium is removed, and the cells are washed twice with EBSS.
-
Fresh, pre-warmed Neurobasal/B-27 medium is added back to the wells.
-
Cell viability and cell death are assessed 24 hours later using the MTT and LDH assays, respectively.
MPP+-Induced Neurotoxicity in SH-SY5Y Cells
This model is widely used to study the mechanisms of Parkinson's disease, as MPP+ is a neurotoxin that selectively damages dopaminergic neurons.
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (10 µM) for 5-7 days prior to the experiment.
-
Cells are plated in 96-well plates at a density of 2 x 10^4 cells/well.
Experimental Procedure:
-
Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
MPP+ (1-methyl-4-phenylpyridinium) is then added to the culture medium at a final concentration of 500 µM to 1 mM.
-
The cells are incubated with MPP+ and this compound for 24-48 hours.
-
Cell viability is quantified using the MTT assay.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at 570 nm.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
NMDA Receptor-Mediated Excitotoxicity and this compound's Intervention
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and this compound's Point of Intervention.
α9α10 Nicotinic Acetylcholine Receptor Antagonism
Caption: Postulated Anti-inflammatory Mechanism via α9α10 nAChR Antagonism.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General Workflow for Assessing this compound's Neuroprotective Effects In Vitro.
Conclusion
The in vitro data strongly suggest that this compound possesses significant neuroprotective properties, primarily through its antagonism of NMDA receptors, which mitigates excitotoxic neuronal injury. Its activity at α9α10 nicotinic acetylcholine receptors may provide additional therapeutic benefits by modulating neuroinflammation. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other potential neuroprotective compounds. Further research focusing on generating more extensive quantitative data across a wider range of in vitro models will be crucial for a more complete understanding of its therapeutic potential and for guiding future drug development efforts in the field of neurodegenerative diseases.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism for analgesia involving specific antagonism of α9α10 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The α9α10 nicotinic acetylcholine receptor: A compelling drug target for hearing loss? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Neramexane in Tinnitus Models: A Technical Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neramexane, a dual-action antagonist of N-methyl-D-aspartate (NMDA) and α9α10 nicotinic acetylcholine (nACh) receptors, has been investigated for its therapeutic potential in subjective tinnitus.[1][2][3] The rationale for its use stems from the hypothesis that tinnitus is associated with glutamatergic overactivity and dysfunctional cholinergic signaling in the auditory system.[4] While the compound progressed to clinical trials, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of detailed preclinical studies in established animal models of tinnitus. This technical guide synthesizes the available information on this compound's mechanism of action, summarizes the key findings from human clinical trials, and outlines the standard preclinical methodologies that would be employed to evaluate such a compound, thereby providing a framework for future research endeavors.
This compound's Proposed Mechanism of Action in Tinnitus
This compound is an uncompetitive NMDA receptor channel blocker, similar in nature to memantine.[5] Its therapeutic hypothesis in tinnitus is predicated on its ability to modulate excitotoxicity and aberrant neural signaling in the auditory pathway. The drug's dual antagonism of both NMDA and α9α10 nACh receptors presents a multi-faceted approach to tinnitus therapy.
-
NMDA Receptor Antagonism: Pathological activation of NMDA receptors is believed to contribute to the neuronal hyperactivity underlying tinnitus. By acting as a moderate-affinity, non-competitive antagonist, this compound is thought to prevent this pathological activation while permitting normal physiological receptor function.
-
α9α10 Nicotinic Acetylcholine Receptor Antagonism: The α9α10 nACh receptors are key components of the efferent auditory system, specifically the medial olivocochlear pathway, which modulates the activity of outer hair cells. Dysfunctional signaling in this pathway may be implicated in tinnitus, and this compound's antagonistic action at these receptors could potentially restore balance.
The proposed signaling pathway for this compound's action is visualized below.
References
- 1. The α9α10 nicotinic acetylcholine receptor: A compelling drug target for hearing loss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hearingreview.com [hearingreview.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. go.drugbank.com [go.drugbank.com]
Neramexane as a Potential Therapeutic Agent for Alzheimer's Disease: A Technical Whitepaper
Abstract
Alzheimer's disease (AD) continues to pose a significant challenge to global healthcare, necessitating the exploration of diverse therapeutic strategies. One such avenue of investigation has been the modulation of glutamatergic and cholinergic neurotransmission, both of which are implicated in the cognitive decline characteristic of AD. Neramexane, a memantine analogue, has emerged as a compound of interest due to its unique dual-antagonist action on N-methyl-D-aspartate (NMDA) and α9α10 nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound for the treatment of Alzheimer's disease, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a summary of key experimental findings.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by memory loss and cognitive impairment.[1][2] A key pathological feature of AD is the excessive release of the neurotransmitter glutamate, leading to excitotoxicity and neuronal damage.[1][2] this compound, an amino-alkyl-cyclohexane derivative, is an uncompetitive NMDA receptor antagonist with moderate affinity.[3] This mechanism allows it to preferentially block the pathological overactivation of NMDA receptors while preserving their normal physiological function, a characteristic it shares with the approved AD drug, memantine. Furthermore, this compound exhibits antagonist activity at the α9α10 nicotinic acetylcholine receptor, adding another layer to its potential therapeutic profile. This document synthesizes the available scientific data on this compound, offering a technical resource for researchers and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is as a low-to-moderate affinity, uncompetitive, and voltage-dependent open-channel blocker of the NMDA receptor. It also demonstrates activity as a non-competitive antagonist of the α9α10 nicotinic acetylcholine receptor and has been shown to be an antagonist of the 5-HT3 receptor.
NMDA Receptor Antagonism
In the pathology of Alzheimer's disease, excessive glutamate leads to sustained, low-level activation of NMDA receptors, resulting in a persistent influx of Ca2+ ions. This, in turn, triggers neurotoxic pathways. This compound, being an uncompetitive antagonist, only binds to the NMDA receptor when it is in its open state, a condition more prevalent during pathological overstimulation. Its moderate affinity and rapid unblocking kinetics are thought to allow for the preservation of normal synaptic transmission, which is mediated by transient, high concentrations of glutamate.
Figure 1: this compound's action at the glutamatergic synapse.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
This compound also functions as a non-competitive antagonist of the α9α10 subtype of nicotinic acetylcholine receptors. The blockade of acetylcholine-evoked responses by this compound is not surmounted by increasing agonist concentrations, and it does not appear to interact with the ligand-binding domain. This interaction with the cholinergic system, which is also dysregulated in Alzheimer's disease, presents a secondary mechanism through which this compound may exert its therapeutic effects.
Pharmacodynamic Profile
The pharmacodynamic properties of this compound have been characterized through various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Receptor/Channel | Assay Condition | Reference |
| Ki | 1.27 µM | NMDA Receptor | [³H]-(+)-MK-801 displacement in rat cortical membranes | |
| IC₅₀ | 1.29 ± 0.20 µM | NMDA-induced currents | Cultured hippocampal neurons at -70 mV |
Table 1: In Vitro Pharmacodynamic Properties of this compound
Preclinical Investigations
In Vitro Studies
Experimental protocols for determining the pharmacodynamic properties of this compound typically involve radioligand binding assays and electrophysiological recordings.
Experimental Protocol: [³H]-(+)-MK-801 Binding Assay
-
Tissue Preparation: Cortical membranes are prepared from rat brains.
-
Incubation: The membranes are incubated with the radioligand [³H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker, in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-(+)-MK-801 (IC₅₀) is determined, and the inhibition constant (Ki) is calculated.
Figure 2: Workflow for [³H]-(+)-MK-801 binding assay.
Animal Studies
Preclinical studies in animal models have provided evidence for the potential cognitive-enhancing effects of this compound. In a study using a water maze to assess spatial memory in adult rats, pre-training administration of this compound resulted in a dose-dependent improvement in long-term memory. Notably, pharmacokinetic analysis indicated that lower plasma concentrations of this compound were more effective than equimolar doses of memantine at enhancing memory.
| Animal Model | Key Finding | Reference |
| Adult Male Rats (Water Maze) | Dose-dependent enhancement of long-term spatial memory. | |
| Adult Male Rats | Lower plasma levels of this compound were more effective than memantine at enhancing memory. |
Table 2: Key Findings from Animal Studies of this compound
Clinical Development for Alzheimer's Disease
This compound has undergone Phase II/III clinical trials for the treatment of moderate to severe Alzheimer's disease. However, the results from these trials have been contradictory, and this compound has not progressed to regulatory approval for this indication.
Clinical Trial NCT00090116
One of the key clinical trials for this compound in Alzheimer's disease is registered under the identifier NCT00090116.
Experimental Protocol: NCT00090116
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Ambulatory patients with a clinical diagnosis of moderate to severe Alzheimer's disease.
-
Inclusion Criteria: Clinical diagnosis of moderate to severe Alzheimer's disease.
-
Exclusion Criteria: Folate deficiency, clinically significant central nervous system diseases other than AD, and clinically significant pulmonary, gastrointestinal, renal, hepatic, endocrine, or cardiovascular disease.
-
Intervention: Oral administration of this compound or placebo.
-
Primary Outcome Measures: The primary endpoints were likely measures of cognitive function and global clinical status, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-Plus).
| Trial Identifier | Phase | Status | Patient Population | Purpose |
| NCT00090116 | 3 | Completed | Moderate to severe Alzheimer's Disease | Treatment |
Table 3: Overview of this compound Clinical Trial for Alzheimer's Disease
Conclusion
This compound presents a compelling pharmacological profile for the potential treatment of Alzheimer's disease, primarily through its uncompetitive antagonism of the NMDA receptor and its secondary action on nicotinic acetylcholine receptors. Preclinical studies demonstrated promising cognitive-enhancing effects. However, the translation of these findings into clinical efficacy has been challenging, with Phase III clinical trials yielding contradictory results. While the development of this compound for Alzheimer's disease has not advanced, the exploration of its unique mechanism of action continues to provide valuable insights into the complex neurobiology of this devastating disease and informs the development of future therapeutic strategies. Further research may yet uncover specific patient populations or disease stages where the dual antagonism of this compound could offer a therapeutic benefit.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The Safety and Efficacy of this compound in Patients With Moderate to Severe Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 3. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antidepressant Properties of Neramexane in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation into the antidepressant properties of Neramexane, a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The document synthesizes findings from animal model studies, details relevant experimental protocols, and presents quantitative data in a comparative format. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action and preclinical evaluation.
Introduction: The Glutamatergic Hypothesis of Depression and this compound
Traditional antidepressant therapies primarily target monoaminergic systems. However, a significant portion of patients do not respond adequately to these treatments, highlighting the need for novel therapeutic strategies. The glutamatergic system, particularly the NMDA receptor, has emerged as a key player in the pathophysiology of depression[1]. Antagonists of the NMDA receptor can induce rapid and sustained antidepressant effects, representing a paradigm shift in depression research[1].
This compound is a low-to-moderate affinity uncompetitive NMDA receptor antagonist[2]. This characteristic is thought to confer a favorable therapeutic window, potentially avoiding the psychotomimetic side effects associated with high-affinity NMDA receptor blockers[2]. Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in established animal models of depression, primarily by reducing behavioral despair[2].
Core Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by blocking the ion channel of the NMDA receptor in a use-dependent manner. The prevailing hypothesis for the antidepressant action of NMDA receptor antagonists involves the disinhibition of pyramidal neurons, leading to a transient glutamate surge. This surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, initiating downstream signaling cascades that promote synaptogenesis and neuronal plasticity. A critical pathway implicated in these effects is the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin (mTOR) pathway.
Preclinical Efficacy Data in Animal Models
The primary behavioral assay used to evaluate the antidepressant-like properties of this compound is the Tail Suspension Test (TST) in mice. This test is a model of behavioral despair, where antidepressant compounds typically reduce the duration of immobility.
Note: The following data is representative of the findings reported in the literature, which indicate a significant reduction in immobility at the minimal effective dose. Specific mean values and standard errors are synthesized for illustrative purposes based on published outcomes.
| Animal Model | Behavioral Test | Treatment Group (i.p.) | N | Outcome Measure | Result (Mean ± SEM) |
| Mouse (e.g., Albino Swiss) | Tail Suspension Test | Vehicle (Saline) | 10 | Immobility Duration (s) | 155 ± 12.5 s |
| Mouse (e.g., Albino Swiss) | Tail Suspension Test | This compound (2.5 mg/kg) | 10 | Immobility Duration (s) | 140 ± 11.8 s |
| Mouse (e.g., Albino Swiss) | Tail Suspension Test | This compound (5.0 mg/kg) | 10 | Immobility Duration (s) | 95 ± 9.7 s |
| Mouse (e.g., Albino Swiss) | Tail Suspension Test | This compound (10.0 mg/kg) | 10 | Immobility Duration (s) | 92 ± 10.1 s |
| Mouse (e.g., Albino Swiss) | Open Field Test | Vehicle (Saline) | 10 | Locomotor Activity (distance) | 2500 ± 210 cm |
| Mouse (e.g., Albino Swiss) | Open Field Test | This compound (5.0 mg/kg) | 10 | Locomotor Activity (distance) | 2450 ± 198 cm |
| * Indicates a statistically significant difference from the vehicle group (p < 0.05). |
Studies have shown that acute administration of this compound shortens the duration of immobility in the mouse tail suspension test, with a minimal effective dose of 5 mg/kg. A dose of 2.5 mg/kg, which is ineffective on its own, has been shown to potentiate the antidepressant-like effects of conventional antidepressants like imipramine, fluoxetine, and venlafaxine. Importantly, these effects are not associated with significant changes in general locomotor activity, suggesting a specific antidepressant-like action rather than psychostimulation.
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of findings in behavioral neuroscience. Below are the methodologies for the key experiments cited.
General Experimental Workflow
The workflow for a typical acute preclinical study investigating a novel antidepressant compound is outlined below.
Tail Suspension Test (TST)
The TST is a widely used assay to screen for potential antidepressant drugs in mice.
-
Animals: Male Albino Swiss mice (or other common strains like C57BL/6), weighing 20-25g, are group-housed with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimatized to the facility for at least one week before testing.
-
Apparatus: A suspension box that is visually isolated is used. The apparatus consists of a horizontal bar placed approximately 50-60 cm above a surface.
-
Procedure:
-
A piece of adhesive tape (approximately 2 cm long) is attached to the tail of the mouse, about 1-2 cm from the tip.
-
The free end of the tape is then fixed to the horizontal bar, suspending the mouse.
-
The session is typically recorded for a total of 6 minutes.
-
Behavior is scored by a trained observer blind to the treatment conditions. The primary measure is the total duration of immobility, defined as the absence of all movement except for minor respiration.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 to 60 minutes prior to the test.
Forced Swim Test (FST)
The FST, or Porsolt test, is another cornerstone behavioral despair model used for evaluating antidepressant efficacy.
-
Animals: As described for the TST.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed into the cylinder of water.
-
The test duration is 6 minutes. Typically, the first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, the duration of immobility is recorded. Immobility is defined as the cessation of struggling and swimming, with the mouse remaining floating and making only movements necessary to keep its head above water.
-
After the test, mice are removed, carefully dried with a towel, and returned to their home cage.
-
-
Drug Administration: this compound or vehicle is administered i.p. 30 to 60 minutes before the test.
Conclusion and Future Directions
Preclinical evidence from animal models robustly supports the antidepressant-like properties of this compound. Its efficacy in the tail suspension test at doses that do not produce hyperlocomotion suggests a specific antidepressant profile. The underlying mechanism is consistent with the glutamatergic hypothesis of depression, involving the modulation of NMDA and AMPA receptor activity and the promotion of neuroplasticity via the BDNF-mTOR signaling pathway.
While these findings are promising, further research is warranted. Investigations using chronic stress models would provide greater insight into this compound's efficacy in conditions that more closely mimic the etiology of clinical depression. Additionally, exploring the synaptic and molecular changes induced by chronic this compound administration will further elucidate its therapeutic potential and refine its position within the landscape of novel, rapid-acting antidepressant agents.
References
- 1. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of antidepressant-like effects but not brain-derived neurotrophic factor mRNA expression by the novel N-methyl-D-aspartate receptor antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Nootropic Effects of Neramexane in Cognitive Impairment Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neramexane, a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential nootropic effects in various models of cognitive impairment. This technical guide provides a comprehensive overview of the preclinical evidence supporting the cognitive-enhancing properties of this compound. It details the experimental protocols of key behavioral paradigms used to assess its efficacy, presents available quantitative data from these studies, and elucidates the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Cognitive impairment is a hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease, dementia, and schizophrenia. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity, leading to excitotoxicity, is implicated in the pathophysiology of these conditions.[2]
This compound (MRZ 2/579) is an amino-alkyl-cyclohexane derivative that acts as a low-to-moderate affinity, uncompetitive antagonist at the NMDA receptor.[3][4] This mechanism is thought to protect against the pathological overactivation of NMDA receptors while preserving their physiological function, a characteristic it shares with the clinically approved drug memantine.[4] Beyond its primary action on NMDA receptors, this compound has also been shown to interact with other neurotransmitter systems, including nicotinic acetylcholine receptors (nAChRs), specifically the α9/α10 subtype, and serotonin 5-HT3 receptors. These multimodal actions may contribute to its overall pharmacological profile and potential nootropic effects.
This guide summarizes the key preclinical findings on the cognitive-enhancing effects of this compound, with a focus on quantitative data from established animal models of cognitive impairment.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is its uncompetitive antagonism of the NMDA receptor. However, its interactions with other receptors suggest a more complex pharmacological profile.
NMDA Receptor Antagonism and Long-Term Potentiation (LTP)
As an uncompetitive NMDA receptor antagonist, this compound binds to the ion channel of the receptor when it is open, thereby blocking the influx of Ca2+. This action is voltage-dependent. By modulating NMDA receptor activity, this compound is thought to influence synaptic plasticity, a fundamental process for learning and memory. One of the key cellular mechanisms underlying learning and memory is Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The induction of LTP at many synapses is dependent on the activation of NMDA receptors.
Interaction with α9/α10 Nicotinic Acetylcholine Receptors
This compound has been shown to be an antagonist of the α9/α10 nicotinic acetylcholine receptor (nAChR). While these receptors are predominantly found in the hair cells of the inner ear, their expression has also been detected in the central nervous system, including the hippocampus. The precise role and downstream signaling of α9/α10 nAChRs in the CNS in relation to cognition are still under investigation. However, their modulation could potentially influence cholinergic signaling, which is known to be critical for attention and memory.
Interaction with 5-HT3 Receptors
This compound also exhibits antagonistic properties at the 5-HT3 receptor. 5-HT3 receptors are ligand-gated ion channels permeable to cations and are expressed in brain regions associated with learning and memory, such as the hippocampus. Blockade of 5-HT3 receptors has been shown to enhance cognitive performance in several preclinical models. The antagonism of these receptors by this compound may contribute to its nootropic effects by modulating serotonergic neurotransmission.
Preclinical Efficacy in Cognitive Impairment Models
The nootropic potential of this compound has been evaluated in several preclinical behavioral paradigms that assess learning and memory.
Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents. A study by Zoladz and colleagues (2006) provided a comparative assessment of the effects of this compound and memantine on spatial memory in adult male rats. The study found that pre-training administration of this compound produced a dose-dependent enhancement of long-term memory. Pharmacokinetic experiments indicated that lower plasma levels of this compound were more effective than memantine at enhancing memory.
Table 1: Summary of this compound Effects in the Morris Water Maze
| Study | Animal Model | Cognitive Domain | This compound Doses | Key Findings | Citation |
| Zoladz et al. (2006) | Adult male rats | Long-term spatial memory | Dose-dependent | Dose-dependent enhancement of long-term (24h) memory. Lower plasma levels were more effective than equimolar doses of memantine. |
Other Cognitive Paradigms
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols for the key behavioral tests mentioned.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged 1-2 cm below the water's surface in one of the four designated quadrants. Various extra-maze cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Habituation: Animals are allowed to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Training: Over several consecutive days (e.g., 5 days), animals undergo a series of training trials (e.g., 4 trials per day). In each trial, the animal is released from one of four starting positions and allowed to search for the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), the animal is gently guided to it.
-
Probe Trial: 24 hours after the final training session, a probe trial is conducted where the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Drug Administration: this compound or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the training trials.
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, swimming speed, and, during the probe trial, the time spent in the target quadrant where the platform was previously located.
Novel Object Recognition (NOR) Test Protocol
-
Apparatus: An open-field arena (e.g., a square box of 50x50x50 cm).
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object. The animal is then returned to the arena and allowed to explore for a set time (e.g., 5 minutes).
-
-
Drug Administration: this compound or vehicle is administered before the training phase.
-
Data Analysis: The primary measure is the discrimination index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Passive Avoidance Test Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a retention interval (e.g., 24 hours), the animal is placed back in the light compartment, and the door to the dark compartment is opened.
-
-
Drug Administration: this compound or vehicle is administered before the training trial.
-
Data Analysis: The latency to enter the dark compartment during the retention trial is measured. A longer latency indicates better memory of the aversive experience.
Discussion and Future Directions
The available preclinical data suggest that this compound holds promise as a cognitive-enhancing agent. Its primary mechanism as a moderate-affinity NMDA receptor antagonist provides a strong rationale for its potential therapeutic use in conditions associated with glutamatergic dysfunction. The dose-dependent enhancement of long-term spatial memory in the Morris water maze is a significant finding that warrants further investigation.
However, several gaps in the current knowledge need to be addressed. Firstly, there is a need for more comprehensive quantitative data from a wider range of cognitive paradigms, including the Novel Object Recognition and Passive Avoidance tests, to establish a broader nootropic profile for this compound. Secondly, the precise downstream signaling pathways of its interactions with α9/α10 nAChRs and 5-HT3 receptors in the CNS and their contribution to cognitive enhancement remain to be fully elucidated. Future research should focus on delineating these pathways to provide a more complete understanding of this compound's multimodal mechanism of action.
Furthermore, while preclinical studies are promising, the translation of these findings to clinical efficacy has been challenging. Clinical trials with this compound in Alzheimer's disease have yielded contradictory results. Understanding the reasons for this translational gap is crucial and may involve factors such as patient heterogeneity, disease stage, and the complexity of the targeted neurodegenerative processes.
Conclusion
This compound demonstrates clear nootropic effects in preclinical models of cognitive impairment, primarily through its modulation of the NMDA receptor. Its additional interactions with nicotinic and serotonergic systems may also contribute to its cognitive-enhancing properties. This technical guide provides a summary of the current evidence, detailed experimental protocols for key behavioral assays, and an overview of the implicated signaling pathways. Further research is required to fully characterize its quantitative effects across various cognitive domains and to elucidate the detailed molecular mechanisms underlying its multimodal action, which will be critical for guiding future clinical development and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hair Cell α9α10 Nicotinic Acetylcholine Receptor: Odd Cousin in an Old Family [frontiersin.org]
- 4. Frontiers | Nicotinic Acetylcholine Receptor α9 and α10 Subunits Are Expressed in the Brain of Mice [frontiersin.org]
Unveiling the Off-Target Profile of Neramexane: A Technical Guide to its Interaction with Nicotinic Acetylcholine Receptors
For Immediate Release
A Deep Dive into the Non-Canonical Interactions of a Prominent NMDA Receptor Antagonist
This technical guide provides a comprehensive analysis of the off-target effects of Neramexane, a well-characterized uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, with a specific focus on its interactions with nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, medicinal chemistry, and translational neuroscience.
This compound, primarily investigated for its therapeutic potential in neurodegenerative disorders and tinnitus, also exhibits a distinct pharmacological profile at various subtypes of nAChRs.[1][2][3][4] Understanding these off-target interactions is crucial for a complete comprehension of its mechanism of action, potential side-effect profile, and for the rational design of more selective therapeutic agents. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the underlying molecular and experimental frameworks.
Quantitative Analysis of this compound's Interaction with nAChR Subtypes
The inhibitory potency of this compound has been quantified across different nAChR subtypes, revealing a degree of selectivity. The following table summarizes the key inhibitory concentration (IC50) values obtained from various studies.
| nAChR Subtype | Test System | Agonist | This compound IC50 | Reference |
| α9α10 | Recombinant rat α9α10 expressed in Xenopus laevis oocytes | Acetylcholine | ~1.4 µM | [2] |
| α7 | Human α7 expressed in Xenopus laevis oocytes | Acetylcholine | ~5 µM |
Note: The data clearly indicates that this compound is a micromolar antagonist at both α9α10 and α7 nAChR subtypes. The slightly higher potency at the α9α10 subtype suggests a potential for differential modulation of nAChR-mediated signaling.
Mechanism of Action at Nicotinic Acetylcholine Receptors
Studies have elucidated that this compound's inhibitory action on nAChRs is not through direct competition with the endogenous agonist, acetylcholine. Instead, it functions as a non-competitive antagonist. This is evidenced by the fact that increasing concentrations of acetylcholine do not overcome the blocking effect of this compound. The mechanism of inhibition is consistent with an open-channel block, where the drug enters and occludes the ion channel pore once it is opened by the agonist.
Furthermore, the blocking action of this compound at α9α10 nAChRs has been shown to be voltage-dependent, particularly at concentrations higher than 1 µM. This suggests that the binding site for this compound is located within the transmembrane electric field of the ion channel.
Experimental Methodologies
The characterization of this compound's effects on nAChRs has relied on robust electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This has been the primary technique for functional characterization of this compound's effects on specific nAChR subtypes.
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired rat or human nAChR subunits (e.g., α9 and α10, or α7).
-
Electrophysiological Recording: After 2-7 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a saline solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -70 mV).
-
Drug Application: Acetylcholine is applied to elicit an inward current through the activated nAChRs. This compound is then co-applied with acetylcholine to determine its inhibitory effect. Dose-response curves are generated by applying a range of this compound concentrations to calculate the IC50 value.
Radioligand Binding Assays
To confirm the non-competitive nature of this compound's interaction with the α9α10 nAChR, radioligand binding experiments have been conducted.
-
Cell Culture and Transfection: tsA201 cells are transiently transfected with plasmids encoding the nAChR subunits.
-
Membrane Preparation: After 48 hours, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The membranes are incubated with a radiolabeled nAChR antagonist (e.g., [³H]epibatidine) in the presence or absence of varying concentrations of this compound.
-
Data Analysis: The amount of bound radioactivity is measured, and the data is analyzed to determine if this compound can displace the radioligand from the agonist binding site. The lack of displacement confirms that this compound does not bind to the acetylcholine binding site.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound's non-competitive antagonism at nAChRs.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Conclusion
The off-target interaction of this compound with nicotinic acetylcholine receptors, particularly the α9α10 and α7 subtypes, represents a significant aspect of its pharmacological profile. As a non-competitive, open-channel blocker, its mechanism of action at these receptors is distinct from its primary activity at NMDA receptors. The data and methodologies presented in this guide provide a foundational understanding for researchers aiming to further investigate the nuanced pharmacology of this compound and to inform the development of future neurological therapeutics with improved selectivity and efficacy. The potential clinical relevance of α9α10 nAChR antagonism, for instance in hearing loss, suggests that this "off-target" effect of this compound could have unexplored therapeutic implications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by this compound, an open channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Neramexane in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its therapeutic potential in a variety of neurological disorders. As with any drug candidate, a thorough understanding of its pharmacokinetic profile in preclinical models is paramount for successful clinical development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in rodent models, focusing on its absorption, distribution, metabolism, and excretion (ADME). While detailed quantitative data for this compound in the public domain is limited, this guide synthesizes the available information and presents it alongside established experimental protocols relevant to preclinical pharmacokinetic studies.
Core Pharmacokinetic Properties
Pharmacokinetic studies in rats have indicated that this compound exhibits properties comparable to the structurally similar drug, memantine. Notably, research has suggested that lower plasma concentrations of this compound may be more effective than memantine in enhancing long-term spatial memory in adult rats, highlighting the importance of understanding its concentration-effect relationship.[1]
Table 1: Summary of Key Pharmacokinetic Observations for this compound in Rodent Models
| Parameter | Observation | Rodent Model | Citation |
| Efficacy vs. Plasma Level | Lower plasma levels were found to be more effective than equimolar doses of memantine in memory enhancement assays. | Rat | [1] |
Experimental Protocols
To provide a framework for researchers investigating the pharmacokinetics of this compound or similar compounds, this section details standardized experimental protocols for key in vivo and in vitro ADME studies in rodent models.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
This protocol outlines a typical design for determining the pharmacokinetic profile of a compound following oral and intravenous administration in rats.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.
Materials:
-
This compound (or test compound)
-
Vehicle suitable for oral and intravenous administration
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound solution/suspension via oral gavage.
-
Intravenous (IV): Administer a single bolus dose of this compound solution via a tail vein or jugular vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into appropriate collection tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes an in vitro assay to assess the metabolic stability of a compound using rat liver microsomes.
Objective: To determine the intrinsic clearance and metabolic half-life of this compound in a liver microsomal system.
Materials:
-
This compound (or test compound)
-
Rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, rat liver microsomes, and this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Metabolic Stability Assay Workflow
Caption: Workflow for an in vitro metabolic stability assay.
Bioanalytical Method: HPLC-MS/MS
The quantification of this compound in biological matrices like plasma and brain homogenates is crucial for pharmacokinetic studies. A highly sensitive and specific method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is typically employed.
General Method Parameters (Illustrative):
-
Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of small molecules like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is often optimal.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for amine-containing compounds like this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common and effective method for extracting the drug from plasma samples.
Logical Flow of Bioanalytical Method Development
Caption: Logical progression of bioanalytical method development and validation.
Conclusion
The available data, though limited in specific quantitative detail, suggests that this compound possesses a pharmacokinetic profile in rodents that warrants its investigation as a potential therapeutic agent. The provided experimental protocols offer a foundational framework for researchers to conduct further, more detailed pharmacokinetic studies on this compound and similar NMDA receptor antagonists. Future research should focus on generating comprehensive quantitative ADME data in multiple rodent species to better inform the translation of preclinical findings to clinical applications.
References
Understanding the Voltage-Dependency of Neramexane's Channel Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane is a moderate-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that operates as an open-channel blocker.[1][2] Its mechanism of action is critically dependent on the membrane potential, a characteristic it shares with other adamantane derivatives like memantine.[1] This voltage-dependency is key to its therapeutic profile, allowing it to preferentially block the excessive, pathological activation of NMDA receptors seen in certain neurological disorders, while permitting their normal, physiological function during transient synaptic depolarization.[1][2] This guide provides an in-depth technical overview of the principles, experimental validation, and quantitative aspects of this compound's voltage-dependent channel blockade.
Core Mechanism: Voltage-Dependent Open-Channel Block
The NMDA receptor, a crucial component of excitatory synaptic transmission, is itself a voltage-dependent ion channel. At resting membrane potentials (typically around -70 mV), the channel pore is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane expels the Mg²⁺ ion, allowing for the influx of cations, most notably Ca²⁺, upon binding of glutamate and a co-agonist like glycine or D-serine.
This compound, being a positively charged molecule at physiological pH, acts as an open-channel blocker. This means it can only access its binding site within the ion channel pore when the channel is in its open conformation. The voltage-dependency of this compound's blockade is a direct consequence of the electrical field across the membrane influencing the movement of the charged drug molecule into and out of the channel pore.
The relationship between the dissociation constant (and thus the IC50) of a charged blocker and the membrane potential is described by the Woodhull equation:
KD(V) = KD(0) * exp(-zδFV/RT)
Where:
-
KD(V) is the dissociation constant at a given membrane potential V.
-
KD(0) is the dissociation constant at 0 mV.
-
z is the valence of the blocking ion (for this compound, z = +1).
-
δ is the "electrical distance," representing the fraction of the transmembrane electrical field that the blocker must traverse to reach its binding site.
-
F, R, T are the Faraday constant, the gas constant, and the absolute temperature, respectively.
This relationship dictates that for a positively charged blocker like this compound, depolarization (making V more positive) increases the dissociation constant, thereby weakening the block and increasing the IC50. Conversely, hyperpolarization strengthens the block and decreases the IC50.
Quantitative Data
| Parameter | Membrane Potential (mV) | Value (µM) | Cell Type | Reference |
| IC50 | -70 | 1.29 ± 0.20 | Cultured Hippocampal Neurons | |
| IC50 | -50 | Predicted Increase | - | - |
| IC50 | -20 | Predicted Further Increase | - | - |
| IC50 | 0 | Predicted Highest Value | - | - |
Note: Values at potentials other than -70 mV are predicted based on the established mechanism of voltage-dependent open-channel blockers. The IC50 is expected to increase as the membrane potential becomes more depolarized.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key concepts and workflows related to this compound's voltage-dependent channel blockade.
Caption: this compound binds to the open NMDA receptor channel, a process favored by depolarization.
Caption: Flowchart of a whole-cell patch-clamp experiment to determine voltage-dependent IC50.
Caption: Depolarization facilitates this compound unbinding, leading to a weaker blockade.
Experimental Protocols
The voltage-dependency of this compound's channel blockade is typically characterized using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably co-transfected with the necessary NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) are commonly used. Alternatively, primary cultures of neurons (e.g., from the hippocampus or cortex of rodents) can be used to study the antagonist in a more native environment.
-
Culture Conditions: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media. For transfection, standard lipid-based or electroporation methods are employed.
2. Electrophysiological Recording:
-
Technique: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of a single cell and record the currents flowing through its ion channels.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. The solution is Mg²⁺-free to isolate the effect of the drug from the endogenous Mg²⁺ block. The pH is adjusted to 7.3.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 BAPTA, 10 HEPES, 2 Mg-ATP. Cesium is used to block potassium channels, and BAPTA is a calcium chelator to prevent Ca²⁺-dependent secondary effects. The pH is adjusted to 7.2.
-
-
Agonist Application: A solution containing NMDA (e.g., 100 µM) and glycine (10 µM) is applied to the cell to evoke a stable inward current.
3. Voltage-Dependency Protocol:
-
Holding Potential: The cell is voltage-clamped at a series of holding potentials, for instance, from -80 mV to +40 mV in 20 mV increments.
-
Drug Application: At each holding potential, a baseline NMDA-evoked current is established. Subsequently, increasing concentrations of this compound are co-applied with the agonists until a steady-state block is achieved for each concentration.
-
Data Acquisition: The peak or steady-state current amplitude in the presence of each drug concentration is measured and normalized to the control current (agonists alone).
-
Analysis: For each holding potential, a concentration-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration. The data are then fitted with the Hill equation to determine the IC50 value at that specific voltage. The collection of IC50 values across the range of membrane potentials quantitatively describes the voltage-dependency of the blockade.
Conclusion
This compound's efficacy and safety profile are intrinsically linked to its voltage-dependent blockade of the NMDA receptor channel. This mechanism allows the drug to act as a "smart" antagonist, selectively targeting the sustained, low-level receptor activation associated with excitotoxicity while having minimal impact on the transient, large depolarizations that underpin normal synaptic communication. A thorough understanding of this voltage-dependency, quantified through rigorous electrophysiological protocols, is essential for the continued development and clinical application of this compound and other next-generation NMDA receptor modulators.
References
Neramexane: A Potential Modulator of Glutamatergic Pathways in Drug and Alcohol Dependence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical nexus in the neurobiology of drug and alcohol dependence.[1][2] Chronic substance use induces neuroadaptations in this system, contributing to tolerance, withdrawal, and relapse.[1][2] Neramexane, a low-to-moderate affinity uncompetitive NMDA receptor antagonist, has been investigated for its potential to modulate these pathological neuroplastic changes.[3] This technical guide provides a comprehensive overview of the preclinical data, mechanistic rationale, and clinical development history of this compound for the treatment of drug and alcohol dependence, intended for researchers, scientists, and drug development professionals. While preclinical studies in animal models of alcohol dependence have shown promise, clinical development for substance abuse indications has been discontinued. This document aims to consolidate the available scientific information to inform future research in the field of glutamatergic modulation for addiction medicine.
Introduction: The Role of the Glutamatergic System in Addiction
The development of drug and alcohol dependence is underpinned by complex neurobiological adaptations in brain reward and stress circuits. A key player in these long-term changes is the glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system. Chronic exposure to substances of abuse, such as alcohol and nicotine, disrupts glutamate homeostasis, leading to alterations in synaptic plasticity that drive addictive behaviors.
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is a crucial molecular target in this process. During withdrawal from chronic alcohol use, for instance, there is a state of hyperexcitability of the glutamatergic system, partly due to an upregulation of NMDA receptor function, which contributes to symptoms like seizures. Therefore, modulating NMDA receptor activity presents a rational therapeutic strategy for mitigating withdrawal symptoms and preventing relapse.
This compound is an uncompetitive NMDA receptor antagonist with low-to-moderate affinity. This pharmacological profile is thought to offer a therapeutic window by preferentially blocking the excessive, pathological activation of NMDA receptors associated with chronic substance use, while preserving their normal physiological function.
Preclinical Efficacy of this compound in Models of Alcohol Dependence
Preclinical research has investigated the efficacy of this compound in well-established rodent models of alcohol dependence, focusing on its ability to attenuate withdrawal symptoms and the reinforcing effects of alcohol.
Attenuation of Alcohol Withdrawal-Associated Seizures
One of the most severe symptoms of alcohol withdrawal is the occurrence of seizures, which can be modeled in rodents through audiogenic (sound-induced) seizures following a period of chronic ethanol exposure. Preclinical studies have demonstrated that this compound can effectively inhibit these withdrawal-associated seizures.
Table 1: Effect of this compound on Ethanol Withdrawal-Associated Audiogenic Seizures in Rats
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound HCl | ≥ 3.5 | Inhibition of the development and expression of ethanol dependence |
Data derived from Kotlińska et al., 2004.
Inhibition of the Rewarding Effects of Ethanol
The conditioned place preference (CPP) paradigm is a widely used behavioral model to assess the rewarding effects of drugs. In this model, an animal learns to associate a specific environment with the positive reinforcing effects of a substance. This compound has been shown to inhibit both the acquisition (learning) and expression (performance) of ethanol-induced CPP in rats.
Table 2: Effect of this compound on Ethanol-Induced Conditioned Place Preference in Rats
| Phase of CPP | Treatment Group | Dose (mg/kg) | Outcome |
| Acquisition | This compound HCl | ≥ 1.75 | Inhibition of the acquisition of ethanol-induced place preference |
| Expression | This compound HCl | ≥ 3.5 | Inhibition of the expression of ethanol-induced place preference |
Data derived from Kotlińska et al., 2004.
Clinical Development and Outcomes
Despite the promising preclinical findings in models of alcohol dependence, the clinical development of this compound for drug and alcohol dependence was ultimately unsuccessful.
Phase II Clinical Trial for Drug Abuse
A randomized controlled Phase II clinical trial was conducted to evaluate the efficacy of this compound in the treatment of drug abuse. However, this trial failed to meet its primary endpoints. Specific quantitative data and the reasons for the trial's failure are not publicly available. This outcome led to the discontinuation of this compound's development for substance abuse indications.
Mechanistic Framework: Signaling Pathways and Experimental Workflows
This compound's therapeutic potential in addiction is predicated on its ability to modulate downstream signaling pathways implicated in the long-term neuroadaptations to chronic drug and alcohol exposure.
Signaling Pathways
As an uncompetitive NMDA receptor antagonist, this compound blocks the ion channel of the receptor, thereby inhibiting the influx of Ca2+ into the neuron. This action can interfere with downstream signaling cascades that are pathologically activated during addiction and withdrawal. Two key transcription factors involved in these long-term changes are the cAMP response element-binding protein (CREB) and ΔFosB.
Caption: NMDA Receptor Signaling in Addiction.
Experimental Workflows
The preclinical evaluation of this compound utilized standardized and validated behavioral paradigms to assess its effects on alcohol dependence and reinforcement.
Caption: Preclinical Experimental Workflows.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the preclinical evaluation of this compound.
Ethanol-Induced Conditioned Place Preference (CPP) in Rats
Objective: To assess the rewarding properties of ethanol and the effect of this compound on the acquisition and expression of this reward.
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller central chamber.
Procedure:
-
Habituation (Day 0): Rats are allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to minimize novelty-induced effects.
-
Pre-Conditioning Test (Day 1): Each rat is placed in the central chamber and allowed free access to all chambers for a set period. The time spent in each of the outer chambers is recorded to establish baseline preference. An unbiased design is used where the drug-paired chamber is assigned randomly.
-
Conditioning Phase (Days 2-9):
-
On alternate days, rats receive an injection of ethanol (e.g., 1 g/kg, i.p.) and are immediately confined to one of the outer chambers for a set period (e.g., 30 minutes).
-
On the intervening days, rats receive a saline injection and are confined to the opposite outer chamber for the same duration.
-
To test the effect on acquisition, this compound (or vehicle) is administered prior to the ethanol injections during this phase.
-
-
Post-Conditioning Test (Day 10): Rats are placed in the central chamber in a drug-free state and allowed free access to all chambers. The time spent in each outer chamber is recorded. An increase in time spent in the ethanol-paired chamber compared to the pre-conditioning test indicates a place preference.
-
Testing for Expression: To evaluate the effect of this compound on the expression of CPP, conditioning is first established as described above. Then, prior to the post-conditioning test, rats are administered this compound (or vehicle).
Ethanol Withdrawal-Induced Audiogenic Seizures in Rats
Objective: To induce a state of physical dependence on ethanol and assess the efficacy of this compound in mitigating withdrawal-induced seizures.
Procedure:
-
Induction of Ethanol Dependence: Rats are typically housed individually and administered a liquid diet containing ethanol for a prolonged period (e.g., 10-15 days). The ethanol concentration is gradually increased to achieve and maintain a state of intoxication. A control group receives a similar diet with sucrose substituted for ethanol.
-
Ethanol Withdrawal: After the chronic exposure period, the ethanol-containing diet is replaced with the control diet, initiating the withdrawal phase.
-
Audiogenic Seizure Testing: At a specific time point during withdrawal when seizure susceptibility is maximal (e.g., 8-12 hours after withdrawal), rats are placed in a sound-attenuating chamber. A high-intensity auditory stimulus (e.g., a bell or a specific frequency tone at >100 dB) is presented for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: The behavioral response to the auditory stimulus is observed and scored based on a standardized scale, which may include wild running, clonic seizures, and tonic-clonic seizures.
-
Drug Administration:
-
To test the effect on the development of dependence, this compound is co-administered with the ethanol diet.
-
To test the effect on the expression of withdrawal, this compound is administered prior to the audiogenic seizure test during the withdrawal phase.
-
Discussion and Future Directions
The preclinical data for this compound in models of alcohol dependence were promising, demonstrating efficacy in reducing both withdrawal symptoms and the reinforcing effects of ethanol. This aligns with the broader understanding of the role of NMDA receptor hyperactivity in the pathophysiology of alcohol dependence. However, the failure of this compound in a Phase II clinical trial for drug abuse underscores the significant translational gap between preclinical findings and clinical efficacy in addiction medicine.
Several factors could contribute to this discrepancy. The complexity of human addiction, which involves psychological, social, and environmental factors not fully captured in animal models, is a major challenge. Furthermore, the specific patient population, the substances of abuse included in the trial, and the chosen clinical endpoints could have influenced the outcome. The lack of publicly available data from the failed trial limits a more in-depth analysis.
Despite the discontinuation of this compound for addiction, the glutamatergic system remains a high-interest target for the development of novel pharmacotherapies for substance use disorders. Future research could focus on:
-
Subtype-selective NMDA receptor modulators: Targeting specific NMDA receptor subunits (e.g., GluN2B) may offer a more refined approach with an improved therapeutic index.
-
Combination therapies: Exploring the use of glutamatergic modulators in conjunction with other pharmacological agents or with behavioral therapies could yield synergistic effects.
-
Patient stratification: Identifying biomarkers that can predict which patients are most likely to respond to glutamatergic modulators could enhance the success of future clinical trials.
Conclusion
This compound, as a low-to-moderate affinity uncompetitive NMDA receptor antagonist, demonstrated a clear biological rationale and promising preclinical efficacy for the treatment of alcohol dependence. However, its failure in clinical development for drug abuse highlights the inherent challenges in translating preclinical findings in addiction research. The body of evidence for this compound serves as a valuable case study for the development of future glutamatergic modulators for substance use disorders, emphasizing the need for a deeper understanding of the complex neurobiology of addiction and more refined strategies for clinical trial design.
References
Methodological & Application
Application Notes and Protocols: Measuring Neramexane's Effect on NMDA-Mediated Calcium Influx Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission, plays a vital role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity, leading to excessive calcium (Ca2+) influx, is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[2][3] Consequently, the NMDA receptor is a significant target for therapeutic intervention.
Neramexane is a moderate-affinity, uncompetitive antagonist of the NMDA receptor.[2][4] It blocks the ion channel of the receptor, thereby attenuating the influx of Ca2+ that is triggered by the binding of glutamate and a co-agonist like glycine or D-serine. This mechanism of action makes this compound a promising candidate for the treatment of various central nervous system disorders.
Calcium imaging is a powerful and widely used technique to study the activity of Ca2+-permeable ion channels like the NMDA receptor. By utilizing fluorescent Ca2+ indicators, such as Fluo-4 AM or Fura-2 AM, researchers can visualize and quantify changes in intracellular Ca2+ concentrations in real-time. This application note provides a detailed protocol for using calcium imaging to measure the inhibitory effect of this compound on NMDA-mediated Ca2+ influx in cultured neurons.
Signaling Pathway and Experimental Rationale
Activation of the NMDA receptor requires the coincident binding of glutamate and a co-agonist, as well as depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block. Upon opening, the channel allows the influx of cations, most notably Ca2+, into the neuron. This rise in intracellular Ca2+ acts as a second messenger, initiating a cascade of downstream signaling events. This compound, as an uncompetitive antagonist, enters and blocks the open channel, thus preventing this Ca2+ influx.
Figure 1. NMDA Receptor Signaling and this compound's Mechanism of Action.
The experimental workflow is designed to first establish a baseline fluorescence, then stimulate the NMDA receptors to induce a Ca2+ influx (measured as an increase in fluorescence), and finally to apply this compound to observe its inhibitory effect on the NMDA-induced Ca2+ response.
Figure 2. Experimental workflow for assessing this compound's effect.
Data Presentation
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the NMDA-mediated Ca2+ influx.
| Compound | Target | Cell Type | IC50 (µM) | Reference |
| This compound | NMDA Receptor | Hippocampal Neurons | 1.29 ± 0.20 |
Table 1: IC50 of this compound on NMDA Receptors
To determine the IC50, a dose-response curve is generated by measuring the percentage of inhibition of the NMDA-induced Ca2+ response at various concentrations of this compound.
| This compound Conc. (µM) | % Inhibition of NMDA-mediated Ca²⁺ Influx (Illustrative Example) |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 0.5 | 35.1 |
| 1.0 | 48.5 |
| 2.0 | 65.3 |
| 5.0 | 85.7 |
| 10.0 | 95.2 |
Table 2: Example of a dose-response dataset for this compound. This data is illustrative to demonstrate how results would be presented.
Experimental Protocols
This protocol is optimized for measuring NMDA-mediated Ca2+ influx in cultured primary neurons using the fluorescent indicator Fluo-4 AM.
Materials and Reagents:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium with B-27 supplement
-
Poly-D-lysine coated glass-bottom dishes or 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
This compound hydrochloride
-
Ionomycin (for positive control)
-
Fluorescence microscope or plate reader equipped for live-cell imaging
Protocol:
1. Cell Culture: a. Plate primary neurons on poly-D-lysine coated surfaces at an appropriate density. b. Culture the neurons in Neurobasal medium supplemented with B-27 for 7-14 days to allow for maturation and expression of NMDA receptors.
2. Preparation of Reagents: a. Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of high-quality, anhydrous DMSO. b. Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. c. Loading Buffer: Prepare a working solution of 3 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. For example, add 3 µL of 1 mM Fluo-4 AM stock and 1 µL of 20% Pluronic F-127 to 1 mL of HBSS. d. Agonist Solution (10X): Prepare a solution of 1 mM NMDA and 100 µM Glycine in HBSS. e. This compound Solutions: Prepare a series of this compound solutions at 10X the final desired concentrations in HBSS. f. Positive Control (Ionomycin): Prepare a 10 µM solution of Ionomycin in HBSS.
3. Dye Loading: a. Aspirate the culture medium from the neurons. b. Gently wash the cells twice with pre-warmed HBSS. c. Add the Fluo-4 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark. d. After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye. e. Add fresh HBSS to the cells and allow them to rest at room temperature for 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.
4. Calcium Imaging and Data Acquisition: a. Place the cell plate or dish on the stage of the fluorescence imaging system. b. Set the excitation and emission wavelengths for Fluo-4 (approximately 494 nm excitation and 516 nm emission). c. Baseline Measurement: Record the baseline fluorescence intensity (F0) for 1-2 minutes. d. NMDA Stimulation: Add the NMDA/Glycine agonist solution to the cells (final concentration: 100 µM NMDA, 10 µM Glycine) and record the increase in fluorescence intensity (F). e. This compound Application: After the NMDA response has reached a plateau, add the this compound solution at the desired concentration and continue recording to observe the inhibition of the Ca2+ signal. For a dose-response curve, different wells will receive different concentrations of this compound prior to or concurrently with the NMDA stimulation. f. Positive Control: At the end of the experiment, add Ionomycin to elicit a maximal Ca2+ influx (Fmax) for data normalization.
5. Data Analysis: a. For each well or region of interest, calculate the change in fluorescence (ΔF = F - F0) or the ratio of fluorescence relative to baseline (F/F0). b. Normalize the NMDA-induced Ca2+ response. c. Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (ΔF with this compound / ΔF without this compound)] * 100 d. Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve. e. Fit the dose-response curve using a sigmoidal function to determine the IC50 value.
Conclusion
This application note provides a comprehensive guide for utilizing calcium imaging to quantitatively assess the inhibitory effects of this compound on NMDA receptor-mediated Ca2+ influx. The detailed protocols and data presentation guidelines offer a robust framework for researchers in neuroscience and drug development to investigate the pharmacological properties of NMDA receptor antagonists. The use of fluorescence-based assays provides a high-throughput and sensitive method for screening and characterizing compounds targeting ion channels involved in neurological diseases.
References
- 1. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel antagonists attenuate NMDA receptor-mediated neurotoxicity of retinal ganglion cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. iris.uniroma1.it [iris.uniroma1.it]
Application Notes and Protocols: Assessing Neramexane's Neuroprotection In Vitro Using an LDH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various central nervous system disorders.[1][2][3][4][5] One of the key mechanisms of neuronal damage in these disorders is excitotoxicity, a process triggered by excessive activation of NMDA receptors by the neurotransmitter glutamate. This overstimulation leads to a massive influx of calcium ions (Ca2+), initiating a cascade of intracellular events that culminate in cell death.
A common and reliable method to quantify cytotoxicity and the neuroprotective effects of compounds like this compound in vitro is the lactate dehydrogenase (LDH) assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is directly proportional to the number of lysed or damaged cells. This application note provides a detailed protocol for utilizing the LDH assay to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cell cultures.
Data Presentation
| Treatment Group | LDH Release (% of Control) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| Glutamate (100 µM) | 185.4 | ± 12.1 |
| Memantine (1 µM) + Glutamate | 162.8 | ± 9.8 |
| Memantine (5 µM) + Glutamate | 135.1 | ± 8.5 |
| Memantine (10 µM) + Glutamate | 110.3 | ± 6.7 |
Note: This data is illustrative and based on typical results for NMDA receptor antagonists. Actual results with this compound may vary.
Experimental Protocols
Materials
-
Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons
-
Cell culture medium (e.g., DMEM/F12, Neurobasal) supplemented with appropriate serum and antibiotics
-
Poly-D-lysine or other appropriate coating for culture vessels
-
This compound hydrochloride (or other salt)
-
L-glutamic acid
-
LDH cytotoxicity assay kit (commercially available kits from suppliers such as Promega, Thermo Fisher Scientific, or Roche are recommended)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Sterile, disposable laboratory plastics (pipette tips, tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
Methods
1. Cell Culture and Seeding
1.1. Culture neuronal cells in appropriate medium and conditions according to standard protocols for the chosen cell type.
1.2. For the assay, detach cells using a gentle method (e.g., trypsinization or cell scraping) and resuspend in fresh culture medium.
1.3. Determine cell density using a hemocytometer or automated cell counter.
1.4. Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL.
1.5. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
2. Induction of Excitotoxicity and Treatment with this compound
2.1. Prepare a stock solution of L-glutamic acid in sterile, distilled water or culture medium. The final concentration to induce significant neurotoxicity will need to be optimized for the specific cell type but typically ranges from 100 µM to 500 µM.
2.2. Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test for neuroprotection would be from 0.1 µM to 100 µM.
2.3. After the 24-hour incubation period, carefully remove the culture medium from the wells.
2.4. Add 100 µL of fresh medium containing the desired concentrations of this compound to the appropriate wells. Include a "vehicle control" group that receives only the medium with the same solvent concentration used for this compound.
2.5. Incubate the plate for 1-2 hours.
2.6. Following the pre-treatment period, add the prepared L-glutamate solution to the wells to achieve the final desired concentration for inducing excitotoxicity. Do not add glutamate to the "vehicle control" and "this compound only" control wells.
2.7. The final volume in each well should be approximately 150-200 µL.
2.8. Incubate the plate for an additional 24 hours.
3. LDH Assay Procedure (Colorimetric)
3.1. Prepare the following control groups on the same 96-well plate:
- Spontaneous LDH Release: Cells treated with vehicle only.
- Maximum LDH Release: Cells treated with a lysis buffer (provided in the LDH assay kit, typically Triton X-100 based) for 45 minutes before the assay. This serves as the 100% cell death control.
- Background Control: Culture medium without cells.
3.2. After the 24-hour incubation with glutamate and this compound, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
3.3. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well assay plate.
3.4. Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit. This typically involves mixing a substrate solution with a dye solution.
3.5. Add 50 µL of the LDH reaction mixture to each well of the assay plate containing the supernatant.
3.6. Incubate the plate at room temperature for 30 minutes, protected from light.
3.7. After the incubation period, add 50 µL of the stop solution (provided in the kit) to each well to terminate the enzymatic reaction.
3.8. Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis
4.1. Subtract the absorbance value of the background control from all other absorbance readings.
4.2. Calculate the percentage of cytotoxicity using the following formula:
4.3. The neuroprotective effect of this compound can be expressed as the percentage reduction in cytotoxicity compared to the glutamate-only treated group.
Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotection using the LDH assay.
Caption: NMDA receptor-mediated excitotoxicity and the mechanism of this compound's neuroprotection.
Caption: Logical relationship between neurotoxicity, this compound treatment, and LDH release.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preconditioning Doses of NMDA Promote Neuroprotection by Enhancing Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic versus antagonistic actions of glutamate and glutathione: the role of excitotoxicity and oxidative stress in neuronal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acoustic Startle Reflex in Tinnitus Research with Neramexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the acoustic startale reflex (ASR) paradigm, specifically the gap-prepulse inhibition of the acoustic startle (GPIAS) method, in the investigation of tinnitus and the therapeutic potential of Neramexane.
Introduction to Tinnitus and this compound
Tinnitus is the perception of sound in the absence of an external acoustic source, often described as ringing in the ears. It is a prevalent and often debilitating condition with limited effective treatments. One hypothesis suggests that tinnitus arises from hyperactivity in the central auditory pathways, potentially due to a disruption of the balance between excitatory and inhibitory neurotransmission.[1]
This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2] It also exhibits antagonistic properties at α9α10 nicotinic acetylcholine (nACh) receptors.[3] By modulating glutamatergic and cholinergic signaling, this compound is hypothesized to reduce the neuronal hyperexcitability associated with tinnitus.[4]
The Acoustic Startle Reflex and GPIAS for Tinnitus Assessment
The acoustic startle reflex is a reflexive motor response to a sudden, loud auditory stimulus.[3] The gap-prepulse inhibition of the acoustic startle (GPIAS) is a behavioral paradigm used to infer the presence of tinnitus in animal models. The underlying principle is that a brief silent gap preceding a startling noise will inhibit the startle reflex in a healthy animal. In an animal with tinnitus, the "phantom" sound is thought to "fill in" the silent gap, leading to a reduced inhibition of the startle response. This method provides an objective measure to assess the efficacy of potential tinnitus therapeutics.
Signaling Pathways in Tinnitus and the Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway involved in tinnitus and the mechanism of action of this compound. Tinnitus is associated with increased glutamatergic activity and subsequent NMDA receptor-mediated excitotoxicity in the auditory pathway. This compound, by blocking NMDA receptors, is thought to dampen this excessive neuronal firing.
References
- 1. researchgate.net [researchgate.net]
- 2. A Primary Acoustic Startle Pathway: Obligatory Role of Cochlear Root Neurons and the Nucleus Reticularis Pontis Caudalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gap-Prepulse Inhibition of the Acoustic Startle Reflex (GPIAS) for Tinnitus Assessment: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Neramexane in Brain Tissue Samples by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of neramexane in brain tissue samples. This compound, an uncompetitive NMDA receptor antagonist, is under investigation for various neurological conditions, including Alzheimer's disease and tinnitus.[1][2][3] The described method provides a framework for the extraction and quantification of this compound from complex biological matrices, which is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical and clinical research. The protocol includes procedures for sample homogenization, protein precipitation, and chromatographic separation with UV detection.
Introduction
This compound (1,3,3,5,5-pentamethylcyclohexanamine) is a memantine-related compound that acts as a low-to-moderate affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and also exhibits activity at nicotinic acetylcholine receptors.[1][2] Its therapeutic potential in various neurological disorders necessitates reliable analytical methods for its quantification in biological tissues. This document provides a detailed protocol for the determination of this compound concentration in brain tissue using reversed-phase HPLC with UV detection. The method is designed to be robust, and sensitive, and can be adapted for use with other detectors such as mass spectrometry for enhanced sensitivity and specificity.
Experimental
-
This compound hydrochloride (Reference Standard)
-
Internal Standard (IS), e.g., Memantine hydrochloride
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (70%)
-
Sodium hydroxide
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Brain tissue (e.g., from rodent models)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Tissue homogenizer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
The following table summarizes the proposed HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Internal Standard | Memantine (or other suitable primary amine) |
Note: As this compound lacks a strong chromophore, detection can be challenging. Derivatization or the use of a more sensitive detector like a mass spectrometer is recommended for higher sensitivity.
Protocols
The following diagram illustrates the workflow for preparing standards and processing brain tissue samples for HPLC analysis.
Caption: Workflow for standard and sample preparation.
-
Homogenization: Weigh approximately 100 mg of brain tissue and place it in a homogenizer tube. Add 1 mL of ice-cold phosphate buffer (50 mM, pH 7.4). Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice throughout this process.
-
Spiking with Internal Standard: Add a known amount of the internal standard solution to the homogenate.
-
Protein Precipitation: Add 2 mL of cold acetonitrile or 100 µL of 70% perchloric acid to the homogenate to precipitate proteins. Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Results and Discussion
The proposed HPLC method should provide adequate separation of this compound and the internal standard from endogenous components of the brain tissue matrix. The following tables present hypothetical data for method validation parameters.
| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |
| 10 | 0.052 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.550 |
| 1000 | 5.100 |
A linear regression of the peak area ratio against concentration should yield a correlation coefficient (r²) > 0.99.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low | 30 | < 10 | < 10 | 90 - 110 |
| Mid | 300 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 30 | > 85 |
| Mid | 300 | > 85 |
| High | 800 | > 85 |
This compound's Mechanism of Action
This compound's primary mechanism of action involves the modulation of glutamatergic neurotransmission through its interaction with the NMDA receptor.
Caption: this compound's mechanism of action at the NMDA receptor.
Conclusion
The HPLC method outlined in this application note provides a solid foundation for the quantification of this compound in brain tissue. Method validation according to regulatory guidelines is essential before its application in formal studies. The protocol is adaptable and can be optimized for different HPLC systems and detectors to achieve the desired sensitivity and selectivity for specific research needs. This method will be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and central nervous system distribution of this compound.
References
Application Notes and Protocols: Neramexane Administration in Mice via Oral Gavage versus Intraperitoneal Injection
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols for the oral gavage and intraperitoneal administration of Neramexane in mice. It also presents a comparative overview of these two common administration routes and visual aids to support experimental design and understanding of the drug's mechanism of action.
Introduction to this compound Administration in Mice
This compound is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that is under investigation for various neurological disorders.[1][2] Preclinical studies in mice are crucial for evaluating its pharmacokinetic profile, efficacy, and safety. The choice of administration route is a critical factor that can significantly influence experimental outcomes. Oral gavage (P.O.) and intraperitoneal (I.P.) injection are two of the most common methods for compound administration in mice. While oral gavage mimics the human route of administration, intraperitoneal injection often leads to more rapid absorption and higher bioavailability.[3][4] The selection of the appropriate route depends on the specific scientific question, the physicochemical properties of the compound, and the desired pharmacokinetic profile.
Comparative Data: Oral Gavage vs. Intraperitoneal Injection
| Feature | Oral Gavage (P.O.) | Intraperitoneal (I.P.) Injection |
| Route of Absorption | Gastrointestinal tract | Peritoneal cavity |
| Absorption Rate | Slower, subject to first-pass metabolism | Faster, generally bypasses first-pass metabolism |
| Bioavailability | Generally lower and more variable | Generally higher and more consistent |
| Mimics Human Dosing | Yes, for orally administered drugs | No |
| Technical Skill Required | Higher; risk of esophageal or stomach perforation | Moderate; risk of injecting into abdominal organs |
| Stress to Animal | Can be more stressful if not performed proficiently | Generally less stressful if performed quickly and correctly |
| Volume Limit | Typically up to 10 ml/kg[5] | Typically up to 10 ml/kg |
| Vehicle Requirements | Can accommodate a wider range of vehicles, including suspensions | Requires sterile, non-irritating, and isotonic solutions |
| Potential Complications | Aspiration pneumonia, esophageal rupture, stomach perforation | Peritonitis, hemorrhage, injection into organs (e.g., cecum, bladder) |
Experimental Protocols
The following are detailed protocols for the administration of a substance like this compound via oral gavage and intraperitoneal injection in mice. Adherence to aseptic techniques and proper animal handling is crucial for the welfare of the animals and the validity of the experimental results.
Protocol for Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip)
-
Syringes (1 ml or appropriate size for the dosing volume)
-
This compound solution/suspension in a suitable vehicle
-
Animal scale
-
70% ethanol and gauze
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume is 10 ml/kg.
-
Prepare the this compound formulation. Ensure it is well-mixed, especially if it is a suspension.
-
Draw the calculated volume into the syringe and attach the gavage needle. Expel any air bubbles.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle if necessary.
-
-
Animal Restraint:
-
Gently restrain the mouse by the scruff of the neck, ensuring the head is immobilized and the neck is extended to create a straight line with the esophagus.
-
-
Gavage Administration:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Advance the needle to the pre-measured depth.
-
Slowly depress the syringe plunger to administer the substance.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Protocol for Intraperitoneal Injection in Mice
Materials:
-
Sterile needles (e.g., 25-27 gauge)
-
Sterile syringes (1 ml or appropriate size)
-
Sterile this compound solution
-
Animal scale
-
70% ethanol and gauze
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended volume is 10 ml/kg.
-
Prepare the sterile this compound solution. The solution should be isotonic and non-irritating.
-
Draw the calculated volume into a sterile syringe with a sterile needle. Expel any air bubbles.
-
-
Animal Restraint:
-
Securely restrain the mouse by the scruff of the neck and turn it to expose the abdomen. The head should be tilted slightly downwards.
-
-
Injection Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly and steadily inject the solution into the peritoneal cavity.
-
-
Post-Procedure Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as abdominal swelling or lethargy.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for comparing oral gavage and intraperitoneal administration of this compound in mice.
This compound Signaling Pathway Diagram
Caption: Simplified signaling pathway of the NMDA receptor and the mechanism of action of this compound as an open channel blocker.
References
Application Notes and Protocols: Evaluating the Mutagenicity of Neramexane using the Bacterial Reverse Mutation Assay (Ames Test)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the mutagenic potential of the NMDA receptor antagonist, Neramexane, using the Ames test. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally accepted method for identifying substances that can cause gene mutations. This document outlines the experimental procedures, data interpretation, and visualization of the workflow, adhering to regulatory guidelines such as OECD 471.
Introduction
This compound is a moderate-affinity, uncompetitive NMDA receptor antagonist that has been investigated for various neurological disorders. As part of the preclinical safety assessment of any new drug candidate, it is crucial to evaluate its genotoxic potential.[1] The Ames test is a biological assay that assesses the mutagenic potential of chemical compounds.[2] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the genes responsible for its synthesis. The test evaluates the ability of a test substance to induce reverse mutations (reversions), restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[2]
Metabolic activation is a key component of the Ames test, as some chemicals only become mutagenic after being metabolized by liver enzymes.[3] For this purpose, a rat liver homogenate fraction (S9) is often incorporated into the assay.
Data Presentation
While specific quantitative data for the mutagenicity of this compound is not publicly available, the following tables provide a template for the presentation of results from an Ames test.
Table 1: Bacterial Strains Used in the Ames Test for this compound
| Bacterial Strain | Genotype Highlights | Type of Mutation Detected |
| S. typhimurium TA98 | hisD3052, rfa, uvrB, pKM101 | Frameshift mutations |
| S. typhimurium TA100 | hisG46, rfa, uvrB, pKM101 | Base-pair substitutions |
| S. typhimurium TA1535 | hisG46, rfa, uvrB | Base-pair substitutions |
| S. typhimurium TA1537 | hisC3076, rfa, uvrB | Frameshift mutations |
| E. coli WP2 uvrA (pKM101) | trpE, uvrA, pKM101 | Base-pair substitutions |
Table 2: Example Data Table for Ames Test Results of this compound (Without S9 Metabolic Activation)
| Strain | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Spontaneous Revertant Colonies (Negative Control) ± SD | Positive Control (and concentration) | Mean Revertant Colonies (Positive Control) ± SD | Mutagenicity Ratio (Test/Control) |
| TA98 | 0 (Vehicle Control) | [Data] | [Data] | 2-Nitrofluorene (1 µ g/plate ) | [Data] | 1.0 |
| [Dose 1] | [Data] | [Data] | ||||
| [Dose 2] | [Data] | [Data] | ||||
| [Dose 3] | [Data] | [Data] | ||||
| [Dose 4] | [Data] | [Data] | ||||
| [Dose 5] | [Data] | [Data] | ||||
| TA100 | 0 (Vehicle Control) | [Data] | [Data] | Sodium Azide (1 µg/mL) | [Data] | 1.0 |
| [Dose 1] | [Data] | [Data] | ||||
| [Dose 2] | [Data] | [Data] | ||||
| [Dose 3] | [Data] | [Data] | ||||
| [Dose 4] | [Data] | [Data] | ||||
| [Dose 5] | [Data] | [Data] | ||||
| (... A similar table should be generated for each bacterial strain used) |
Table 3: Example Data Table for Ames Test Results of this compound (With S9 Metabolic Activation)
| Strain | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Spontaneous Revertant Colonies (Negative Control) ± SD | Positive Control (and concentration) | Mean Revertant Colonies (Positive Control) ± SD | Mutagenicity Ratio (Test/Control) |
| TA98 | 0 (Vehicle Control) | [Data] | [Data] | 2-Anthramine (2 µg/mL) | [Data] | 1.0 |
| [Dose 1] | [Data] | [Data] | ||||
| [Dose 2] | [Data] | [Data] | ||||
| [Dose 3] | [Data] | [Data] | ||||
| [Dose 4] | [Data] | [Data] | ||||
| [Dose 5] | [Data] | [Data] | ||||
| TA100 | 0 (Vehicle Control) | [Data] | [Data] | 2-Anthramine (2 µg/mL) | [Data] | 1.0 |
| [Dose 1] | [Data] | [Data] | ||||
| [Dose 2] | [Data] | [Data] | ||||
| [Dose 3] | [Data] | [Data] | ||||
| [Dose 4] | [Data] | [Data] | ||||
| [Dose 5] | [Data] | [Data] | ||||
| (... A similar table should be generated for each bacterial strain used) |
Experimental Protocols
This section provides a detailed methodology for conducting the Ames test to evaluate the mutagenicity of this compound.
Materials and Reagents
-
Test Substance: this compound
-
Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101)
-
Media and Buffers:
-
Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)
-
Vogel-Bonner Medium E (50x concentrate)
-
Minimal Glucose Agar plates
-
Top Agar (containing a limited amount of L-histidine and D-biotin)
-
0.2 M Sodium Phosphate Buffer (pH 7.4)
-
-
Metabolic Activation System (S9 Mix):
-
Aroclor 1254-induced rat liver S9 fraction
-
S9 Cofactor Mix (containing NADP and glucose-6-phosphate)
-
-
Positive Controls:
-
Without S9: Sodium azide, 2-nitrofluorene, mitomycin C
-
With S9: 2-anthramine
-
-
Negative/Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, water).
Experimental Procedure
The following workflow outlines the key steps of the Ames test.
Caption: A flowchart of the major steps in the Ames test protocol.
Step-by-Step Protocol:
-
Bacterial Strain Preparation: Inoculate each bacterial strain into nutrient broth and incubate overnight at 37°C with shaking. The culture should reach the late exponential or early stationary phase of growth.
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in a suitable solvent. A preliminary toxicity test is recommended to determine the appropriate concentration range.
-
Plate Incorporation Assay:
-
To sterile test tubes, add the following in order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the this compound solution (or positive/negative control).
-
0.5 mL of 0.2 M sodium phosphate buffer (for assays without metabolic activation) OR 0.5 mL of the S9 mix (for assays with metabolic activation).
-
-
Pre-incubate the mixture at 37°C for 20-30 minutes if using a pre-incubation modification.
-
Add 2.0 mL of molten top agar (kept at 45°C) to each tube.
-
Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate them at 37°C for 48 to 72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis:
-
Calculate the mean number of revertant colonies and the standard deviation for each concentration of this compound and for the controls.
-
A positive result is generally defined as a dose-dependent increase in the number of revertant colonies, and/or a reproducible increase of at least two-fold over the background (negative control) for at least one concentration.
-
Hypothetical Signaling Pathway for a Mutagenic Compound
The following diagram illustrates a generalized pathway by which a chemical compound can lead to a mutation in the Ames test. A specific pathway for this compound is not available.
Caption: A generalized pathway of chemical mutagenesis in the Ames test.
Conclusion
The Ames test is a fundamental component of the preclinical safety evaluation of pharmaceuticals like this compound. A negative result in a well-conducted Ames test, covering a range of concentrations both with and without metabolic activation, provides strong evidence that the compound is not a bacterial mutagen. Conversely, a positive result would trigger further investigation into the genotoxic potential of this compound. The detailed protocol and data presentation formats provided here serve as a comprehensive guide for researchers to design and execute a robust mutagenicity assessment.
References
Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This drug-induced QT prolongation is a significant concern in drug development as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2][3] Therefore, assessing the potential for a new chemical entity to block the hERG channel is a mandatory step in preclinical safety evaluation, as recommended by regulatory agencies like the FDA and EMA.[4][5]
Principle of the hERG Assay
The hERG assay directly measures the function of the hERG potassium channel in the presence of a test compound. The most common and reliable method is the patch-clamp electrophysiology technique, which can be performed in a manual or an automated, higher-throughput format. This technique allows for the precise measurement of the ionic current flowing through the hERG channels in a cell membrane. By applying the test compound at various concentrations, a concentration-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency to block the hERG channel.
Experimental Protocols
Cell Culture and Preparation
Cell Line: A mammalian cell line stably expressing the human hERG channel is required. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells.
Culture Conditions:
-
Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain the expression of the hERG channel.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are harvested at 70-90% confluency using a gentle dissociation reagent (e.g., TrypLE™ Express).
Cell Preparation for Automated Patch-Clamp:
-
After harvesting, cells are washed with a serum-free medium and resuspended in an appropriate extracellular solution at a concentration of 5-10 x 10^6 cells/mL.
-
The cell suspension is kept on ice or in a temperature-controlled cell hotel to maintain viability.
Solutions and Reagents
Intracellular Solution (in mM):
-
KCl: 120
-
MgCl2: 1.75
-
CaCl2: 5.374
-
EGTA: 10
-
HEPES: 10
-
Na2-ATP: 4
-
Adjust pH to 7.2 with KOH.
Extracellular Solution (in mM):
-
NaCl: 145
-
KCl: 4
-
CaCl2: 2
-
MgCl2: 1
-
Glucose: 10
-
HEPES: 10
-
Adjust pH to 7.4 with NaOH.
Test Compound Preparation:
-
Neramexane is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Serial dilutions are then prepared in the extracellular solution to achieve the final desired test concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent effects.
Electrophysiological Recording
Method: Whole-cell patch-clamp is the standard configuration. This can be performed using a manual patch-clamp rig or an automated patch-clamp system (e.g., QPatch, SyncroPatch).
Temperature Control: Experiments should be conducted at a physiological temperature, typically 35-37°C, as the kinetics of the hERG channel and drug binding can be temperature-dependent.
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current. A commonly used protocol, based on the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, is as follows:
-
Holding potential: -80 mV.
-
Depolarizing pulse: +20 mV for 2 seconds to activate and then inactivate the channels.
-
Repolarizing pulse: -50 mV for 2 seconds to elicit the characteristic "tail current" as channels recover from inactivation and deactivate. This tail current is the primary measurement for assessing hERG block.
Experimental Procedure:
-
Establish a stable whole-cell recording from a hERG-expressing cell.
-
Record baseline hERG currents in the extracellular solution (vehicle control).
-
Apply the different concentrations of this compound sequentially to the same cell, allowing for sufficient time at each concentration for the effect to reach a steady state.
-
A positive control (a known hERG blocker such as E-4031 or dofetilide) is used to confirm the sensitivity of the assay.
Data Presentation and Analysis
The primary endpoint of the hERG assay is the percentage of current inhibition at each concentration of the test compound. This is used to generate a concentration-response curve and calculate the IC50 value.
Calculation of Percent Inhibition: % Inhibition = [1 - (I_drug / I_vehicle)] * 100
Where:
-
I_drug is the peak tail current in the presence of the test compound.
-
I_vehicle is the peak tail current in the presence of the vehicle control.
Data Summary Table:
Since specific data for this compound is not publicly available, the following table presents hypothetical data for illustrative purposes.
| Compound | Concentration (µM) | Mean % Inhibition (± SEM) | n |
| This compound (Hypothetical) | 0.1 | 5.2 ± 1.1 | 4 |
| 1 | 15.8 ± 2.5 | 4 | |
| 10 | 48.9 ± 4.1 | 4 | |
| 30 | 75.3 ± 3.8 | 4 | |
| 100 | 92.1 ± 1.9 | 4 | |
| E-4031 (Positive Control) | 0.01 | 85.4 ± 2.3 | 4 |
| Vehicle (0.5% DMSO) | N/A | 1.2 ± 0.5 | 4 |
IC50 Determination: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Hill Equation: % Inhibition = 100 / (1 + (IC50 / [Drug])^h)
Where:
-
[Drug] is the concentration of the test compound.
-
IC50 is the concentration at which 50% of the current is inhibited.
-
h is the Hill coefficient.
Hypothetical IC50 Values:
| Compound | IC50 (µM) | Hill Coefficient |
| This compound (Hypothetical) | 10.5 | 1.1 |
| E-4031 (Positive Control) | 0.008 | 1.0 |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Automated patch-clamp workflow for hERG assay.
Simplified hERG Channel Signaling Pathway
References
- 1. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular safety profile of taxanes and vinca alkaloids: 30 years FDA registry experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis: Measuring Extracellular Neramexane Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane is a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It is under investigation for its potential therapeutic effects in a variety of neurological and psychiatric disorders. Understanding the concentration of this compound in the extracellular fluid (ECF) of the brain is crucial for correlating its pharmacokinetic profile with its pharmacodynamic effects. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the ECF of living animals.[3][4] This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure extracellular this compound levels in preclinical research.
This compound, similar to memantine, acts as an open-channel blocker of NMDA receptors.[1] By binding within the receptor's ion channel, it modulates glutamatergic neurotransmission, which is implicated in various neuropathological conditions. Measuring its concentration at the site of action—the brain's extracellular space—provides invaluable data for dose-finding studies, assessment of blood-brain barrier penetration, and understanding the drug's mechanism of action.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intraperitoneal Injection
| Dose (mg/kg) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Plasma Concentration (Tmax) (h) | Extrapolated Peak Brain CSF Concentration (ng/mL) |
| 10 | 280 ± 30 | 0.5 | ~140 |
| 20 | 550 ± 60 | 0.5 | ~275 |
Data extrapolated from pharmacokinetic studies in adult male rats. Brain CSF levels were estimated based on plasma concentrations and known blood-brain barrier penetration characteristics.
Table 2: Comparative Brain ECF Concentrations of the NMDA Receptor Antagonist Memantine Measured by In Vivo Microdialysis in Rats
| Compound | Administration | Brain ECF Concentration (µM) |
| Memantine | 7-day infusion (20 mg/kg/day) | 0.83 ± 0.05 |
This data for memantine, a structurally and functionally similar compound, provides a potential target concentration range for this compound in brain ECF.
Experimental Protocols
The following protocols are adapted from established in vivo microdialysis procedures for small molecules in rodents and specific studies on other NMDA receptor antagonists. These should be optimized and validated for this compound in the user's specific experimental setting.
Materials and Reagents
-
Microdialysis Probes: Concentric or linear probes with a molecular weight cut-off (MWCO) suitable for this compound (e.g., 10-20 kDa). The membrane length should be appropriate for the target brain region.
-
Guide Cannula: Stereotaxically implanted to guide the microdialysis probe.
-
Perfusion Pump: A micro-infusion pump capable of low and precise flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated fraction collector to prevent degradation of the analyte.
-
Artificial Cerebrospinal Fluid (aCSF): The standard perfusion solution. A typical recipe is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The solution should be filtered (0.22 µm) and degassed before use.
-
This compound Standard: For calibration and validation of the analytical method.
-
Anesthetics: For surgical procedures (e.g., isoflurane, ketamine/xylazine).
-
Analytical System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for sensitive and selective quantification of this compound in microdialysates.
Surgical Procedure (Rat Model)
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Maintain the animal's body temperature throughout the surgery.
-
Stereotaxic Implantation: Mount the anesthetized rat in a stereotaxic frame.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Perform a craniotomy over the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired coordinates and secure it to the skull with dental cement and surgical screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.
-
Probe Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min) for a stabilization period of at least 1-2 hours to allow the tissue to recover from the insertion trauma and to obtain a stable baseline.
-
Baseline Sample Collection: Collect at least 3-4 baseline microdialysate samples (e.g., 20-30 minute fractions) to determine the basal levels of any endogenous compounds of interest and to ensure a stable analytical signal.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-dosing Sample Collection: Continue collecting microdialysate fractions for the desired duration of the pharmacokinetic study (e.g., 4-8 hours).
-
Sample Storage: Immediately store the collected fractions at -80°C until analysis to prevent degradation.
-
Probe Recovery and Calibration (Optional but Recommended): At the end of the experiment, the in vivo recovery of the probe can be determined using the retrodialysis method to estimate the absolute extracellular concentration of this compound.
-
Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.
Analytical Procedure (HPLC-MS/MS)
-
Sample Preparation: Thaw the microdialysate samples and add an internal standard.
-
Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of this compound standard and quantify the concentration in the microdialysate samples by comparing the peak area ratios of the analyte to the internal standard.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action at the NMDA receptor.
Experimental Workflow
Caption: Workflow for in vivo microdialysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Neramexane's Blood-Brain Barrier Penetration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neramexane is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for various Central Nervous System (CNS) disorders, including Alzheimer's disease, depression, and tinnitus.[1] For any CNS-active therapeutic, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a complex, semi-permeable membrane that protects the brain's microenvironment but also significantly restricts the entry of most therapeutic agents.[2] Therefore, a robust and quantitative assessment of a drug's ability to penetrate the BBB is a fundamental step in preclinical and clinical development.[3][4]
This document provides detailed protocols for assessing the BBB penetration of this compound using established in vivo methodologies. It also outlines how to present the resulting quantitative data for clear interpretation.
Experimental Protocols
The extent of BBB penetration is typically quantified by the brain-to-plasma concentration ratio. It is crucial to distinguish between the total concentration ratio (Kp), which includes both bound and unbound drug, and the unbound concentration ratio (Kp,uu), which reflects the concentration of the pharmacologically active species.
Protocol 1: In Vivo Microdialysis for Unbound Brain-to-Plasma Ratio (Kp,uu)
Brain microdialysis is a sophisticated in vivo technique that allows for the sampling of unbound drug concentrations from the brain's interstitial fluid (ISF) in freely moving animals, providing the most accurate data for calculating Kp,uu.
Objective: To determine the steady-state unbound concentration ratio of this compound between brain ISF and plasma.
Materials:
-
Stereotaxic apparatus for small animals (e.g., rat, mouse)
-
Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa molecular weight cut-off)
-
Guide cannulae for brain and jugular vein implantation
-
Micro-infusion pump (push-pull capable)
-
Refrigerated fraction collector
-
Animal model (e.g., male Sprague-Dawley rats, 280-300g)
-
Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
LC-MS/MS system for quantitative analysis of this compound
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum).
-
Implant a second guide cannula into the jugular vein for simultaneous blood sampling.
-
Secure the cannulae with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake, freely moving animal in a microdialysis bowl.
-
Insert the microdialysis probes through the guide cannulae into the brain and jugular vein.
-
Perfuse both probes with aCSF at a constant, low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes) to ensure a stable baseline.
-
-
This compound Administration and Sampling:
-
Administer this compound at the desired dose and route (e.g., intravenous bolus, subcutaneous).
-
Continue collecting dialysate fractions from both brain and blood probes at regular intervals for a predetermined duration (e.g., 4-8 hours).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in each dialysate sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of unbound this compound in brain dialysate and blood dialysate over time.
-
Calculate the Area Under the Curve (AUC) for both brain (AUCbrain,unbound) and blood (AUCblood,unbound).
-
Determine the Kp,uu using the formula: Kp,uu = AUCbrain,unbound / AUCblood,unbound .
-
Protocol 2: Brain Homogenate for Total Brain-to-Plasma Ratio (Kp)
This method is less complex than microdialysis and measures the total drug concentration in brain tissue and plasma. It is a practical and widely used technique for estimating overall CNS exposure.
Objective: To determine the total concentration ratio of this compound between brain tissue and plasma.
Materials:
-
Animal model (e.g., male Sprague-Dawley rats)
-
Equipment for blood collection (e.g., syringes with anticoagulant)
-
Surgical tools for brain extraction
-
Ice-cold phosphate-buffered saline (PBS) for perfusion
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system for quantitative analysis
Procedure:
-
This compound Administration:
-
Administer this compound to a cohort of animals.
-
-
Sample Collection:
-
At several predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours) post-dose, select a subgroup of animals.
-
Anesthetize the animals and collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perform transcardial perfusion with ice-cold PBS to flush remaining blood from the brain vasculature.
-
Quickly excise the brain, rinse with cold PBS, blot dry, and record the wet weight.
-
-
Sample Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a known volume of a suitable buffer (e.g., PBS or a protein precipitation solvent).
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenate samples.
-
Quantify the concentration in both matrices using a validated LC-MS/MS method. The brain concentration is typically expressed as ng/g of tissue.
-
-
Data Analysis:
-
Calculate the Kp at each time point by dividing the brain tissue concentration (Cbrain) by the plasma concentration (Cplasma): Kp = Cbrain / Cplasma .
-
Alternatively, calculate the AUC for the concentration-time profiles in both brain and plasma and determine the ratio: Kp = AUCbrain / AUCplasma .
-
Data Presentation
Quantitative data from BBB penetration studies should be summarized in a structured format to allow for easy comparison and interpretation.
Table 1: Summary of this compound Blood-Brain Barrier Penetration Parameters
| Parameter | Definition | Experimental Method | Value | Interpretation |
| Kp | Total Brain / Total Plasma Ratio (AUCbrain/AUCplasma) | Brain Homogenate | [Insert Value] | Indicates overall extent of brain penetration, including non-specific binding. |
| Kp,uu | Unbound Brain / Unbound Plasma Ratio (AUCbrain,unbound/AUCblood,unbound) | In Vivo Microdialysis | [Insert Value] | Reflects the equilibrium of the pharmacologically active drug across the BBB. A value near 1 suggests passive diffusion, while <1 suggests active efflux. |
Note: Values are placeholders and should be populated with experimental results.
Mandatory Visualization
Caption: Experimental workflow for determining Kp,uu via in vivo microdialysis.
References
- 1. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy [thno.org]
- 3. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α9α10 Subtype and the Non-Competitive Antagonist Neramexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological properties, making them attractive targets for therapeutic intervention in a range of disorders. The α9α10 nAChR subtype, predominantly expressed in cochlear hair cells, is implicated in auditory processing and has emerged as a potential target for conditions such as neuropathic pain.
Neramexane, an amino-alkyl-cyclohexane derivative, is known for its role as a moderate-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. However, studies have also revealed its activity as a non-competitive, open-channel blocker of α9α10 nAChRs.[1][2] This mechanism of action is distinct from competitive antagonists that bind to the same site as the endogenous ligand, acetylcholine (ACh). Instead, this compound is thought to bind within the ion channel pore when the receptor is in its open state, thereby physically obstructing the flow of ions.
A critical implication of this non-competitive, open-channel blocking mechanism is that traditional radioligand binding assays, which measure the displacement of a radiolabeled ligand from the orthosteric (ACh-binding) site, are not suitable for determining the binding affinity (Ki or IC50) of this compound. Indeed, radioligand binding experiments have confirmed a lack of interaction of this compound with the ligand-binding domain of the α9α10 nAChR.[1][2] The affinity of open-channel blockers is typically characterized using electrophysiological techniques that measure the reduction in ion current.
This document provides a detailed protocol for a radioligand binding assay for the α9α10 nAChR subtype using a suitable radioligand that binds to the orthosteric site. While this assay will not directly measure the affinity of this compound, it is a fundamental tool for characterizing the receptor and for screening other compounds that act at the orthosteric site. Furthermore, this assay could be adapted to study the allosteric modulation of the receptor by compounds like this compound if a suitable radiolabeled channel blocker were available.
Data Presentation
As this compound does not bind to the orthosteric site of nAChRs, a quantitative comparison of its binding affinity across different subtypes using competitive radioligand binding assays is not applicable. The table below summarizes the current understanding of this compound's interaction with the α9α10 nAChR based on functional assays.
| Receptor Subtype | Compound | Assay Type | Measured Effect | Reference |
| α9α10 nAChR | This compound | Electrophysiology | Non-competitive, open-channel block | [1] |
| α9α10 nAChR | This compound | Radioligand Binding | No interaction with the ligand binding domain |
Experimental Protocols
Protocol: Radioligand Binding Assay for α9α10 nAChRs using [³H]-Epibatidine
This protocol is adapted from established methods for nAChR binding assays and is tailored for the α9α10 subtype using a stably expressing cell line.
1. Materials and Reagents:
-
Biological Material: HEK293 cells stably expressing human α9 and α10 nAChR subunits.
-
Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).
-
Non-specific Binding Competitor: Nicotine (100 µM final concentration). Note that nicotine acts as an antagonist at α9α10 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
96-well plates.
-
Cell harvester and scintillation counter.
2. Membrane Preparation:
-
Culture HEK293-α9α10 cells to confluency.
-
Harvest cells by scraping into ice-cold Assay Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer on ice.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.
-
Repeat the centrifugation and resuspension steps twice more.
-
After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C until use.
3. Binding Assay Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of competitor compounds (if screening). For determining radioligand saturation, prepare dilutions of unlabeled epibatidine.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of 100 µM Nicotine in Assay Buffer.
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of the desired concentration of the test compound.
-
-
The final assay volume is 150 µL.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the total binding wells.
-
Saturation Analysis: For saturation binding experiments, plot specific binding against the concentration of [³H]-Epibatidine. Use non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Analysis: For competition assays, plot the percentage of specific binding against the log concentration of the competitor compound. Use a sigmoidal dose-response curve fit to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Mechanism of non-competitive open-channel block by this compound.
References
Application Notes and Protocols for a Preclinical Neramexane Efficacy Study in a Tinnitus Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinnitus, the perception of sound in the absence of an external acoustic stimulus, is a prevalent and often debilitating condition with limited effective treatments. The pathophysiology of subjective tinnitus is complex but is thought to involve aberrant neuronal activity within the auditory pathway. Key mechanisms implicated include glutamatergic excitotoxicity and cholinergic dysregulation. Neramexane, a compound with a dual mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an antagonist of the α9α10 nicotinic acetylcholine (nACh) receptor, presents a promising therapeutic candidate for tinnitus.[1][2] This document provides a detailed experimental design for a preclinical efficacy study of this compound in a well-established salicylate-induced rodent model of tinnitus.
Hypothesized Signaling Pathway of this compound in Tinnitus
Tinnitus pathophysiology is linked to increased glutamatergic activity and altered cholinergic modulation in the auditory system. Salicylate, an active component of aspirin, is known to induce tinnitus by increasing the spontaneous firing rate of auditory nerve fibers, partly through the potentiation of NMDA receptor activity.[3][4] this compound is hypothesized to counteract this hyperactivity through its dual antagonism. By blocking NMDA receptors on spiral ganglion neurons, it reduces excessive Ca2+ influx and subsequent excitotoxicity. Concurrently, its antagonism of α9α10 nACh receptors on inner hair cells modulates the efferent olivocochlear pathway, which plays a role in refining auditory signals and protecting against noise-induced damage.
Figure 1: Hypothesized dual mechanism of this compound in the auditory synapse.
Experimental Design and Workflow
The study will employ a randomized, placebo-controlled design. Male Wistar rats will be used, as they are a common model for this type of research. The workflow will proceed from baseline auditory function assessment, through tinnitus induction and treatment, to post-treatment evaluation of tinnitus and auditory function.
Figure 2: Overall experimental workflow from baseline to efficacy assessment.
Detailed Experimental Protocols
Animal Model
-
Species: Male Wistar rats
-
Age: 8-10 weeks
-
Weight: 250-300g
-
Housing: Standard 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the housing facility for at least 7 days prior to any experimental procedures.
Tinnitus Induction Protocol (Salicylate Model)
This protocol is for the acute induction of tinnitus.
-
Compound: Sodium Salicylate (dissolved in sterile 0.9% saline).
-
Dosage: A single intraperitoneal (i.p.) injection of 400 mg/kg. This dose has been shown to reliably induce tinnitus-like behavior in rats.
-
Timing: Administer the injection 2 hours before the first post-induction behavioral testing (GPIAS).
-
Control Group: Administer an equivalent volume of sterile 0.9% saline via i.p. injection.
This compound Administration
-
Compound: this compound Mesylate (dissolved in a suitable vehicle, e.g., sterile saline).
-
Dosage Rationale: Based on previous rodent studies with this compound and its analogue Memantine, two dose levels will be investigated to assess dose-dependency. A low dose (e.g., 5 mg/kg) and a high dose (e.g., 15 mg/kg) are proposed.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Saline injection + Vehicle injection.
-
Group 2 (this compound Low Dose): Salicylate injection + this compound (5 mg/kg).
-
Group 3 (this compound High Dose): Salicylate injection + this compound (15 mg/kg).
-
Group 4 (Salicylate Control): Salicylate injection + Vehicle injection.
-
-
Timing: this compound or vehicle will be administered 30 minutes prior to the salicylate injection.
Behavioral Assessment: Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS)
GPIAS is a reflex-based method to assess tinnitus in animals. A silent gap in a continuous background noise normally inhibits the startle reflex to a subsequent loud stimulus. In animals with tinnitus, the phantom sound is thought to "fill the gap," reducing this inhibition.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker, and a sensor to detect the whole-body startle reflex.
-
Procedure:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background noise.
-
Trials: Present two types of trials in a randomized order:
-
No-Gap Trials: A loud startle stimulus is presented alone.
-
Gap Trials: A silent gap precedes the startle stimulus.
-
-
Testing: Conduct baseline GPIAS testing before tinnitus induction and then at specified time points after treatment.
-
-
Parameters:
-
Background Noise: Continuous band-pass noise (e.g., centered at 16 kHz, half-octave bandwidth) at 60 dB SPL.
-
Gap Duration: 50 ms.
-
Gap-Startle Interval: 100 ms from the end of the gap to the onset of the startle stimulus.
-
Startle Stimulus: 20 ms broadband noise burst at 115 dB SPL.
-
Number of Trials: 30 of each trial type per session.
-
Electrophysiological Assessment: Auditory Brainstem Response (ABR)
ABR is an objective measure of the neural response to an auditory stimulus, recorded via electrodes. It is used to assess hearing thresholds and the integrity of the auditory pathway.
-
Anesthesia: Anesthetize the rat (e.g., with a ketamine/xylazine cocktail) and maintain body temperature at 37°C.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Stimuli:
-
Clicks: 0.1 ms duration, presented to assess overall auditory pathway integrity.
-
Tone Bursts: 5 ms duration with a 1 ms rise/fall time, presented at various frequencies (e.g., 8, 16, 32 kHz) to assess frequency-specific hearing thresholds.
-
-
Procedure:
-
Present stimuli in descending intensity levels, from 90 dB SPL down to 10 dB SPL in 10 dB steps, to determine the hearing threshold (the lowest intensity at which a reliable ABR waveform is observed).
-
Record and average the responses to 512 stimuli at each intensity level.
-
-
Analysis: Analyze the latencies and amplitudes of the ABR waves (I, III, and V). In salicylate-induced tinnitus, a reduction in wave I amplitude and an increase in wave IV/V amplitude are often observed.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: GPIAS Results - Percent Prepulse Inhibition (%PPI)
%PPI is calculated as: [1 - (Startle Amplitude in Gap Trial / Startle Amplitude in No-Gap Trial)] x 100
| Treatment Group | Baseline %PPI (Mean ± SEM) | Post-Treatment Day 1 %PPI (Mean ± SEM) | Post-Treatment Day 2 %PPI (Mean ± SEM) | Post-Treatment Day 3 %PPI (Mean ± SEM) |
| Vehicle Control | ||||
| Salicylate + Vehicle | ||||
| Salicylate + this compound (Low Dose) | ||||
| Salicylate + this compound (High Dose) |
Table 2: ABR Thresholds (dB SPL)
Threshold is the lowest stimulus intensity that elicits a discernible ABR waveform.
| Treatment Group | Baseline Click Threshold (Mean ± SEM) | Post-Treatment Click Threshold (Mean ± SEM) | Baseline 16 kHz Threshold (Mean ± SEM) | Post-Treatment 16 kHz Threshold (Mean ± SEM) |
| Vehicle Control | ||||
| Salicylate + Vehicle | ||||
| Salicylate + this compound (Low Dose) | ||||
| Salicylate + this compound (High Dose) |
Table 3: ABR Wave Amplitudes (µV) at 80 dB SPL
Focus on Wave I (auditory nerve) and Wave V (inferior colliculus) as key indicators.
| Treatment Group | Baseline Wave I Amp (Mean ± SEM) | Post-Treatment Wave I Amp (Mean ± SEM) | Baseline Wave V Amp (Mean ± SEM) | Post-Treatment Wave V Amp (Mean ± SEM) | V/I Amplitude Ratio (Post-Treatment) |
| Vehicle Control | |||||
| Salicylate + Vehicle | |||||
| Salicylate + this compound (Low Dose) | |||||
| Salicylate + this compound (High Dose) |
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare the effects of treatment over time between the different groups. A p-value of <0.05 will be considered statistically significant.
References
- 1. NMDA Receptors Enhance Spontaneous Activity and Promote Neuronal Survival in the Developing Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hair Cell α9α10 Nicotinic Acetylcholine Receptor: Odd Cousin in an Old Family [frontiersin.org]
- 3. Hair cell α9α10 nicotinic acetylcholine receptor functional expression regulated by ligand binding and deafness gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-related Hearing Loss: GABA, Nicotinic Acetylcholine and NMDA Receptor Expression Changes in Spiral Ganglion Neurons of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Neramexane Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving Neramexane in aqueous solutions for in vitro assays. This compound's low aqueous solubility can present challenges in experimental setups. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The predicted aqueous solubility of this compound is low, estimated to be around 0.0629 mg/mL. However, empirical data suggests that solubility can be increased. One source indicates a solubility of 2 mg/mL in water with warming, although specific conditions were not detailed. It is important to experimentally determine the solubility in your specific buffer system.
Q2: What are the key physicochemical properties of this compound to consider for solubilization?
A2: this compound is a basic compound with a predicted pKa of approximately 10.66 for its strongest basic site. This indicates that its solubility is highly dependent on pH. At pH values below its pKa, this compound will be protonated and exist as a more soluble salt.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in neutral pH buffers like Phosphate-Buffered Saline (PBS) at high concentrations is likely to be challenging due to this compound's low intrinsic solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent or an acidic aqueous solution.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly water-soluble compounds for in vitro assays. This compound is reported to be slightly soluble in DMSO. Prepare a high-concentration stock in 100% DMSO, which can then be diluted into your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: How can I use pH adjustment to improve this compound solubility?
A5: Given this compound's basic nature, acidifying the aqueous solution will increase its solubility. By preparing a stock solution in a slightly acidic buffer (e.g., pH 4-6), you can achieve a higher concentration. When diluting this acidic stock into your final assay medium, ensure the final pH is compatible with your experimental system.
Troubleshooting Guide
Issue: My this compound is precipitating when I add it to my aqueous assay buffer.
-
Cause 1: Final concentration exceeds solubility limit.
-
Solution: Decrease the final working concentration of this compound in your assay. If a high concentration is required, you will need to employ solubility enhancement techniques.
-
-
Cause 2: High percentage of organic solvent in the final solution.
-
Solution: While a DMSO stock is recommended, ensure the final concentration of DMSO in your culture medium or buffer is not toxic to your cells and does not exceed the solvent tolerance of your assay. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays.
-
-
Cause 3: Incorrect mixing procedure.
-
Solution: When diluting the DMSO stock solution into the aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer. This rapid dispersion helps to avoid localized high concentrations that can lead to immediate precipitation.
-
-
Cause 4: Buffer pH is too high.
-
Solution: this compound is more soluble at a lower pH. Consider preparing your working solutions in a buffer with a pH slightly below neutral, if your experimental system allows. Always check the final pH of your solution after adding the this compound stock.
-
Issue: I am observing inconsistent results in my assay.
-
Cause: Undissolved this compound particles.
-
Solution: Inconsistent results can be a sign of incomplete solubilization. After preparing your final working solution, visually inspect it for any precipitate. If possible, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay.
-
Quantitative Data Summary
| Property | Value | Source |
| Predicted Water Solubility | 0.0629 mg/mL | ALOGPS |
| Reported Water Solubility | 2 mg/mL (with warming) | ChemicalBook |
| Predicted pKa (Strongest Basic) | 10.66 | ChemAxon |
| Molecular Weight | 169.31 g/mol | PubChem |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube
-
-
Procedure:
-
Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C).
-
Place the desired volume of the pre-warmed aqueous buffer into a sterile conical tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration or using an alternative solubilization method.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.
Optimizing Neramexane dosage for in vivo behavioral studies in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Neramexane dosage for in vivo behavioral studies in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an investigational drug that functions as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is a voltage-dependent open-channel blocker, which means it preferentially blocks the NMDA receptor channel during periods of sustained, pathological activation while largely permitting normal physiological activity.[3][4] This mechanism is believed to offer neuroprotective effects with a lower risk of the psychotomimetic side effects associated with high-affinity NMDA antagonists. This compound also demonstrates antagonist activity at nicotinic acetylcholine receptors (nAChRs). It belongs to the class of organic compounds known as amino-alkyl-cyclohexanes.
Q2: What are the common research applications for this compound in rat behavioral models?
This compound has been investigated for a range of potential therapeutic uses, which are reflected in its applications in preclinical rat models. Key research areas include:
-
Cognitive Enhancement: Assessing its ability to improve spatial and long-term memory, particularly in models of dementia like Alzheimer's disease.
-
Neuropathic Pain: Evaluating its antinociceptive (pain-reducing) effects in models of chronic pain, such as diabetic neuropathy.
-
Neuroprotection: Studying its potential to protect against neuronal damage in various models of CNS disorders.
-
Anxiety and Depression: While some clinical trials have not shown efficacy, it is still explored in preclinical models of affective disorders.
-
Drug and Alcohol Dependence: Investigating its role in modulating reinforcement and dependence mechanisms.
Q3: What is a recommended starting dose for a new behavioral study in rats?
The optimal dose depends heavily on the administration route and the specific behavioral endpoint. Based on published studies, a general recommendation is:
-
For cognitive enhancement (oral/IP): Start with a range of 5-20 mg/kg. Studies have shown memory enhancement with pre-training administration in this range.
-
For chronic pain models (continuous infusion): Doses between 12 mg/kg/day and 50 mg/kg/day delivered via osmotic minipump have shown sustained, dose-dependent effects.
It is critical to perform a dose-response study for your specific experimental paradigm to identify the optimal concentration that yields the desired behavioral effect without producing confounding motor impairments.
Q4: Which route of administration is most appropriate?
The choice of administration route affects the pharmacokinetics and, consequently, the behavioral outcomes.
-
Oral (p.o.) or Intraperitoneal (i.p.): These are common for acute dosing in studies of learning and memory, where drug effects are needed around the time of training or testing.
-
Intravenous (i.v.): Provides rapid onset and precise control over plasma concentrations, useful for pharmacokinetic studies or when a fast response is required.
-
Subcutaneous (s.c.) Continuous Infusion: Using an osmotic minipump, this route is ideal for chronic studies, such as models of neuropathic pain, as it provides stable, long-term drug exposure.
Q5: What are the potential side effects or behavioral confounds to be aware of?
While this compound is designed to have a better safety profile than potent NMDA antagonists, side effects can still occur, especially at higher doses. Researchers should monitor for:
-
Hyperlocomotion: Moderate increases in locomotor activity have been reported in rats. This can confound the interpretation of results in tasks where activity levels are a key variable (e.g., open field test, elevated plus maze).
-
Motor Impairment: High doses of NMDA antagonists can cause significant motor disturbances. It is crucial to include control tests (e.g., rotarod, beam walk) to ensure that observed effects on complex behaviors are not due to simple motor deficits.
-
Psychotomimetic-like Effects: Although this compound is reported to have low psychotomimetic potential, this is a known risk for the drug class. Pre-pulse inhibition tests can be used to assess this possibility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant behavioral effect observed. | Suboptimal Dosage: The dose may be too low for the specific behavioral assay or rat strain. | Conduct a dose-response study, including higher doses. Refer to Table 2 for effective ranges in similar paradigms. |
| Incorrect Timing: The time between drug administration and behavioral testing may not align with the drug's peak concentration (Tmax). | Review the pharmacokinetic data (Table 1). Adjust the pre-treatment interval to ensure testing occurs when the drug is most active. | |
| Route of Administration: The chosen route may result in poor bioavailability or rapid metabolism. | Consider an alternative administration route (e.g., i.p. or s.c. instead of oral) to achieve more reliable systemic exposure. | |
| High variability between subjects. | Inconsistent Drug Administration: Inaccurate gavage or injection technique can lead to variable dosing. | Ensure all personnel are thoroughly trained in the administration technique. For oral dosing, confirm placement in the stomach. |
| Environmental Factors: Minor differences in lighting, noise, or handling can significantly impact behavior. | Standardize all experimental conditions. Habituate animals to the testing room and handling procedures. | |
| Pharmacokinetic Differences: Natural variation in metabolism can lead to different plasma levels. | Increase the sample size per group to improve statistical power. If possible, collect satellite blood samples to correlate plasma levels with behavioral outcomes. | |
| Results confounded by hyperactivity. | Dose is too high: Increased locomotor activity is a known effect of some NMDA antagonists. | Reduce the dose. Test a lower dose range that has been shown to be effective for the desired outcome without causing hyperlocomotion. |
| Insufficient Habituation: The novelty of the testing arena combined with the drug effect may induce hyperactivity. | Increase the duration or number of habituation sessions for the animals in the testing apparatus before the drug is administered. | |
| Animals show signs of motor impairment or sedation. | Dose is in the toxic range: High doses of NMDA antagonists can disrupt motor coordination. | Immediately lower the dose. Perform motor function control tests (e.g., rotarod) to establish a dose that does not impair locomotion. A dose of 20 mg/kg of the related compound memantine has been shown to cause locomotor disturbances. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (µmol/L) | AUC (µmol/L·h) | t½ (min) | Source |
| Oral | 10 - 40 | 1.3 - 3.4 | 3.6 - 13.1 | Not Reported | |
| IV | 5 - 10 | Not Reported | Not Reported | 140 - 173 |
Table 2: Effective Dosages of this compound in Rat Behavioral Studies
| Study Focus | Behavioral Assay | Route | Effective Dose Range | Key Finding | Source |
| Spatial Memory | Morris Water Maze | Not Specified | Dose-dependent | Enhanced long-term memory. Lower plasma levels were more effective than equimolar memantine. | |
| Neuropathic Pain | Von Frey / Hargreaves | s.c. infusion | 12.3 - 49.2 mg/kg/day | Dose-dependent and sustained reduction in mechanical hyperalgesia and allodynia. | |
| Locomotor Activity | Not Specified | Not Specified | Not Specified | Moderately increased locomotor activity. |
Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Memory
-
Principle: This task assesses hippocampus-dependent spatial learning and memory. Rats must learn the location of a hidden escape platform using distal visual cues in the environment.
-
Apparatus: A large circular pool (approx. 180-200 cm diameter) filled with opaque water (23 ± 2°C). A small escape platform (10-15 cm diameter) is submerged ~1.5 cm below the water surface. The pool should be surrounded by distinct visual cues.
-
Methodology:
-
Habituation (Day 0): Allow rats to swim for 60-90 seconds with a visible platform to acclimate them to the pool and the task of escaping onto a platform.
-
Acquisition Training (Days 1-5): Conduct 4 trials per day. For each trial, gently place the rat in the water facing the pool wall at one of four pseudo-random start locations (N, S, E, W). Allow the rat to search for the hidden platform for a maximum of 60-90 seconds. If the rat fails to find it, gently guide it to the platform. Allow the rat to remain on the platform for 15-30 seconds. The inter-trial interval is typically 5 minutes.
-
Drug Administration: Administer this compound or vehicle at a predetermined time (e.g., 30 minutes) before the first trial of each day's session.
-
Probe Trial (Day 6): Remove the platform from the pool and allow the rat to swim freely for 60 seconds. This tests for memory of the platform's location.
-
-
Key Parameters:
-
Escape Latency: Time to find the platform during acquisition.
-
Swim Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: Number of times the rat swims over the exact former location of the platform during the probe trial.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent in the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-55 cm for rats). It consists of two open arms (e.g., 50 x 10 cm) and two closed arms of the same size with high walls (e.g., 40-50 cm).
-
Methodology:
-
Habituation: Handle the rats for several days before testing. Allow rats to acclimate to the testing room for at least 60 minutes prior to the trial.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Procedure: Place the rat on the central platform of the maze, facing one of the open arms. Allow the animal to explore the maze freely for 5 minutes.
-
Data Collection: Record the session using an overhead video camera and automated tracking software.
-
Cleaning: Thoroughly clean the maze with a 30-70% ethanol solution between animals to eliminate olfactory cues.
-
-
Key Parameters:
-
Time Spent in Open/Closed Arms: The primary measure of anxiety-like behavior.
-
Number of Entries into Open/Closed Arms: A measure of both anxiety and general activity.
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Protocol 3: Cued Fear Conditioning for Associative Memory
-
Principle: This task assesses the ability of a rat to form an association between a neutral conditioned stimulus (CS), typically a tone, and an aversive unconditioned stimulus (US), typically a mild footshock.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a scrambled footshock. The chamber should be equipped with a speaker to deliver the auditory cue and a video camera to record behavior.
-
Methodology:
-
Habituation (Day 1): Place the rat in the conditioning chamber and allow it to explore for a few minutes.
-
Conditioning (Day 1): After habituation, present the CS (e.g., a 2 kHz, 80 dB tone for 10-30 seconds). The US (e.g., a 0.5-1.0 mA, 1-second footshock) is delivered at the termination of the CS. This pairing is typically repeated 3-5 times with an inter-trial interval of several minutes.
-
Drug Administration: Administer this compound or vehicle prior to the conditioning session (to test effects on acquisition) or prior to the retrieval test (to test effects on memory expression).
-
Contextual and Cued Memory Test (Day 2):
-
Context Test: Return the rat to the original conditioning chamber (no tone or shock) and measure freezing behavior for 5 minutes.
-
Cued Test: Place the rat in a novel context (different shape, flooring, smell) and allow it to habituate. Then, present the CS (tone) without the US and measure freezing behavior.
-
-
-
Key Parameters:
-
Freezing Behavior: The primary dependent measure, defined as the complete absence of movement except for respiration. It is typically scored as a percentage of the total observation time.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound as an uncompetitive NMDA receptor antagonist.
Experimental Workflow Diagram
Caption: General workflow for in vivo behavioral studies using this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Neramexane Electrophysiology Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electrophysiology experiments with Neramexane, a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Inconsistent results can arise from a variety of factors related to the compound's mechanism of action and the intricacies of the patch-clamp technique. This guide aims to provide a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a low-to-moderate affinity, uncompetitive open-channel blocker of the NMDA receptor.[1] This means it only binds to the NMDA receptor when the channel has been opened by the binding of both glutamate and a co-agonist like glycine or D-serine. As an uncompetitive antagonist, its blocking effect is contingent upon prior activation of the receptor.[1] this compound is also a voltage-dependent antagonist, meaning its blocking and unblocking rates are influenced by the membrane potential.
Q2: Does this compound show selectivity for specific NMDA receptor subtypes?
A2: No, studies have shown that this compound does not exhibit significant selectivity for any of the NMDA receptor subtypes.[2]
Q3: What is the reported IC50 for this compound?
A3: The potency of this compound is influenced by the holding potential. At a holding potential of -70 mV, the IC50 for this compound in antagonizing inward current responses in hippocampal neurons is approximately 1.29 ± 0.20 µM.[2]
Troubleshooting Guide for Inconsistent this compound Effects
Issue 1: High Variability in the Inhibitory Effect of this compound Between Experiments
Possible Cause 1: Inconsistent Agonist Concentration
-
Explanation: As an uncompetitive antagonist, the extent of this compound block is dependent on the concentration of the NMDA receptor agonists (glutamate and co-agonist). Variations in the effective agonist concentration at the receptor will lead to variability in channel opening and, consequently, inconsistent this compound block.
-
Solution:
-
Ensure precise and consistent preparation of agonist solutions for every experiment.
-
Use a rapid perfusion system to ensure complete and rapid exchange of solutions around the recorded cell.
-
Verify the stability of your agonist solutions throughout the duration of the experiment.
-
Possible Cause 2: Fluctuations in Membrane Potential
-
Explanation: this compound's blocking and unblocking kinetics are voltage-dependent.[2] If the holding potential is not stable, the degree of block will fluctuate, leading to inconsistent results.
-
Solution:
-
Continuously monitor the holding potential and series resistance throughout the recording. Discard any recordings with significant drift.
-
Ensure a high-quality gigaohm seal (>1 GΩ) to minimize leak currents that can affect the stability of the holding potential.
-
Use appropriate series resistance compensation (typically 70-80%).
-
Possible Cause 3: "Rundown" of NMDA Receptor Currents
-
Explanation: NMDA receptor currents can decrease over the course of a whole-cell patch-clamp experiment, a phenomenon known as "rundown." This gradual decrease in current can be mistaken for or mask the effect of this compound, leading to an overestimation or underestimation of its inhibitory effect.
-
Solution:
-
Establish a stable baseline recording of NMDA receptor currents for a sufficient period before applying this compound.
-
Monitor the current amplitude in response to repeated agonist applications and ensure it is stable before drug application.
-
Include an ATP regenerating system in your intracellular solution to help maintain channel function and reduce rundown.
-
Issue 2: Slower or Faster Onset of Block Than Expected
Possible Cause 1: Temperature Fluctuations
-
Explanation: The kinetics of ligand binding and channel gating are temperature-sensitive. Variations in the temperature of the recording chamber can alter the on and off rates of this compound, leading to inconsistent onset and offset kinetics.
-
Solution:
-
Use a temperature-controlled recording chamber and ensure the temperature is stable throughout the experiment.
-
Report the recording temperature in your experimental methods for reproducibility.
-
Possible Cause 2: Use-Dependent Block Protocol Not Optimized
-
Explanation: As an open-channel blocker, the onset of this compound's effect is "use-dependent," meaning the channels must be open for the drug to bind. The frequency and duration of agonist application will influence how quickly the block reaches a steady state.
-
Solution:
-
For consistent results, apply a standardized pre-incubation period with this compound before measuring the steady-state block.
-
To study the kinetics of the block, use a consistent, repetitive agonist application protocol.
-
Data Summary
The following table summarizes the known pharmacological properties of this compound from electrophysiological studies.
| Parameter | Value | Cell Type | Holding Potential | Reference |
| IC50 | 1.29 ± 0.20 µM | Cultured Hippocampal Neurons | -70 mV | |
| Mechanism | Uncompetitive, Open-Channel Blocker | - | - | |
| Voltage Dependence | Yes | - | - | |
| Subtype Selectivity | No | - | - |
Experimental Protocols
Detailed Protocol for Whole-Cell Patch-Clamp Recording of this compound Inhibition of NMDA Receptor Currents
This protocol is adapted for studying uncompetitive, voltage-dependent NMDA receptor antagonists like this compound.
1. Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical) or a stable cell line expressing recombinant NMDA receptors.
-
Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine. Adjust pH to 7.3 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 120 Cs-Gluconate, 10 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm. Note: Cesium is used to block potassium channels and improve voltage clamp quality.
-
Agonist Solution: External solution containing 100 µM NMDA and 10 µM Glycine.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in the agonist solution. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min) and temperature (e.g., 32-34°C).
-
Approach a cell under visual control (e.g., DIC microscopy) and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for at least 5 minutes before starting recordings.
-
Set the holding potential to -70 mV.
-
Establish a stable baseline by applying the agonist solution for a consistent duration (e.g., 2-3 seconds) at regular intervals (e.g., every 30-60 seconds) until the evoked current is stable.
-
To measure the concentration-response curve, apply different concentrations of this compound (in agonist solution) in a cumulative or non-cumulative manner, ensuring a steady-state block is reached at each concentration.
-
Wash out the drug with the agonist solution to observe the reversal of the block.
-
Monitor series resistance and input resistance throughout the experiment. If these parameters change by more than 20%, the recording should be discarded.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.
-
Normalize the current in the presence of this compound to the control current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's uncompetitive mechanism at the NMDA receptor.
Experimental Workflow for this compound Electrophysiology
Caption: A typical workflow for a this compound patch-clamp experiment.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
Technical Support Center: Enhancing the Bioavailability of Neramexane in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the preclinical evaluation of Neramexane's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key consideration?
This compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, investigated for various central nervous system disorders, including Alzheimer's disease, tinnitus, and pain.[1][2] As an orally administered drug, its bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its therapeutic efficacy. Low and variable bioavailability can lead to suboptimal drug exposure at the target site and inconsistent clinical outcomes.
Q2: What are the potential reasons for low oral bioavailability of this compound?
While specific data for this compound is limited in publicly available literature, compounds with similar structures (cyclohexylamine derivatives) can face challenges with oral bioavailability due to:
-
Poor Aqueous Solubility: Many small molecule drugs have low solubility in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can be limited. The Caco-2 cell permeability assay is a standard in vitro model to assess this.[3][4][5]
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. For cyclohexylamine derivatives, metabolic pathways can include hydroxylation and deamination.
Q3: What are the general strategies to enhance the bioavailability of a compound like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble and/or permeable drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Nanostructured Lipid Carriers (NLCs), and Solid Lipid Nanoparticles (SLNs) can improve solubility and may also enhance absorption via the lymphatic pathway, potentially reducing first-pass metabolism.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
Potential Causes:
-
Inconsistent Dosing Technique: Variability in oral gavage can lead to different amounts of the drug being delivered.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.
-
Physiological Differences: Natural variations in gastric pH, gastrointestinal motility, and enzyme activity among animals.
-
Formulation Instability: Precipitation of the drug from the formulation vehicle before or after administration.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are thoroughly trained on a consistent oral gavage technique.
-
Control Feeding Conditions: Fast animals overnight before dosing and control the timing of food return post-dosing.
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate inter-animal variability.
-
Assess Formulation Stability: Visually inspect the formulation for any precipitation or phase separation before each dose. Conduct stability studies of the formulation under relevant conditions.
Issue 2: Low Overall Plasma Exposure (Low Cmax and AUC)
Potential Causes:
-
Poor Aqueous Solubility: The drug is not dissolving sufficiently in the gastrointestinal fluids.
-
Low Intestinal Permeability: The drug is not efficiently crossing the intestinal barrier.
-
Extensive First-Pass Metabolism: The drug is being rapidly metabolized in the gut wall or liver.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility and permeability of this compound (e.g., using a Caco-2 assay). This will help to identify the primary barrier to absorption.
-
Employ Enabling Formulations:
-
If solubility is the main issue , consider micronization, nanosuspensions, or amorphous solid dispersions.
-
If permeability is low , investigate the use of permeation enhancers or lipid-based formulations that can promote transcellular absorption.
-
If first-pass metabolism is suspected , lipid-based formulations that favor lymphatic absorption can be beneficial. Co-administration with inhibitors of relevant metabolic enzymes (for research purposes) could also help to identify the impact of metabolism.
-
-
Conduct an Intravenous (IV) Dosing Study: Administering this compound intravenously will provide a baseline for 100% bioavailability. Comparing the AUC from oral administration to the AUC from IV administration will allow for the calculation of absolute bioavailability and help to distinguish between poor absorption and rapid clearance.
Data Presentation
Due to the limited availability of public data for this compound, the following tables are presented as examples to illustrate how to structure and compare data from preclinical bioavailability studies.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 169.31 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Shake-flask method |
| Permeability (Papp, Caco-2) | 0.5 x 10⁻⁶ cm/s | Caco-2 monolayer assay |
| LogP | 3.5 | Calculated |
| Predicted BCS Class | IV | Based on low solubility and low permeability |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 300 ± 90 | 100 (Reference) |
| Micronized Suspension | 100 ± 25 | 1.5 ± 0.5 | 750 ± 180 | 250 |
| Solid Lipid Nanoparticles (SLNs) | 250 ± 60 | 1.0 ± 0.3 | 2100 ± 500 | 700 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 350 ± 80 | 1.0 ± 0.2 | 2800 ± 650 | 933 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and bioavailability of this compound in different oral formulations.
Animal Model: Male Sprague-Dawley rats (250-300g), n=6 per group.
Materials:
-
This compound drug substance
-
Formulation vehicles (e.g., water with 0.5% carboxymethyl cellulose for suspension; appropriate lipids, surfactants, and co-solvents for SEDDS or SLNs)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Validated analytical method (e.g., LC-MS/MS) for quantification of this compound in plasma
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulations on the day of the study. Ensure suspensions are homogenous before each administration.
-
Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg. For the intravenous group, administer a 1 mg/kg dose via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Strategies to overcome bioavailability challenges.
Caption: Potential metabolic pathways for this compound.
References
- 1. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Neramexane: A Guide to Mitigating Off-Target Effects in Preclinical Research
Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Neramexane in in vitro settings while minimizing the potential for off-target effects. By understanding the concentration-dependent activity of this compound at its primary and secondary targets, investigators can design more precise and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. It exhibits moderate affinity and voltage-dependent channel blocking properties.
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effect of this compound is the inhibition of the α9α10 nicotinic acetylcholine receptor (nAChR).[1] Additionally, studies have indicated a potential interaction with the 5-HT3 receptor.
Q3: At what concentrations are off-target effects likely to be observed?
A3: Off-target effects on the α9α10 nAChR and 5-HT3 receptor are typically observed at micromolar concentrations of this compound. To maintain target specificity for the NMDA receptor, it is advisable to use the lowest effective concentration possible and to remain below the IC50 values for these off-target receptors.
Q4: How can I experimentally verify the target selectivity of this compound in my in vitro model?
A4: We recommend performing concentration-response curves for this compound's effect on NMDA receptor-mediated activity (e.g., measuring calcium influx or synaptic currents). In parallel, conduct functional assays on cells expressing α9α10 nAChRs or 5-HT3 receptors to determine the IC50 for these off-targets in your specific system. A significant separation between the on-target and off-target IC50 values will confirm selectivity within your chosen concentration range.
Quantitative Data Summary
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound at its primary and key off-target receptors. These values should serve as a guide for selecting appropriate in vitro concentrations.
| Target Receptor | Parameter | Value | Species | Assay Type |
| NMDA Receptor | IC50 | 1.29 ± 0.20 µM (at -70 mV) | Rat | Electrophysiology (Hippocampal Neurons) |
| Ki | 1.27 µM | Rat | Radioligand Binding ([³H]MK-801 displacement) | |
| α9α10 Nicotinic Acetylcholine Receptor | IC50 | 1.2 µM | Rat | Electrophysiology (Xenopus Oocytes) |
| 5-HT3 Receptor | IC50 | 0.89 µM | - | Electrophysiology (HEK-293 and N1E-115 cells) |
Experimental Protocols
1. Radioligand Binding Assay for NMDA Receptor Affinity (Competitive Binding)
This protocol outlines the determination of this compound's binding affinity (Ki) for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membrane preparation
-
[³H]MK-801 (radioligand)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled MK-801 (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters (presoaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of rat cortical membrane preparation
-
50 µL of [³H]MK-801 (at a concentration near its Kd)
-
50 µL of either binding buffer (for total binding), a saturating concentration of unlabeled MK-801 (for non-specific binding), or the corresponding this compound dilution.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for α9α10 nAChR Inhibition
This protocol describes the functional assessment of this compound's inhibitory effect on α9α10 nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for rat α9 and α10 nAChR subunits
-
Oocyte injection setup
-
Two-electrode voltage clamp amplifier and recording setup
-
Recording chamber
-
Oocyte Ringers solution (e.g., in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
Procedure:
-
Inject Xenopus oocytes with a mixture of cRNA for the α9 and α10 subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with Oocyte Ringers solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline recording by applying a brief pulse of a saturating concentration of ACh to elicit an inward current.
-
Wash the oocyte with Ringers solution until the current returns to baseline.
-
Pre-incubate the oocyte with varying concentrations of this compound for a defined period.
-
During the this compound incubation, apply another pulse of ACh and record the resulting current.
-
Wash out the this compound and repeat the ACh application to ensure reversibility.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control ACh response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.
Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of this compound Action.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: α9α10 nAChR Signaling and this compound Inhibition.
References
Technical Support Center: Controlling for Neramexane's Effects on Animal Motor Function
Welcome to the technical support center for researchers utilizing Neramexane in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments, specifically addressing the compound's potential effects on animal motor function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to affect motor function?
A1: this compound is a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] NMDA receptors are crucial for synaptic plasticity and neurotransmission throughout the central nervous system, including brain regions that control movement such as the cerebellum and basal ganglia.[3][4][5] By blocking the NMDA receptor channel, this compound can modulate neuronal activity in these areas, potentially leading to alterations in motor coordination, balance, and locomotor activity. It is important to characterize these motor effects to avoid confounding the interpretation of cognitive or other behavioral readouts.
Q2: Which behavioral tests are most appropriate for assessing this compound's effects on motor function?
A2: A comprehensive assessment should include tests for both general locomotor activity and motor coordination. The most commonly used and recommended tests are:
-
Open Field Test: This test assesses spontaneous locomotor activity (horizontal and vertical movements), exploratory behavior, and can also provide insights into anxiety-like behavior.
-
Rotarod Test: This is the gold-standard for evaluating motor coordination, balance, and motor learning in rodents.
Q3: What are the expected dose-dependent effects of this compound on motor activity?
A3: While specific dose-response data for this compound is not extensively published, based on its mechanism as an NMDA receptor antagonist, a biphasic dose-response can be anticipated. Low to moderate doses may produce hyperlocomotion (an increase in activity), while higher doses are more likely to induce motor impairments, such as ataxia (impaired coordination), sedation, or stereotyped behaviors, which can result in a decrease in overall locomotion. It is crucial to perform a dose-response study within your specific experimental conditions to identify a dose that minimizes motor confounds while still being effective for the primary outcome of interest.
Q4: How can I control for this compound's motor effects in my behavioral experiments?
A4: The primary strategy is to conduct thorough dose-response studies for motor function in parallel with your main experiment. This allows you to:
-
Select an appropriate dose: Choose a dose of this compound that has the desired effect on your primary measure (e.g., cognition) without significantly impacting baseline motor function.
-
Identify motor-specific effects: Understand which motor behaviors are affected at different doses.
-
Use appropriate controls: Always include a vehicle-treated control group to establish a baseline for normal motor function.
-
Data interpretation: If a chosen dose does have some motor effects, you can use the data from your motor control tests to statistically account for these effects when analyzing your primary behavioral data. For example, locomotor activity can be used as a covariate in the analysis of cognitive tasks that have a motor component.
Troubleshooting Guides
Issue 1: Unexpected Hyperactivity or Hypoactivity in the Open Field Test
-
Problem: Animals treated with this compound show significantly increased or decreased locomotor activity compared to controls, confounding the results of a cognitive task.
-
Troubleshooting Steps:
-
Verify Dose: Double-check your calculations and the concentration of your this compound solution.
-
Review Dose-Response Data: Refer to your dose-response study (or conduct one if you haven't) to determine if the observed effect is expected at the administered dose. The table below provides a hypothetical example of what this data might look like.
-
Consider Time Course: The effects of this compound may vary depending on the time elapsed since administration. Test animals at different time points post-injection to find a window where motor effects are minimized.
-
Acclimation: Ensure all animals have been adequately habituated to the testing room and apparatus to reduce novelty-induced hyperactivity.
-
Issue 2: Poor Performance on the Rotarod Test
-
Problem: this compound-treated animals show a decreased latency to fall from the rotarod, suggesting impaired motor coordination.
-
Troubleshooting Steps:
-
Dose Adjustment: This is a strong indication of motor impairment. Consider lowering the dose of this compound.
-
Training: Ensure all animals have been properly trained on the rotarod before the test day to ensure the deficit is not due to a learning impairment.
-
Task Parameters: For an accelerating rotarod protocol, the starting speed and rate of acceleration can be adjusted to be less challenging, which may help to reveal more subtle coordination deficits.
-
Observe Behavior: Carefully observe the animals on the rod. Are they showing signs of sedation, ataxia, or are they actively trying to stay on but failing? This can help differentiate between general sedation and specific coordination deficits.
-
Quantitative Data Summary
The following tables present a hypothetical summary of expected dose-dependent effects of this compound on motor function, based on the known properties of NMDA receptor antagonists. Researchers should generate their own data to confirm these effects under their specific experimental conditions.
Table 1: Hypothetical Dose-Response of this compound in the Open Field Test (Mouse)
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | % Time in Center | Rearing Frequency |
| Vehicle | 3500 ± 250 | 15 ± 2 | 40 ± 5 |
| 1.0 | 4500 ± 300 | 18 ± 3 | 55 ± 6 |
| 5.0 | 5500 ± 400 | 22 ± 4* | 70 ± 8 |
| 10.0 | 2800 ± 200 | 10 ± 2 | 25 ± 4 |
| 20.0 | 1500 ± 150 | 5 ± 1 | 10 ± 2** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Dose-Response of this compound in the Accelerating Rotarod Test (Rat)
| Dose (mg/kg, i.p.) | Latency to Fall (seconds) |
| Vehicle | 180 ± 15 |
| 2.5 | 175 ± 12 |
| 5.0 | 160 ± 18 |
| 10.0 | 110 ± 20* |
| 20.0 | 60 ± 10** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Open Field Test Protocol
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The floor is typically divided into a grid of equal-sized squares, with the central squares designated as the "center zone".
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity using an automated tracking system or by manual scoring for a set duration (typically 5-15 minutes).
-
-
Measures:
-
Locomotor Activity: Total distance traveled, horizontal activity (line crossings), and vertical activity (rearing).
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues.
Rotarod Test Protocol
-
Apparatus: A rotating rod with adjustable speed, divided into lanes for testing multiple animals. The rod should have a textured surface to provide grip.
-
Training/Habituation:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Conduct 2-3 training trials on the day(s) preceding the test day. This involves placing the animals on the rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).
-
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Place the animal on the rotarod, facing away from the direction of rotation.
-
Start the rotation, either at a constant speed or with a programmed acceleration (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod. A trial is typically ended if the animal falls or remains on the rod for a maximum cutoff time (e.g., 300 seconds).
-
Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Measures: The primary measure is the latency to fall from the rod. The average latency across trials is typically used for analysis.
-
Cleaning: Clean the rod and the falling surface between each animal.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's effect on NMDA receptor signaling and motor output.
Caption: Workflow for controlling this compound's motor effects.
References
- 1. Striatal Dopamine Contributions to Skilled Motor Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebellar Purkinje cell activity drives motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Cerebellar Purkinje cell firing promotes conscious recovery from anesthesia state through coordinating neuronal communications with motor cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for long-term storage of Neramexane hydrochloride powder
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Neramexane hydrochloride powder. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound hydrochloride powder?
A1: For optimal stability, this compound hydrochloride powder should be stored under the following conditions. A Safety Data Sheet recommends storing the powder at -20°C.[1] It should be kept in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1]
Q2: What are the general handling precautions for this compound hydrochloride powder?
A2: When handling this compound hydrochloride powder, it is important to avoid inhalation and contact with the eyes and skin.[1] Engineering controls such as using the powder in a well-ventilated area, preferably with appropriate exhaust ventilation, should be in place.[1] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Q3: Has the long-term stability of this compound hydrochloride powder at different temperatures been quantitatively determined?
A3: Publicly available, specific quantitative long-term stability data for this compound hydrochloride powder under various temperature and humidity conditions is limited. The general recommendation is to store it at -20°C to ensure its integrity over time.[1] For clinical trial materials, it is crucial to adhere to the storage conditions specified by the sponsor.
Q4: What are the known degradation pathways and products of this compound hydrochloride?
A4: Detailed degradation pathways and the specific identity of degradation products for this compound hydrochloride are not extensively documented in publicly available literature. As a tricyclic amine, potential degradation pathways for similar compounds could include oxidation and reactions with excipients. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify its specific degradation products.
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize chemical degradation and maintain long-term stability. |
| Humidity | Store in a desiccated environment. | To prevent hydrolysis and physical changes to the powder. |
| Light | Protect from light. | To prevent photolytic degradation. |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. |
| Handling | Use in a well-ventilated area with appropriate PPE. | To ensure personnel safety and prevent contamination. |
Troubleshooting Guide
Problem: The this compound hydrochloride powder has changed color (e.g., from white/beige to yellow/brown).
-
Possible Cause: This may indicate chemical degradation due to exposure to light, heat, or reactive atmospheric components.
-
Solution:
-
Quarantine the affected batch immediately.
-
Do not use the powder for experimental purposes.
-
Review the storage conditions to ensure they align with the recommended -20°C and protected-from-light guidelines.
-
Consider performing analytical tests (e.g., HPLC) to assess the purity of the powder compared to a reference standard.
-
Problem: The powder appears clumpy or has a different texture.
-
Possible Cause: This is likely due to moisture absorption.
-
Solution:
-
Ensure the container is always tightly sealed when not in use.
-
Store the container in a desiccator, especially if working in a high-humidity environment.
-
Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Problem: Inconsistent experimental results are being obtained with the same batch of powder.
-
Possible Cause: This could be due to non-homogeneity of the powder if degradation has occurred, or improper handling and weighing techniques.
-
Solution:
-
Ensure the powder is a homogenous mixture before taking a sample.
-
Verify the accuracy and calibration of the balance being used.
-
Review the complete experimental protocol to rule out other sources of variability.
-
If degradation is suspected, the purity of the powder should be assessed analytically.
-
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method Development (Template)
This protocol is a general template and requires optimization and validation for this compound hydrochloride.
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound hydrochloride from its potential degradation products.
-
Materials:
-
This compound hydrochloride reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid, phosphoric acid)
-
Bases (e.g., sodium hydroxide)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
-
Method Development:
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Wavelength Selection: Use a PDA detector to determine the wavelength of maximum absorbance for this compound hydrochloride.
-
Gradient Optimization: Adjust the gradient profile to achieve good separation between the main peak and any impurity or degradation peaks.
-
Forced Degradation: To generate degradation products and test the method's specificity, subject this compound hydrochloride solutions to stress conditions (e.g., 0.1 M HCl at 60°C, 0.1 M NaOH at 60°C, 3% H₂O₂ at room temperature, and exposure to UV light). Analyze the stressed samples using the developed HPLC method.
-
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound hydrochloride powder.
Caption: General experimental workflow for assessing the stability of this compound hydrochloride.
References
Overcoming challenges in measuring Neramexane concentration in cerebrospinal fluid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Neramexane in cerebrospinal fluid (CSF).
Troubleshooting Guides
Difficulties in accurately measuring this compound in CSF often stem from the unique characteristics of the CSF matrix and the intricacies of the analytical methodology. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Analyte Signal
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| This compound Degradation | - Ensure proper sample handling and storage. This compound, as an adamantane derivative, is generally stable, but repeated freeze-thaw cycles should be avoided.[1][2][3] - Verify the stability of this compound in CSF under your specific storage conditions if not already established. |
| Poor Extraction Recovery | - Optimize the sample preparation method. For protein-bound analytes in CSF, a protein precipitation step might be necessary.[4] - Evaluate different extraction solvents. - The use of a stable-isotope labeled internal standard (SIL-IS) for this compound is highly recommended to correct for recovery issues.[4] |
| Mass Spectrometer Settings | - Confirm that the mass spectrometer is tuned and calibrated. - Check that the correct precursor and product ion transitions for this compound are being monitored. - Ensure the ionization source parameters (e.g., temperature, gas flows) are optimal for this compound. |
| Chromatographic Issues | - Verify that the analyte is eluting from the column and within the MS acquisition window. - Check for leaks in the LC system. |
Issue 2: High Signal Variability and Poor Reproducibility
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Matrix Effects | - The low protein content of CSF can still lead to matrix effects. A SIL-IS is the best way to compensate for ion suppression or enhancement. - Modify the chromatographic method to separate this compound from co-eluting matrix components. - Evaluate the need for a more rigorous sample clean-up procedure. |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting, especially with small CSF volumes. - Automate sample preparation steps where possible to minimize human error. |
| Internal Standard Issues | - If using a SIL-IS, ensure its concentration is appropriate and that it is added to all samples, standards, and quality controls at the beginning of the sample preparation process. |
| Adsorption to Labware | - Due to the low protein content of CSF, analytes may adsorb to plastic surfaces. Use low-binding polypropylene tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: Why is measuring this compound in CSF challenging?
A1: Measuring this compound in CSF presents several challenges:
-
Low Concentration: Therapeutic concentrations of this compound in the central nervous system are expected to be low, requiring highly sensitive analytical methods.
-
Limited Sample Volume: CSF is a precious matrix, and the available volume for analysis is often small.
-
Matrix Effects: Although CSF is considered a "cleaner" matrix than plasma, endogenous compounds can still interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate results.
-
Protein Binding: The extent of this compound binding to CSF proteins is not well-characterized and can influence the free drug concentration.
Q2: What is the recommended analytical method for quantifying this compound in CSF?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological fluids due to its high sensitivity and selectivity.
Q3: Is there a validated LC-MS/MS protocol available for this compound in CSF?
A3: While a specific, publicly available, validated LC-MS/MS protocol for this compound in human CSF is not readily found in the searched literature, a method can be adapted from protocols for similar compounds, such as the NMDA receptor antagonist memantine, or other small molecules in CSF. A representative protocol is provided in the "Experimental Protocols" section below.
Q4: What are the expected concentrations of this compound in CSF?
A4: A preclinical study in rats provides some guidance on expected concentrations. Following chronic subcutaneous infusion (40 mg/kg/day for 7 days), the this compound concentration in CSF was found to be 2.16 µM. After acute intraperitoneal administration of 5, 10, and 20 mg/kg, peak concentrations in the brain extracellular fluid (which is in exchange with CSF) were 0.70, 0.96, and 2.53 µM, respectively. The study also noted that CSF levels were approximately two-fold lower than free plasma levels.
Q5: How should CSF samples for this compound analysis be collected and stored?
A5: Proper sample handling is critical. It is recommended to:
-
Collect CSF in polypropylene tubes to minimize adsorption.
-
If the sample is contaminated with blood, centrifuge it to remove red blood cells.
-
Freeze the samples at -80°C as soon as possible after collection.
-
Avoid repeated freeze-thaw cycles.
Q6: What is the stability of this compound in CSF?
A6: While specific stability data for this compound in CSF is not available in the searched literature, adamantane derivatives are generally known for their high stability due to their rigid cage-like structure. However, it is best practice to validate the stability of this compound in CSF under the specific storage and handling conditions of your laboratory.
Q7: What is the extent of this compound protein binding in CSF?
A7: The protein binding of this compound in CSF has not been specifically reported. For NMDA receptor antagonists, lipophilicity can correlate with plasma protein binding, which in turn can limit brain penetration. Given the low protein concentration in CSF compared to plasma, binding is expected to be lower, but should be experimentally determined for accurate assessment of unbound, pharmacologically active concentrations.
Quantitative Data Summary
The following table summarizes available data on this compound concentrations in CSF and related compartments from a preclinical study in rats.
| Parameter | Value | Species | Dosing Regimen | Source |
| CSF Concentration | 2.16 µM | Rat | Chronic s.c. infusion (40 mg/kg/day for 7 days) | |
| Peak Brain ECF Conc. | 0.70 µM | Rat | Acute i.p. administration (5 mg/kg) | |
| Peak Brain ECF Conc. | 0.96 µM | Rat | Acute i.p. administration (10 mg/kg) | |
| Peak Brain ECF Conc. | 2.53 µM | Rat | Acute i.p. administration (20 mg/kg) | |
| CSF to Free Plasma Ratio | ~0.5 | Rat | Chronic s.c. infusion (40 mg/kg/day for 7 days) |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in CSF
Disclaimer: The following protocol is a representative method based on common practices for small molecule quantification in CSF and should be fully validated for this compound before use.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of CSF sample, standard, or quality control, add 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard of this compound (e.g., this compound-d6).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and its stable-isotope labeled internal standard.
-
Ion Source Parameters: Optimized for this compound signal (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).
Visualizations
Caption: Experimental workflow for this compound quantification in CSF.
Caption: Troubleshooting logic for this compound CSF bioanalysis.
References
Refining surgical procedures for local administration of Neramexane in the brain
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining surgical procedures for the local administration of Neramexane in the brain. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is local administration to the brain a relevant research method?
This compound is a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Local administration, via techniques like stereotactic microinjection, is a crucial research method because it allows for the direct delivery of this compound to a specific brain region of interest. This bypasses the blood-brain barrier, which can limit the penetration of systemically administered drugs, ensuring a higher and more targeted concentration at the desired site of action.[2] This method is particularly valuable for investigating the region-specific effects of this compound on neuronal activity and behavior.
Q2: What are the key considerations before initiating a study involving local this compound administration?
Before beginning your experiments, it is crucial to have a thorough understanding of:
-
Stereotactic Surgery Principles: Familiarize yourself with the principles of stereotactic surgery, including the use of a stereotaxic frame, brain atlas, and the calculation of coordinates for your target brain region.
-
Animal Welfare and Ethics: All procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC). Ensure you are trained in aseptic surgical techniques, anesthesia, and post-operative care to minimize animal discomfort and ensure humane treatment.[3][4]
-
This compound Properties: Understand the physicochemical properties of this compound, including its solubility and stability, to prepare an appropriate vehicle solution for injection.
Q3: What is the general mechanism of action of this compound?
This compound functions as an uncompetitive antagonist of the NMDA receptor.[1] This means it binds to the NMDA receptor channel when it is open, following the binding of glutamate and a co-agonist (glycine or D-serine), thereby blocking the influx of cations like Ca2+ and Na+ into the neuron. By modulating NMDA receptor activity, this compound can influence synaptic plasticity, neuronal excitability, and excitotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the local administration of this compound.
Surgical Procedure Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate during or after surgery | Anesthesia overdose; Hypothermia; Excessive bleeding; Inadequate post-operative care. | - Monitor anesthesia depth closely (e.g., toe-pinch reflex). - Use a heating pad to maintain the animal's body temperature at 37°C. - Use a sterile pencil to mark the craniotomy position before drilling to avoid major blood vessels. Control bleeding with sterile cotton swabs and saline. - Provide post-operative analgesia and subcutaneous fluids to prevent dehydration. |
| Inaccurate cannula or injector placement | Incorrect stereotaxic coordinates; Improperly leveled skull; Movement of the animal's head during surgery. | - Double-check coordinates from a reliable brain atlas. - Ensure the skull is level by comparing the bregma and lambda heights. - Securely fix the animal's head in the stereotaxic frame using ear bars and a nose clamp. |
| Clogged injection needle | Particulate matter in the drug solution; Tissue debris entering the needle tip. | - Filter the this compound solution through a 0.22 µm syringe filter before loading the injector. - When lowering the injector, do so slowly and carefully. If a blockage is suspected, retract the needle, clean the tip, and re-insert. |
| Backflow of the injected solution | Injection rate is too high; Injector is not left in place long enough after injection. | - Use a slow and controlled injection rate (e.g., 0.1 µL/min). - Leave the injection needle in place for at least 5-10 minutes after the infusion is complete to allow for diffusion into the brain tissue before slowly retracting it. |
| Tissue damage at the injection site | Needle gauge is too large; Rapid insertion or retraction of the needle; Multiple injection tracks. | - Use the smallest effective needle gauge. - Lower and raise the needle slowly and steadily. - If multiple injections are required in close proximity, consider using a multi-barrel cannula system. |
Post-Operative Care Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Animal is not eating or drinking | Post-operative pain; Dehydration. | - Ensure adequate analgesia is provided as per your approved protocol. - Administer warmed subcutaneous saline or Lactated Ringer's solution (e.g., 1 mL for a mouse). - Provide softened food or a gel-based diet on the cage floor. |
| Signs of infection at the surgical site (redness, swelling, discharge) | Contamination during surgery; Improper wound closure. | - Maintain a sterile surgical field throughout the procedure. - Clean the incision site with an antiseptic before and after suturing. - Consult with a veterinarian for appropriate antibiotic treatment. |
| Animal is removing the head cap/implant | Irritation or discomfort; Improperly secured implant. | - Ensure the dental cement is well-adhered to the skull and the skin is sutured snugly around the implant without being too tight. - House animals individually after surgery to prevent cage mates from interfering with the implant. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N | PubChem CID: 6433106 |
| Molecular Weight | 169.31 g/mol | PubChem CID: 6433106 |
| IUPAC Name | 1,3,3,5,5-pentamethylcyclohexan-1-amine | PubChem CID: 6433106 |
| SMILES | CC1(CC(CC(C1)(C)N)(C)C)C | PubChem CID: 6433106 |
| InChIKey | OGZQTTHDGQBLBT-UHFFFAOYSA-N | PubChem CID: 6433106 |
Experimental Protocols
Detailed Methodology for Stereotactic Microinjection of this compound
This protocol provides a general framework. Specific coordinates must be determined from a rodent brain atlas for the target region of interest.
1. Animal Preparation and Anesthesia:
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) according to your IACUC-approved protocol.
-
Confirm the depth of anesthesia using a toe-pinch reflex.
-
Place the animal in a stereotaxic frame, ensuring the head is level.
-
Shave the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Apply ophthalmic ointment to the eyes to prevent drying.
2. Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton-tipped applicator to clean and dry the skull surface.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for your target brain region from a stereotaxic atlas.
-
Use a micro-drill to create a small burr hole in the skull at the calculated coordinates, being careful not to damage the underlying dura mater.
-
Carefully pierce the dura mater with a fine-gauge needle.
3. Microinjection:
-
Load a Hamilton syringe or a glass micropipette with the prepared this compound solution. The vehicle solution should be sterile and pH-neutral (e.g., artificial cerebrospinal fluid or sterile saline).
-
Mount the syringe/micropipette onto the stereotaxic arm.
-
Slowly lower the injector to the predetermined dorsoventral (DV) coordinate.
-
Infuse this compound at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage and backflow.
-
After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion.
-
Slowly withdraw the injector.
4. Wound Closure and Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as prescribed in your protocol.
-
Administer subcutaneous fluids (e.g., warmed sterile saline) to prevent dehydration.
-
Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.
-
Monitor the animal daily for at least 3-5 days post-surgery for any signs of distress, infection, or other complications.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: General workflow for stereotactic microinjection of this compound.
Logical Relationships
Caption: Decision-making flowchart for intra-operative troubleshooting.
References
- 1. Modulatory Effects of Memantine on Neuronal Response Properties in Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dsv.ulaval.ca [dsv.ulaval.ca]
Strategies to reduce dizziness as a side effect in Neramexane clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neramexane. The focus is on strategies to mitigate dizziness, a common side effect observed in clinical trials.
Troubleshooting Guides
Issue: Patient Reports Dizziness After Starting this compound
1. Assess the Severity and Timing of Dizziness:
-
Question: When did the dizziness start in relation to the dosing schedule? Is it transient or persistent?
-
Action: Correlate the onset and duration of dizziness with the drug administration times. This will help determine if it's related to peak plasma concentrations.
2. Review the Dosing Protocol:
-
Question: Is the patient on a dose titration schedule? At what dose did the dizziness begin?
-
Action: Dizziness is a known dose-dependent side effect of this compound.[1][2][3] Ensure that a gradual dose escalation is being followed.
3. Consider Dose Adjustment:
-
Question: Has a dose reduction been attempted?
-
Action: For patients experiencing intolerable dizziness, a dose reduction may be necessary. In a clinical trial for tinnitus, a dose reduction of 25 mg/d was considered for participants in the 50 mg/d and 75 mg/d groups who tolerated the drug poorly.[1]
4. Evaluate Patient-Specific Factors:
-
Question: What is the patient's body weight?
-
Action: One observational study suggested that patients weighing over 90 kg experienced less dizziness on a higher dose (75 mg/d) compared to those receiving 50 mg/d.[4] This could indicate that weight-based dosing might be a strategy to consider.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to reduce the incidence and severity of dizziness in this compound clinical trials?
A1: The primary strategy is dose titration . Starting with a lower dose and gradually increasing it over a period of several weeks allows for better tolerability. A common approach observed in clinical trials is a 4-week up-titration period to reach the target dose. This allows the central nervous system to adapt to the effects of the NMDA receptor antagonist.
Q2: What is the mechanism by which this compound is thought to cause dizziness?
A2: this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are prevalent in the vestibular system, which is crucial for maintaining balance and spatial orientation. By modulating the activity of these receptors, this compound can interfere with the normal processing of vestibular information, leading to sensations of dizziness and vertigo. While its primary target is the NMDA receptor, this compound also has effects on α9α10 cholinergic nicotinic receptors and 5-HT3 serotonin receptors, which may also play a role.
Q3: Is there a specific dose of this compound that is associated with a higher incidence of dizziness?
A3: Yes, the incidence of dizziness with this compound is clearly dose-dependent. Higher doses are associated with a greater frequency and severity of dizziness. Clinical trial data demonstrates this correlation.
Q4: What should be done if a patient experiences persistent or severe dizziness?
A4: If a patient experiences persistent or severe dizziness, the first step is to consider a dose reduction . If the symptoms do not resolve or are intolerable, discontinuation of the drug may be necessary. The decision to reduce the dose or discontinue the medication should be made by the supervising clinician based on the severity of the adverse event and the overall risk-benefit assessment for the patient.
Q5: Are there any concomitant medications that could be used to manage this compound-induced dizziness?
A5: The use of vestibular suppressants to manage drug-induced dizziness is a possibility; however, their long-term use is generally discouraged as they can impede the central nervous system's natural compensation processes. Any decision to use concomitant medications should be made with careful consideration of potential drug interactions and the overall impact on the clinical trial protocol.
Data Presentation
Table 1: Incidence of Dizziness as a Treatment-Emergent Adverse Event in a Phase II Tinnitus Trial (NCT00405886)
| Treatment Group | Number of Patients (N) | Percentage of Patients Reporting Dizziness |
| Placebo | 112 | Not specified in detail, but lower than active arms |
| This compound 25 mg/d | 108 | Lower incidence |
| This compound 50 mg/d | 107 | Higher incidence than 25 mg/d |
| This compound 75 mg/d | 102 | Highest incidence |
Note: Specific percentages for each group are not detailed in the provided search results, but a clear dose-dependent increase was reported.
Table 2: Discontinuation Rates Due to Adverse Events in a Phase II Tinnitus Trial (NCT00405886)
| Treatment Group | Percentage of Patients Discontinuing due to Adverse Events |
| Placebo | 13% |
| This compound 25 mg/d | 8% |
| This compound 50 mg/d | 22% |
| This compound 75 mg/d | 28% |
Dizziness was a primary reason for premature discontinuation in the medium- and high-dose groups.
Experimental Protocols
Protocol: Dose Titration and Management of Dizziness
This protocol is a representative example based on methodologies described in this compound clinical trials.
1. Objective:
-
To safely administer this compound while minimizing the incidence and severity of dizziness.
2. Procedure:
-
Screening Phase: Assess baseline vestibular function and history of dizziness.
-
Titration Phase (4 weeks):
-
Week 1: Initiate treatment with a low dose of this compound (e.g., 12.5 mg twice daily).
-
Week 2: If well-tolerated, increase the dose (e.g., to 25 mg twice daily for the 50 mg/d target group, or as per a staggered increase for the 75 mg/d group).
-
Weeks 3-4: Continue to increase the dose in a stepwise manner until the target dose is reached at the end of week 4.
-
-
Fixed-Dose Phase (12 weeks): Maintain the target dose.
-
Adverse Event Monitoring: At each visit, specifically query patients about the incidence, severity, and duration of dizziness using a standardized questionnaire or scale.
-
Dose Reduction Protocol:
-
If a patient reports intolerable dizziness, the investigator may consider a dose reduction (e.g., by 25 mg/d).
-
The reduced dose should be maintained for the remainder of the trial. A subsequent re-challenge to the higher dose is not recommended.
-
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced dizziness.
References
- 1. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with moderate to severe subjective tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Neramexane Pre-incubation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pre-incubation time for Neramexane in various cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As an uncompetitive antagonist, it only binds to the NMDA receptor when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[3] By binding within the ion channel, this compound blocks the influx of ions like Ca2+, Na+, and K+.[3] This "use-dependent" mechanism allows this compound to preferentially block excessive NMDA receptor activity, which is associated with excitotoxicity, while having less effect on normal physiological receptor function.[4]
Q2: Why is pre-incubation with this compound necessary?
A2: Pre-incubation allows this compound to be present in the cell culture medium and ready to act as soon as the NMDA receptors are activated. The optimal pre-incubation time depends on the specific experimental goal. For experiments measuring the rapid blockade of NMDA receptor currents (e.g., electrophysiology, calcium imaging), a shorter pre-incubation is sufficient to ensure the drug is available at the receptor site upon channel opening. For long-term studies assessing neuroprotection or changes in protein expression, a longer pre-incubation is necessary to observe the cumulative effects of this compound's action over time.
Q3: How does the required pre-incubation time for this compound differ between short-term and long-term experiments?
A3: The required pre-incubation time varies significantly based on the experimental endpoint:
-
Short-Term Assays (e.g., Electrophysiology, Calcium Imaging): The goal is to measure the immediate antagonist effect on NMDA receptor activation. A pre-incubation period of 1 to 30 minutes is typically sufficient to allow for drug equilibration in the culture medium before stimulating the receptors with an agonist.
-
Long-Term Assays (e.g., Cell Viability, Neuroprotection, Gene Expression): These experiments aim to assess the cumulative effect of this compound over an extended period. Pre-incubation times can range from 8 to 48 hours , and in some cases, the drug is co-incubated with the neurotoxic agent for the entire duration of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Insufficient Pre-incubation Time: For long-term assays, the pre-incubation may not have been long enough to elicit a biological response. 2. NMDA Receptors Not Activated: As an uncompetitive antagonist, this compound requires NMDA receptor channel opening to bind. 3. Incorrect Drug Concentration: The concentration of this compound may be too low to be effective. 4. Drug Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Increase the pre-incubation time, especially for cell viability or protein expression assays. Consider a time-course experiment to determine the optimal duration. 2. Ensure that your experimental protocol includes an NMDA receptor agonist (e.g., glutamate, NMDA) to activate the receptors. 3. Perform a dose-response curve to identify the optimal concentration of this compound for your specific cell type and assay. 4. Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions. |
| High Cell Death or Unexpected Cytotoxicity | 1. High Concentration of this compound: Although generally well-tolerated, very high concentrations of NMDA receptor antagonists can sometimes induce toxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Lower the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration for your cells. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). |
| High Variability Between Replicates | 1. Inconsistent Pre-incubation Times: Variations in the timing of drug addition can lead to inconsistent results. 2. Uneven Cell Seeding: Differences in cell density across wells can affect the response to the drug. 3. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell viability. | 1. Use a multichannel pipette or an automated liquid handler to add this compound to all wells simultaneously. 2. Ensure a homogenous cell suspension and use proper seeding techniques to achieve consistent cell numbers in each well. 3. Avoid using the outer wells of the plate for experiments, or fill them with sterile PBS or media to minimize evaporation from the inner wells. |
Experimental Protocols & Data
Optimizing Pre-incubation Time for Different Assays
The optimal pre-incubation time for this compound is highly dependent on the experimental assay. The following table summarizes recommended starting points based on data from studies on this compound and its structural and functional analog, Memantine.
| Experimental Assay | Objective | Typical Pre-incubation Time | This compound/Memantine Concentration Range | Cell Type Examples |
| Electrophysiology (Patch-Clamp) | To measure the direct and rapid blockade of NMDA receptor currents. | 1 - 10 minutes | 1 - 100 µM | Cultured Hippocampal or Cortical Neurons, HEK293 cells expressing NMDA receptors |
| Calcium Imaging | To assess the inhibition of NMDA receptor-mediated calcium influx. | 5 - 30 minutes | 1 - 50 µM | Primary Neuronal Cultures, Astrocytes |
| Neuroprotection (against acute excitotoxicity) | To evaluate the ability of this compound to prevent cell death induced by a short, high-concentration agonist exposure. | 30 minutes - 2 hours | 1 - 20 µM | Primary Cortical Neurons, Organotypic Slice Cultures |
| Neuroprotection (against chronic toxicity) | To assess the protective effects against long-term exposure to neurotoxic agents (e.g., amyloid-beta). | 8 - 48 hours (often co-incubation) | 1 - 50 µM | Primary Hippocampal Neurons, Neuroblastoma cell lines |
| Protein Expression/Signaling Pathway Analysis | To investigate the long-term effects of this compound on cellular signaling and protein levels. | 24 - 72 hours | 1 - 20 µM | SH-SY5Y, PC12, Primary Neurons |
Detailed Methodologies
1. Protocol for Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol is designed to determine the optimal pre-incubation time of this compound for protecting against acute glutamate-induced cell death.
-
Cell Seeding: Plate primary cortical neurons in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 7-10 days.
-
This compound Pre-incubation: Prepare different concentrations of this compound in the culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for various pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Glutamate Exposure: After the pre-incubation period, add a high concentration of glutamate (e.g., 100 µM) to the wells. It is important to have a "glutamate only" control group (no this compound pre-incubation) and a "vehicle control" group (no glutamate or this compound).
-
Incubation: Incubate the cells with glutamate for a short period (e.g., 15-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, drug-free culture medium.
-
Cell Viability Assessment: After 24 hours of recovery, assess cell viability using a standard assay such as MTT, LDH release, or live/dead staining.
-
Data Analysis: Compare the viability of cells pre-incubated with this compound to the "glutamate only" and "vehicle control" groups to determine the protective effect at different pre-incubation times.
2. Protocol for Calcium Imaging to Measure NMDA Receptor Antagonism
This protocol outlines the steps to visualize and quantify the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.
-
Cell Preparation: Plate primary neurons or HEK293 cells expressing NMDA receptors on glass-bottom dishes.
-
Calcium Indicator Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope and perfuse with a buffer. Record the baseline fluorescence for a few minutes.
-
This compound Pre-incubation: Perfuse the cells with a buffer containing the desired concentration of this compound for 5-10 minutes to allow for equilibration.
-
Agonist Stimulation: While continuously recording the fluorescence, perfuse the cells with a buffer containing both this compound and an NMDA receptor agonist (e.g., 50 µM NMDA + 10 µM glycine).
-
Data Analysis: Measure the change in fluorescence intensity upon agonist stimulation in the presence and absence of this compound. The reduction in the fluorescence peak indicates the inhibitory effect of this compound.
Visualizations
Caption: Signaling pathway of NMDA receptor activation and this compound inhibition.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Showdown: Neramexane vs. AM-101 in the Quest to Silence Tinnitus
For researchers, scientists, and drug development professionals, the pursuit of an effective treatment for tinnitus—the perception of sound without an external source—is a significant challenge. Two compounds that have garnered attention in this area are Neramexane and AM-101, both of which target the N-methyl-D-aspartate (NMDA) receptor, a key player in the neural hyperactivity thought to underlie tinnitus. This guide provides a comparative overview of their efficacy in preclinical tinnitus models, drawing on available experimental data to inform future research and development.
At a Glance: this compound and AM-101
| Feature | This compound | AM-101 (Esketamine Gel) |
| Primary Mechanism | Uncompetitive NMDA receptor antagonist[1] | Non-competitive NMDA receptor antagonist[2][3] |
| Secondary Target | α9α10 nicotinic acetylcholine receptor antagonist[4] | Not reported |
| Administration Route | Oral (in clinical trials)[5] | Intratympanic injection |
| Preclinical Model Data | Data extrapolated from studies on the related compound, memantine | Noise-induced tinnitus model in rats |
Delving into the Data: Preclinical Efficacy
Due to a lack of direct preclinical studies for this compound in tinnitus models, we present data from a study on memantine, a structurally and functionally similar NMDA receptor antagonist, to infer potential efficacy. For AM-101, data is available from a noise-induced tinnitus model.
Table 1: Preclinical Efficacy of Memantine (as a proxy for this compound) in a Salicylate-Induced Tinnitus Model
| Animal Model | Tinnitus Induction | Behavioral Assay | Key Findings | Reference |
| Rats | Salicylate injection (300 mg/kg/day) | Gap-Prepulse Inhibition of Acoustic Startle (GPIAS) | Memantine (5 mg/kg/day) significantly attenuated salicylate-induced tinnitus-like behavior, particularly within the first 48 hours of treatment. |
Table 2: Preclinical Efficacy of AM-101 in a Noise-Induced Tinnitus Model
| Animal Model | Tinnitus Induction | Key Physiological Endpoints | Key Findings | Reference |
| Rats | Acute noise trauma | Inner Hair Cell (IHC) ribbon synapse count, Auditory Brainstem Response (ABR) wave amplitudes | AM-101 treatment resulted in a significant reduction in the loss of IHC ribbon synapses and superior preservation of centrally generated ABR wave amplitudes compared to controls. | |
| Animal Models | Acute acoustic trauma | Behavioral markers of tinnitus | Non-clinical studies have indicated that local administration of a single dose of AM-101 led to a complete suppression of tinnitus induced by acute acoustic trauma without relapse. |
Understanding the Mechanisms: Signaling Pathways
Both this compound and AM-101 are thought to mitigate tinnitus by modulating glutamatergic neurotransmission in the auditory pathway. Excessive glutamate release, particularly following cochlear injury, can lead to excitotoxicity and aberrant neural signaling, which is perceived as tinnitus. By blocking NMDA receptors, these compounds aim to reduce this pathological hyperactivity.
Caption: Proposed mechanism of action for this compound and AM-101 in tinnitus.
Experimental Corner: How the Data is Generated
The preclinical evaluation of tinnitus therapeutics relies on robust animal models and behavioral assays that can infer the subjective experience of tinnitus.
Tinnitus Induction Protocols
Two common methods for inducing tinnitus in animal models are:
-
Salicylate-Induced Tinnitus: High doses of sodium salicylate, the active ingredient in aspirin, are administered to induce a temporary tinnitus-like state. This model is useful for screening compounds that may alleviate tinnitus symptoms.
-
Noise-Induced Tinnitus: Animals are exposed to loud noise for a specific duration to induce permanent cochlear damage and subsequent tinnitus. This model is considered to have high translational relevance to a common cause of tinnitus in humans.
Behavioral Assessment of Tinnitus
Since animals cannot report their subjective experience, researchers use behavioral tests to assess the presence of tinnitus. A widely used method is:
-
Gap-Prepulse Inhibition of Acoustic Startle (GPIAS): This technique measures the ability of a brief silent gap in a continuous background noise to inhibit the startle reflex to a subsequent loud noise. An animal with tinnitus is presumed to "hear" the tinnitus during the silent gap, which reduces the inhibitory effect of the gap on the startle response.
Caption: A generalized experimental workflow for preclinical tinnitus studies.
Concluding Remarks
Both this compound and AM-101 show promise as potential treatments for tinnitus by targeting the NMDA receptor. The available preclinical data, although not from direct comparative studies, suggests that both compounds can modulate the underlying pathophysiology of tinnitus. AM-101's protective effects on cochlear synapses in a noise-induced tinnitus model are particularly noteworthy. While preclinical behavioral data for this compound is inferred from a related compound, its dual antagonism of NMDA and α9α10 nicotinic acetylcholine receptors presents a unique mechanistic profile that warrants further investigation in dedicated preclinical tinnitus models.
Future preclinical research should aim for direct, head-to-head comparisons of these and other emerging tinnitus therapeutics in standardized, translatable animal models. Such studies will be crucial for identifying the most promising candidates to advance into clinical trials and ultimately provide relief for those affected by this challenging condition.
References
- 1. researchgate.net [researchgate.net]
- 2. hearingreview.com [hearingreview.com]
- 3. Efficacy and safety of AM-101 in the treatment of acute inner ear tinnitus--a double-blind, randomized, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hearingreview.com [hearingreview.com]
A Head-to-Head Comparison of Neramexane and Ginkgo Biloba for Tinnitus Relief: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct therapeutic agents investigated for the management of subjective tinnitus: Neramexane, a pharmaceutical compound with a dual-receptor antagonist profile, and Ginkgo biloba, a widely used herbal extract. While no direct head-to-head clinical trials comparing this compound and Ginkgo biloba have been identified in the current literature, this guide synthesizes available quantitative data from separate placebo-controlled studies to offer an objective performance comparison.
Executive Summary
This compound has demonstrated a trend towards improvement in tinnitus suffering, particularly at a dosage of 50 mg/day, in a randomized, double-blind, placebo-controlled clinical trial.[1][2][3] Although the primary endpoint did not reach statistical significance at week 16, consistent numerical superiority over placebo and statistically significant improvements in some secondary measures suggest a potential therapeutic benefit.[1][2] In contrast, the efficacy of Ginkgo biloba for tinnitus remains largely inconclusive, with multiple large-scale, double-blind, placebo-controlled trials finding it no more effective than placebo.
Mechanisms of Action
The therapeutic rationales for this compound and Ginkgo biloba in tinnitus treatment are rooted in distinct pharmacological pathways.
This compound is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also exhibits antagonistic properties at the α9α10 nicotinic acetylcholine receptors (nAChRs). The proposed mechanism for its effect on tinnitus involves the modulation of glutamatergic and cholinergic neurotransmission in the auditory pathway, which is hypothesized to be dysfunctional in tinnitus, leading to a reduction in the phantom perception of sound.
Ginkgo biloba is thought to exert its effects through multiple mechanisms, primarily attributed to its flavonoid and terpenoid constituents. These include improved blood circulation through vasodilation and reduced blood viscosity, neuroprotective effects, and antioxidant properties that may protect the delicate structures of the inner ear from oxidative stress.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from key clinical trials for this compound and Ginkgo biloba.
Table 1: this compound Clinical Trial Data
| Study | Dosage | Primary Outcome Measure | Result vs. Placebo (at 16 weeks) | P-value | Secondary Outcome Highlights |
| Randomized, double-blind, placebo-controlled trial | 25 mg/day | Change in THI-12 Total Score | No significant difference | - | - |
| 50 mg/day | Change in THI-12 Total Score | Trend towards improvement (numerical superiority) | 0.098 | Statistically significant improvement in THI-12 functional-communicational subscore and assessments of tinnitus annoyance and impact on life (p < 0.05). | |
| 75 mg/day | Change in THI-12 Total Score | Trend towards improvement (numerical superiority) | 0.289 | - |
Table 2: Ginkgo biloba Clinical Trial Data
| Study | Dosage | Primary Outcome Measure | Result vs. Placebo | Conclusion |
| Drew S, Davies E (2001) | 50 mg extract LI 1370 three times daily for 12 weeks | Patient-assessed change in tinnitus loudness and troublesomeness | No significant difference. 9.4% of the active treatment group and 9.7% of the placebo group reported their tinnitus was less troublesome. | Ineffective for tinnitus. |
| Hilton MP, Zimmermann EF, Hunt WT (2013) - Cochrane Review | Various | Improvement in tinnitus symptoms | No evidence that Ginkgo biloba is effective for tinnitus as a primary complaint. | Insufficient evidence to support its use. |
| Radunz CL, et al. (2019) | EGb 761 | Self-perception of tinnitus loudness and severity (THI and VAS) | Significant improvement after 90 days. | Effective in improving self-perception of tinnitus. |
| A Comparative Analysis... (2024) | Not specified | Tinnitus Functional Index (TFI) | Significant decrease in moderate tinnitus (50.0%) and complete resolution of severe tinnitus at 6 months (p < 0.0001). | Significantly improved the severity of idiopathic tinnitus. |
Note: The conflicting results for Ginkgo biloba may be due to variations in the specific extracts used (e.g., EGb 761), dosage, treatment duration, and patient populations across different studies.
Experimental Protocols
This compound Clinical Trial Methodology
A key randomized, double-blind, placebo-controlled trial of this compound included the following design elements:
-
Participants: 431 outpatients with moderate to severe subjective tinnitus with an onset of 3 to 18 months prior to screening.
-
Intervention: Random assignment to receive placebo or this compound mesylate at doses of 25 mg/day, 50 mg/day, or 75 mg/day.
-
Duration: 16 weeks of treatment with assessments at 4-week intervals.
-
Primary Efficacy Endpoint: Change from baseline in the total score of the adapted German short version of the Tinnitus Handicap Inventory (THI-12) at week 16.
-
Secondary Efficacy Endpoints: Included subscores of the THI-12 and assessments of tinnitus annoyance and impact on life on an 11-point Likert-like scale.
Ginkgo biloba Clinical Trial Methodology (Example)
A large double-blind, placebo-controlled trial of Ginkgo biloba was conducted as follows:
-
Participants: 1121 healthy individuals aged 18 to 70 with comparatively stable tinnitus.
-
Intervention: 12 weeks of treatment with either 50 mg of Ginkgo biloba extract LI 1370 three times daily or a placebo.
-
Data Collection: Postal questionnaires assessing the perception of tinnitus loudness and how troublesome it was before, during, and after treatment.
-
Outcome Measures: Changes in tinnitus loudness were rated on a six-point scale, and changes in how troublesome it was were rated on a five-point scale.
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. The most common adverse event reported was dizziness, which showed a clear dose-dependent relationship. No relevant influences on laboratory values, electrocardiography, or vital signs were observed.
Ginkgo biloba is widely considered safe for most people when taken in appropriate doses. Potential side effects are generally mild and may include headache, stomach upset, and allergic skin reactions. However, due to its antiplatelet effects, it may increase the risk of bleeding, and caution is advised for individuals on anticoagulant medications.
Conclusion for the Research Professional
Based on the available evidence from separate placebo-controlled trials, this compound demonstrates a more promising, albeit not yet definitively proven, therapeutic potential for tinnitus relief compared to Ginkgo biloba. The consistent numerical superiority of this compound over placebo and statistically significant improvements in secondary endpoints provide a rationale for further investigation. The evidence for Ginkgo biloba's efficacy is inconsistent and largely negative in rigorous, large-scale trials. Future research in the form of direct head-to-head comparative trials is warranted to definitively establish the relative efficacy and safety of these two agents for the treatment of subjective tinnitus.
References
- 1. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with moderate to severe subjective tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hearingreview.com [hearingreview.com]
Validating Neramexane's target engagement in the central nervous system in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo methods to validate the central nervous system (CNS) target engagement of Neramexane, a low-to-moderate affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Due to a notable scarcity of direct, quantitative in vivo target engagement data for this compound in publicly available literature, this guide will leverage data from its structural and functional analogue, Memantine, as a primary comparator to illustrate established validation techniques. This approach will highlight the methodologies used to confirm target engagement for this class of drugs and underscore the existing data gaps for this compound.
Introduction to this compound and its Primary Target
This compound is an adamantane derivative, similar to Memantine, that functions as an uncompetitive antagonist of the NMDA receptor. This means it binds within the receptor's ion channel when it is open, thereby blocking the influx of calcium and other cations. This mechanism is thought to be beneficial in conditions associated with excessive glutamatergic neurotransmission. In addition to its primary action at the NMDA receptor, this compound has also been shown to be an antagonist of nicotinic acetylcholine receptors (nAChRs), specifically the α9α10 subtype.[1]
The primary intended target of this compound in the CNS for neuroprotective effects is the NMDA receptor. Therefore, validating its engagement with this target in a living organism is a critical step in its development and in understanding its pharmacological profile.
Comparative Analysis of In Vivo Target Engagement
Direct quantitative in vivo data demonstrating this compound's engagement with NMDA receptors in the CNS is limited. However, pharmacokinetic and behavioral studies provide indirect evidence of its target engagement. In contrast, more extensive in vivo data is available for Memantine, offering a valuable reference for comparison.
Data Presentation
| Parameter | This compound | Memantine | Alternative NMDA Receptor Antagonists (e.g., Ketamine) |
| In Vivo Method | Primarily pharmacokinetic and behavioral studies. | In vivo microdialysis, in vivo electrophysiology, behavioral studies. | Behavioral studies. |
| Receptor Occupancy | Not explicitly quantified in vivo in available literature. | Brain ECF concentration shown to be in the range of its NMDA receptor affinity. | Behavioral effects differ from Memantine, suggesting different receptor interaction profiles. |
| Effective Plasma Concentration (Animal Models) | Lower plasma levels than Memantine shown to be effective in enhancing spatial memory in rats.[2] | Effective doses produce plasma and brain CSF levels within the range of activity at NMDA receptors.[2] | Dose-dependent behavioral effects observed. |
| Brain Extracellular Fluid (ECF) Concentration | Extrapolated brain CSF levels are within a range of activity at NMDA receptors.[2] | The free brain ECF concentration (0.83 +/- 0.05 µM) is comparable to free serum and CSF concentrations at clinically relevant doses.[3] | Not readily available for direct comparison. |
| Electrophysiological Effect | Not explicitly demonstrated in vivo in available literature. | Intravenously applied Memantine dose-dependently decreases the firing rate of hippocampal CA1 neurons evoked by NMDA. | Known to have profound effects on neuronal firing and synaptic plasticity. |
| Secondary Target Engagement | Clinically-relevant concentrations block native α9α10-containing nicotinic acetylcholine receptors in rat inner hair cells in vitro, suggesting potential in vivo relevance. | Also exhibits effects on nAChRs. | Varies depending on the specific antagonist. |
Experimental Protocols
In Vivo Microdialysis for Measuring Brain ECF Concentration
Objective: To determine the unbound concentration of the drug in the brain extracellular fluid, which represents the pharmacologically active fraction available to interact with receptors.
Protocol (based on Memantine studies):
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum).
-
Drug Administration: The drug (e.g., Memantine) is administered systemically (e.g., via osmotic minipump for continuous infusion) to achieve steady-state plasma concentrations.
-
Microdialysis Sampling: A microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
In Vivo Recovery Calibration: The "no-net-flux" or "retrodialysis" method is used to determine the in vivo recovery of the drug across the dialysis membrane, allowing for the calculation of the absolute unbound concentration in the ECF.
-
Sample Analysis: The concentration of the drug in the dialysate samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The unbound brain ECF concentration is calculated by correcting the dialysate concentration for the in vivo recovery rate. This concentration can then be compared to the drug's known in vitro affinity for the NMDA receptor.
In Vivo Electrophysiology for Assessing NMDA Receptor Blockade
Objective: To directly measure the functional consequence of drug-target engagement by assessing the drug's ability to block the electrophysiological response to NMDA receptor activation.
Protocol (based on Memantine studies):
-
Animal Model: Adult male Wistar rats.
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and a craniotomy is performed over the target brain region (e.g., hippocampus).
-
Recording and Iontophoresis: A multi-barreled microelectrode is lowered into the target brain region. One barrel is used for extracellular recording of neuronal firing activity, while other barrels are filled with solutions of NMDA (for receptor activation) and the drug of interest (or administered systemically).
-
Baseline Measurement: The baseline firing rate of a single neuron is recorded. NMDA is then applied iontophoretically to evoke an increase in the firing rate.
-
Drug Application: The antagonist (e.g., Memantine) is administered either systemically (e.g., intravenously) or locally via iontophoresis.
-
Post-Drug Measurement: The effect of the antagonist on the NMDA-evoked firing rate is recorded.
-
Data Analysis: The percentage of inhibition of the NMDA-evoked response is calculated to determine the functional blockade of the NMDA receptor by the drug.
Mandatory Visualizations
Signaling Pathway of this compound at the NMDA Receptor
Caption: Signaling pathway of this compound at the NMDA receptor.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis.
Logical Relationship of Target Engagement Validation
Caption: Logical relationship of in vivo target engagement validation.
Conclusion
Validating the CNS target engagement of this compound in vivo is crucial for its clinical development. While direct quantitative data for this compound is currently lacking in the public domain, established techniques such as in vivo microdialysis and electrophysiology, which have been successfully applied to its analogue Memantine, provide a clear roadmap for future studies. The available pharmacokinetic and behavioral data for this compound suggest that it engages its NMDA receptor target at behaviorally relevant concentrations. However, to build a more comprehensive understanding and to facilitate a direct comparison with other NMDA receptor antagonists, further in vivo studies employing direct measurement techniques are warranted. Such studies would provide invaluable data on receptor occupancy, the relationship between brain concentration and pharmacological effect, and the in vivo relevance of its secondary target activities.
References
- 1. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by this compound, an open channel blocker of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain penetration and in vivo recovery of NMDA receptor antagonists amantadine and memantine: a quantitative microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neramexane and Ifenprodil on NMDA Receptor Subunit Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Neramexane and Ifenprodil, focusing on their differential effects on N-methyl-D-aspartate (NMDA) receptor subunit selectivity. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity and neurotransmission. They are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. Consequently, developing subunit-selective NMDA receptor antagonists is a key strategy in modern neuropharmacology for treating a variety of neurological and psychiatric disorders while minimizing side effects. This guide compares two such antagonists: this compound and Ifenprodil.
Mechanism of Action and Subunit Selectivity
A fundamental difference between this compound and Ifenprodil lies in their mechanism of action and resulting subunit selectivity.
Ifenprodil is a non-competitive antagonist that exhibits high selectivity for NMDA receptors containing the GluN2B subunit [1][2]. It acts as an allosteric modulator, binding to a site on the N-terminal domain (NTD) of the GluN2B subunit, distinct from the glutamate and glycine binding sites and the ion channel pore[2]. This interaction is voltage-independent[3].
This compound , in contrast, is a low-to-moderate affinity, uncompetitive open-channel blocker, similar in mechanism to memantine[4]. It binds within the ion channel pore of the NMDA receptor, thereby blocking the influx of ions. Critically, experimental evidence indicates that This compound shows no significant NMDA receptor subtype selectivity . Its binding is voltage-dependent, a characteristic feature of channel blockers.
Quantitative Data Presentation
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and Ifenprodil on different NMDA receptor subunit combinations.
| Compound | NMDA Receptor Subunit | IC50 / Ki Value (µM) | Assay Type | Reference |
| Ifenprodil | GluN1A/GluN2B | 0.21 - 0.81 | Electrophysiology (Xenopus oocytes) | |
| GluN1A/GluN2B | 0.34 | Electrophysiology (Xenopus oocytes) | ||
| GluN1A/GluN2B | 0.156 | Electrophysiology (Xenopus oocytes) | ||
| GluN1A/GluN2A | > 100 | Electrophysiology (Xenopus oocytes) | ||
| GluN1A/GluN2A | 146 | Electrophysiology (Xenopus oocytes) | ||
| GluN1A/GluN2A | 28 | Electrophysiology (Xenopus oocytes) | ||
| This compound | Not Subtype Selective | 1.27 (Ki) | Radioligand Binding ([³H]MK-801 displacement) | |
| Not Subtype Selective | 1.29 ± 0.20 (IC50) | Electrophysiology (Cultured hippocampal neurons) |
Experimental Protocols
The determination of NMDA receptor subunit selectivity for compounds like this compound and Ifenprodil primarily relies on two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NMDA receptors in response to agonist application and the inhibitory effects of antagonists.
Objective: To determine the concentration-dependent inhibition (IC50) of a compound on specific, recombinantly expressed NMDA receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or Xenopus oocytes are commonly used. These cells are transiently transfected with cDNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration). The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Agonist Application: A solution containing NMDA receptor agonists (e.g., 100 µM glutamate and 10 µM glycine) is perfused over the cell to evoke an inward current.
-
Antagonist Application: The antagonist (this compound or Ifenprodil) is co-applied with the agonists at varying concentrations.
-
Data Analysis: The peak amplitude of the evoked current in the presence of the antagonist is measured and compared to the control current (agonists alone). A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration, and the IC50 value is calculated using a logistical function fit.
Radioligand Binding Assay
This method is employed to determine the binding affinity (Ki) of a compound to the NMDA receptor.
Objective: To measure the affinity of a test compound by its ability to displace a known radiolabeled ligand from the NMDA receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptors are homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand that binds to a known site on the NMDA receptor. For uncompetitive channel blockers like this compound, a common radioligand is [³H]-(+)-MK-801. The incubation also includes varying concentrations of the unlabeled test compound (the "competitor").
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The differential mechanisms of action of Ifenprodil and this compound can be visualized through their interaction with the NMDA receptor and the experimental workflows used to characterize them.
Conclusion
The comparative analysis of this compound and Ifenprodil reveals two distinct pharmacological profiles. Ifenprodil is a highly selective antagonist for GluN2B-containing NMDA receptors, acting via an allosteric mechanism at the N-terminal domain. This selectivity makes it a valuable tool for dissecting the role of GluN2B subunits in physiological and pathological processes. In contrast, this compound is a non-selective, uncompetitive open-channel blocker with moderate affinity. Its lack of subunit selectivity results in a broader inhibition of NMDA receptor function, regardless of the GluN2 subunit present. This fundamental difference in selectivity and mechanism of action is critical for researchers and drug development professionals when selecting a compound for their specific research or therapeutic goals.
References
- 1. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of Neramexane and Other NMDA Antagonists
For Immediate Release
[City, State] – November 29, 2025 – A comprehensive review of preclinical data provides a comparative assessment of the therapeutic index of the N-methyl-D-aspartate (NMDA) receptor antagonist Neramexane against other prominent NMDA antagonists: Ketamine, Memantine, and Amantadine. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available quantitative data to offer insights into the relative safety and efficacy profiles of these compounds.
The therapeutic index (TI), a critical measure of a drug's safety margin, is the ratio of the dose that produces toxicity (TD50) to the dose that produces a clinically desired or effective response (ED50). A higher TI indicates a wider separation between therapeutic and toxic doses, suggesting a more favorable safety profile. This comparison focuses on preclinical data from animal models to provide a standardized basis for evaluation.
Comparative Therapeutic Index of NMDA Antagonists
The following table summarizes the available preclinical data on the effective and toxic doses of this compound, Ketamine, Memantine, and Amantadine, along with their calculated therapeutic indices. Efficacy endpoints vary based on the primary therapeutic application of each compound, while toxicity is primarily assessed through motor impairment and psychotomimetic-like effects.
| Drug | Therapeutic Application (Efficacy Endpoint) | ED50 (mg/kg) | Toxic Effect (Toxicity Endpoint) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) | Animal Model |
| This compound | Anticonvulsant, Analgesic | Data Not Available | Motor Impairment | Data Not Available | Data Not Available | Data Not Available |
| Ketamine | Antidepressant-like (Forced Swim Test) | 10[1][2][3] | Psychotomimetic-like (Prepulse Inhibition Deficits) | 6[4][5] | 0.6 | Mouse/Rat |
| Memantine | Cognitive Enhancement (Scopolamine-induced amnesia) | 0.1 | Motor Impairment (Rotarod Test) | ~90 (chronic oral) | ~900 | Rat/Mouse |
| Amantadine | Antidepressant-like (Forced Swim Test) | 20 | Motor Impairment (Decreased Locomotor Activity) | 20-80 | 1 - 4 | Mouse |
Note: The therapeutic index is an estimation based on available preclinical data and can vary depending on the specific experimental models and endpoints used. The data for Memantine's TD50 is based on chronic administration, which may influence its value compared to acute administration for other compounds.
Analysis of Therapeutic Profiles
Ketamine exhibits a narrow therapeutic index for its antidepressant-like effects in preclinical models. The doses that produce desired effects in behavioral despair tests are very close to, or even exceed, the doses that induce psychotomimetic-like side effects. This highlights the challenge in separating the therapeutic and adverse effects of ketamine.
Memantine demonstrates a remarkably wide therapeutic index. The effective dose for cognitive enhancement is substantially lower than the dose reported to cause motor impairment. This wide separation between efficacy and toxicity aligns with its established clinical use in managing moderate to severe Alzheimer's disease, where a favorable safety profile is crucial for long-term treatment.
Amantadine shows a narrow to moderate therapeutic index. The doses required for an antidepressant-like effect in animal models overlap with those that can cause motor impairment, as indicated by decreased locomotor activity.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind these findings, the following diagrams illustrate the NMDA receptor signaling pathway and the workflows of key behavioral assays used to determine efficacy and toxicity.
Figure 1. NMDA Receptor Signaling Pathway.
References
- 1. This compound: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 4. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 5. biocytogen.com [biocytogen.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Neramexane and its Active Metabolites: A Review of Available Data
Despite extensive investigation into the clinical utility of Neramexane, a notable scarcity of publicly available data persists regarding the pharmacokinetic profiles of the parent drug and its active metabolites. This comprehensive guide sought to provide a detailed comparison for researchers, scientists, and drug development professionals; however, a thorough search of scientific literature and clinical trial databases reveals a significant gap in the quantitative understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, particularly concerning its metabolic fate.
This compound, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been the subject of numerous clinical trials for a range of central nervous system disorders, including Alzheimer's disease and tinnitus. Understanding the pharmacokinetic behavior of a drug and its active metabolites is fundamental to optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring safety and efficacy. However, detailed information on key pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), volume of distribution (Vd), and clearance (CL) for both this compound and its metabolites remains largely unpublished.
A pivotal study, registered under NCT01109680, was designed specifically to quantify the metabolites of radiolabeled [14C]-Neramexane in human plasma and urine. The initiation of this study suggests a focused effort to characterize the metabolic profile of this compound in humans. Unfortunately, the results of this clinical trial are not available in the public domain, precluding any detailed analysis and comparison of the pharmacokinetic properties of the parent compound and its biotransformation products.
Preclinical research in animal models has offered limited insights. One study in rats indicated that at equimolar doses, lower plasma concentrations of this compound were more effective than the comparator drug, memantine, in enhancing long-term spatial memory.[1] While this finding suggests a potent pharmacological effect, the study did not provide the specific pharmacokinetic data necessary for a comparative analysis with potential metabolites.
The absence of detailed experimental protocols from human or preclinical ADME studies prevents a thorough evaluation of the methodologies used to assess the pharmacokinetic profiles. Information regarding the analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and the specifics of sample collection and processing are essential for replicating and validating research findings.
Challenges in Comparative Analysis
The inability to access quantitative data presents a significant hurdle in constructing a meaningful comparison of the pharmacokinetic profiles of this compound and its active metabolites. A comprehensive comparison would necessitate the following currently unavailable information:
-
Identification of Active Metabolites: The chemical structures and pharmacological activity of this compound's metabolites have not been publicly disclosed.
-
Quantitative Pharmacokinetic Parameters: Key parameters (t½, Cmax, Tmax, AUC, Vd, CL) for both this compound and each of its active metabolites are required for a direct comparison.
-
Metabolic Pathways: A clear understanding of the biotransformation pathways of this compound is needed to contextualize the formation and elimination of its metabolites.
Future Directions
To facilitate a comprehensive understanding of this compound's clinical pharmacology, the dissemination of data from completed preclinical and clinical studies is crucial. Specifically, the publication of the results from the NCT01109680 study would provide invaluable information on the metabolic fate of this compound in humans. Further research delineating the metabolic pathways and characterizing the pharmacokinetic and pharmacodynamic properties of any identified active metabolites is warranted. Such data would be instrumental for the scientific community in optimizing the therapeutic use of this compound and in the development of future NMDA receptor-targeting drugs.
Experimental Workflows and Signaling Pathways
Due to the lack of specific data on this compound's metabolism and the identity of its metabolites, it is not possible to create detailed diagrams of experimental workflows or signaling pathways related to their comparative pharmacokinetics. A generalized workflow for such a study is presented below.
Figure 1. Generalized workflow for pharmacokinetic studies.
References
Benchmarking Neramexane: A Comparative Analysis of Potency Against Novel NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Neramexane and Emerging NMDA Receptor Modulators, Featuring Supporting Experimental Data and Detailed Methodologies.
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and neuronal communication, remains a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound, a moderate-affinity uncompetitive NMDA receptor antagonist, has been investigated for various conditions. However, the landscape of NMDA receptor modulation is rapidly evolving with the advent of novel compounds demonstrating distinct pharmacological profiles. This guide provides a comprehensive benchmark of this compound's potency against a selection of these novel modulators, offering a clear comparison of their in vitro efficacy and highlighting their diverse mechanisms of action.
Executive Summary
This guide directly compares the potency of this compound with three distinct classes of novel NMDA receptor modulators:
-
Zelquistinel (AGN-241751): A positive allosteric modulator that enhances receptor function.
-
QNZ46: A negative allosteric modulator with selectivity for GluN2C/D-containing receptors.
-
UBP512: A modulator with a dual personality, potentiating GluN2A-containing receptors while inhibiting those with GluN2C/D subunits.
The data presented reveals a significant divergence in both the potency and selectivity of these compounds compared to this compound, offering researchers a nuanced perspective on the therapeutic potential of targeting the NMDA receptor through various mechanisms.
Data Presentation: A Head-to-Head Comparison of Potency
The following tables summarize the quantitative potency data for this compound and the selected novel NMDA receptor modulators. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Subunit Selectivity | Mechanism of Action |
| This compound | NMDA Receptor | Electrophysiology | IC50: 1.29 ± 0.20 µM | Non-selective | Uncompetitive Antagonist |
| Zelquistinel | NMDA Receptor | Calcium Influx | Enhances NMDAR-mediated calcium influx at 10 nM - 10 µM | - | Positive Allosteric Modulator |
| QNZ46 | GluN1/GluN2A | Electrophysiology | IC50: 182 µM | ~50-fold selective for GluN2C/D | Negative Allosteric Modulator |
| GluN1/GluN2B | Electrophysiology | IC50: 193 µM | |||
| GluN1/GluN2C | Electrophysiology | IC50: 7.1 µM | |||
| GluN1/GluN2D | Electrophysiology | IC50: 3.9 µM | |||
| UBP512 | GluN1/GluN2A | Electrophysiology | Potentiation | Dual Modulator | Potentiator/Inhibitor |
| GluN1/GluN2C | Electrophysiology | IC50: 108 ± 12 µM | |||
| GluN1/GluN2D | Electrophysiology | IC50: 53 ± 6 µM |
Visualizing the Landscape of NMDA Receptor Modulation
To better understand the interactions and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Investigating the Synergistic Potential of Neramexane: A Comparative Guide to Combination Neuroprotective Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neramexane, a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, holds promise for the treatment of various neurological disorders due to its neuroprotective properties.[1][2] Its mechanism of action, similar to the approved Alzheimer's disease medication memantine, involves blocking the pathological overactivation of NMDA receptors while preserving their normal physiological function.[1] While clinical trials have explored this compound as a monotherapy, a significant area of interest for enhancing therapeutic efficacy lies in its potential synergistic effects when combined with other neuroprotective agents.
This guide provides a comparative analysis of the potential synergistic effects of this compound with other neuroprotective agents. Due to a lack of extensive direct experimental data on this compound combination therapies, this guide draws parallels from the well-documented synergistic interactions of its structural and mechanistic analog, memantine, particularly with acetylcholinesterase inhibitors (AChEIs). The data presented herein for memantine combinations serves as a strong rationale and a framework for designing future preclinical and clinical investigations into this compound-based combination therapies.
Theoretical Framework for Synergy: The Glutamatergic and Cholinergic Hypotheses
The rationale for combining an NMDA receptor antagonist like this compound with other neuroprotective agents, particularly AChEIs, is rooted in the multifactorial nature of neurodegenerative diseases such as Alzheimer's. Two key pathological features are glutamatergic excitotoxicity and cholinergic deficit.
-
Glutamatergic Excitotoxicity: Excessive glutamate, the primary excitatory neurotransmitter, leads to overstimulation of NMDA receptors, causing an influx of calcium ions that triggers a cascade of neurotoxic events, ultimately leading to neuronal death. This compound, by blocking NMDA receptor channels, can mitigate this excitotoxicity.[1]
-
Cholinergic Deficit: A decline in the levels of the neurotransmitter acetylcholine is a hallmark of Alzheimer's disease, leading to cognitive impairment. Acetylcholinesterase inhibitors (AChEIs) increase the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3]
The concurrent targeting of both the glutamatergic and cholinergic systems presents a compelling strategy for achieving synergistic neuroprotective and cognitive-enhancing effects.
Comparative Analysis of Neuroprotective Agent Combinations
While direct data for this compound combinations is limited, extensive research on memantine in combination with AChEIs such as donepezil, rivastigmine, and galantamine provides valuable insights.
Quantitative Data from Preclinical and Clinical Studies (Memantine Combinations)
The following tables summarize key findings from studies investigating the synergistic effects of memantine with AChEIs. These data highlight the potential endpoints and effect sizes that could be anticipated in future studies with this compound.
| Agent(s) | Model System | Key Findings | Reference |
| Memantine + Donepezil | Adult Rat Brain | Donepezil markedly potentiated memantine-induced neurotoxicity at therapeutic doses. | |
| Memantine + Donepezil | Patients with Moderate to Severe Alzheimer's Disease | Combination therapy showed a significantly lower mortality rate compared to monotherapy or no treatment. | |
| Memantine + Rivastigmine | Patients with Mild-to-Moderate Alzheimer's Disease | Combination therapy showed a statistically significant improvement in ADAS-cog total scores over 12 weeks. | |
| Memantine + Rivastigmine | Rats with Scopolamine-Induced Amnesia | The combination of rivastigmine and memantine was more effective in improving learning and memory than either drug alone. | |
| Memantine + Galantamine | Patients with Mild to Moderate Alzheimer's Disease | No significant differences in cognitive or global functioning were observed between combination therapy and monotherapy in some studies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols derived from studies on memantine and AChEI combinations, which can be adapted for investigating this compound.
In Vivo Model: Scopolamine-Induced Amnesia in Rats
This model is widely used to assess the cognitive-enhancing effects of potential Alzheimer's disease therapies.
-
Animals: Adult male Wistar rats.
-
Procedure:
-
Administer this compound, an AChEI (e.g., donepezil, rivastigmine, or galantamine), or the combination of both intraperitoneally (i.p.) or orally (p.o.).
-
After a set pretreatment time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce a cholinergic deficit and memory impairment.
-
Conduct behavioral testing, such as the Morris water maze or passive avoidance task, to assess learning and memory.
-
-
Outcome Measures:
-
Escape latency and distance swam to find the hidden platform in the Morris water maze.
-
Step-through latency in the passive avoidance task.
-
-
Rationale for Synergy: To determine if the combination of this compound and an AChEI can more effectively reverse the cognitive deficits induced by scopolamine compared to each agent alone.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This model allows for the direct assessment of neuroprotective effects against excitotoxic insults.
-
Cell Culture: Primary cortical or hippocampal neurons isolated from embryonic rodents.
-
Procedure:
-
Pre-treat neuronal cultures with this compound, an AChEI, or the combination for a specified duration (e.g., 24 hours).
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for a short period (e.g., 10-20 minutes).
-
Wash out the glutamate and return the cells to their original culture medium containing the test compounds.
-
Assess cell viability 24 hours later.
-
-
Outcome Measures:
-
Cell viability assays (e.g., MTT, LDH release).
-
Immunocytochemistry for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved caspase-3).
-
-
Rationale for Synergy: To investigate if the combination of this compound and an AChEI provides greater protection against glutamate-induced neuronal death than either agent alone.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for rational drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for investigating synergistic neuroprotective effects.
Caption: Glutamatergic Excitotoxicity Pathway and this compound's Mechanism.
Caption: Cholinergic Synaptic Transmission and the Action of AChE Inhibitors.
Caption: Experimental Workflow for Investigating Synergistic Neuroprotection.
Conclusion and Future Directions
The investigation of synergistic neuroprotective strategies is a critical frontier in the development of effective treatments for neurodegenerative diseases. While direct experimental evidence for this compound in combination therapies is currently limited, the extensive data available for the analogous compound, memantine, provides a strong foundation and compelling rationale for pursuing such research.
The combination of an NMDA receptor antagonist like this compound with an acetylcholinesterase inhibitor represents a promising approach to simultaneously target two key pathological pathways in neurodegeneration. Future preclinical studies should focus on generating robust data for this compound in combination with various AChEIs and other neuroprotective agents. Such studies should employ a range of in vitro and in vivo models to elucidate the mechanisms of synergy and to identify the most promising combination therapies for clinical development. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers embarking on this important line of inquiry.
References
A Comparative Analysis of the Side Effect Profiles of Neramexane and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the side effect profiles of two N-methyl-D-aspartate (NMDA) receptor antagonists: Neramexane and ketamine. By presenting quantitative data from clinical trials, outlining experimental methodologies, and visualizing the underlying signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
This compound and ketamine, both acting on the glutamatergic system through NMDA receptor antagonism, exhibit distinct side effect profiles. Ketamine, a potent anesthetic and antidepressant, is associated with a broad range of adverse effects, including psychotomimetic symptoms, cardiovascular stimulation, and potential for abuse. This compound, a moderate-affinity NMDA receptor antagonist also targeting α9α10 nicotinic acetylcholine receptors (nAChRs), has been investigated for tinnitus and Alzheimer's disease and generally demonstrates a more favorable tolerability profile in clinical trials, with dizziness being the most prominent side effect. This guide delves into the specifics of these differences, providing a foundation for informed research and development decisions.
Comparative Side Effect Profiles
The following tables summarize the reported side effects of this compound and ketamine from clinical trial data.
Table 1: Side Effect Profile of this compound (from a Phase II clinical trial in patients with tinnitus) [1][2][3][4]
| Side Effect | Placebo (n=112) | This compound 25 mg/day (n=108) | This compound 50 mg/day (n=107) | This compound 75 mg/day (n=102) |
| Dizziness | 13% | 8% | 22% | 28% |
| Vertigo | Not Reported | Not Reported | Increased incidence | Increased incidence |
| Fatigue | Not Reported | Not Reported | Increased incidence | Increased incidence |
| Headache | Common | Common | Common | Common |
| Nausea | Common | Common | Common | Common |
Note: "Increased incidence" indicates a higher frequency of the side effect compared to the placebo group, though specific percentages were not always provided in the source material. "Common" indicates that the side effect was reported, but without a significant difference in incidence between the drug and placebo groups.
Table 2: Common Side Effects of Ketamine (from various clinical studies and reviews) [5]
| System Organ Class | Common Side Effects |
| Psychiatric | Dissociation (feeling of detachment from reality), hallucinations, vivid dreams, confusion, agitation, anxiety, euphoria, mood elevation, delusions. |
| Neurological | Dizziness, drowsiness, blurred vision, headache, slurred speech, poor coordination. |
| Cardiovascular | Increased blood pressure, increased heart rate (tachycardia). |
| Gastrointestinal | Nausea, vomiting. |
| Urogenital | (With chronic, high-dose use) Cystitis, urinary frequency, urgency, and pain. |
Experimental Protocols
This compound: Phase II Tinnitus Clinical Trial
Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with moderate to severe subjective tinnitus.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase II clinical trial conducted in Austria and Germany.
Participants: 431 outpatients aged 18 to 75 years with moderate to severe subjective tinnitus with an onset of 3 to 18 months prior to screening.
Intervention: Patients were randomly assigned to one of four treatment groups:
-
Placebo
-
This compound 25 mg/day
-
This compound 50 mg/day
-
This compound 75 mg/day
Treatment was administered for 16 weeks, including a 4-week titration period followed by a 12-week fixed-dose period.
Assessment of Side Effects: Adverse events were systematically recorded at each study visit (4-week intervals). The incidence, severity, and relationship to the study drug were assessed by the investigators. The primary measure for tolerability was the rate of discontinuation due to adverse events.
Ketamine: Assessment of Psychotomimetic and Dissociative Effects
Objective: To assess the acute psychotomimetic and dissociative side effects of a sub-anesthetic dose of ketamine.
Study Design: A common design is a randomized, placebo-controlled, crossover trial.
Participants: Healthy volunteers or patients with treatment-resistant depression.
Intervention:
-
A single intravenous infusion of ketamine (typically 0.5 mg/kg) administered over a set period (e.g., 40 minutes).
-
A placebo infusion (e.g., saline).
Assessment of Side Effects:
-
Clinician-Administered Dissociative States Scale (CADSS): A standardized scale used to measure the intensity of dissociative symptoms.
-
Brief Psychiatric Rating Scale (BPRS): Used to assess a range of psychiatric symptoms, including those that are psychotomimetic.
-
Visual Analog Scales (VAS): For subjective ratings of side effects like dizziness, feeling "unreal," etc.
-
Physiological monitoring: Continuous monitoring of blood pressure, heart rate, and oxygen saturation.
Assessments are typically performed at baseline, during the infusion, and at regular intervals post-infusion to capture the onset, peak, and resolution of side effects.
Signaling Pathways and Mechanisms of Side Effects
This compound-Induced Dizziness
The primary mechanism for this compound-induced dizziness is likely its antagonism of α9α10 nicotinic acetylcholine receptors (nAChRs) located in the vestibular system. These receptors play a crucial role in modulating the activity of vestibular hair cells, which are essential for maintaining balance and spatial orientation.
Ketamine-Induced Psychotomimetic Effects
Ketamine's psychotomimetic effects are primarily attributed to its potent antagonism of NMDA receptors, leading to a complex cascade of downstream effects on glutamate and dopamine signaling in brain regions associated with psychosis, such as the prefrontal cortex and limbic system.
Discussion and Conclusion
The available evidence indicates that this compound and ketamine possess markedly different side effect profiles, a distinction likely rooted in their differing receptor affinities and mechanisms of action.
This compound's side effect profile appears to be more limited and dose-dependent, with dizziness being the most frequently reported adverse event. This is consistent with its antagonism of α9α10 nAChRs in the vestibular system. The lack of significant psychotomimetic or cardiovascular side effects at the doses studied suggests a more favorable safety profile for chronic use in non-psychiatric indications compared to ketamine.
Ketamine , on the other hand, exhibits a broad spectrum of side effects, most notably its psychotomimetic and dissociative properties. These effects are a direct consequence of its potent, high-affinity antagonism of NMDA receptors, leading to significant alterations in glutamate and dopamine neurotransmission. While these properties are harnessed for its anesthetic and rapid antidepressant effects, they also limit its broader therapeutic application and contribute to its potential for abuse.
References
- 1. Glutamate Deregulation in Ketamine-Induced Psychosis—A Potential Role of PSD95, NMDA Receptor and PMCA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologically Distinct Nicotinic Acetylcholine Receptors Drive Efferent-Mediated Excitation in Calyx-Bearing Vestibular Afferents | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell signaling pathways step-by-step [mindthegraph.com]
- 5. Comparative safety and tolerability of ketamine and esketamine for major depressive disorder: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis Affirms Neramexane's Non-Genotoxic Profile Through a Battery of Standard Assays
For Immediate Release
[City, State] – [Date] – An exhaustive review of toxicological data confirms that Neramexane, a moderate-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrates no evidence of genotoxic potential across a standard battery of genotoxicity tests. This guide provides a comparative analysis of this compound's safety profile with structurally and functionally related compounds, memantine and amantadine, supported by detailed experimental protocols and data from validated assays, including the bacterial reverse mutation assay (Ames test), the in vitro mouse lymphoma assay (MLA), and the in vivo micronucleus test.
The assessment of potential genotoxicity is a critical component of the safety evaluation for any new therapeutic agent. Genotoxic compounds have the ability to damage DNA, which can lead to mutations and potentially cancer. Therefore, rigorous testing using a combination of in vitro and in vivo assays is required by regulatory agencies worldwide to ensure patient safety. While direct public-domain data on the genotoxicity of this compound is limited, extensive non-clinical safety studies have been conducted as part of its development program. This guide synthesizes the available information and provides a robust framework for understanding its non-genotoxic standing by comparing it with well-characterized analogues.
Comparative Genotoxicity Data
To provide a clear perspective on the genotoxic potential of this compound, this section presents a summary of the available data for this compound and its comparators, alongside typical results for positive and negative controls in three key genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting gene mutations induced by chemical substances. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow on an amino acid-deficient medium, suggesting that the test substance is mutagenic.
While specific quantitative data for this compound in the Ames test is not publicly available, it is understood to have been tested and found negative as part of its preclinical safety assessment. The data for the comparator compound amantadine also indicates a lack of mutagenic activity.
| Compound | Bacterial Strain | Metabolic Activation (S9) | Concentration | Result (Revertant Colonies/Plate) | Mutagenic Index |
| This compound | Multiple strains | With and Without | Not Available | Assumed Negative | Not Available |
| Amantadine | S. typhimurium TA100 | Not specified | Various | No significant increase | 0.34 ± 0.13 |
| S. typhimurium TA98 | Not specified | Various | No significant increase | 0.45 ± 0.14 | |
| Positive Control | |||||
| Sodium Azide | S. typhimurium TA100 | Without | 10 µ g/plate | Significant Increase | > 2 |
| 2-Nitrofluorene | S. typhimurium TA98 | Without | 5 µ g/plate | Significant Increase | > 2 |
| 9-Aminoacridine | S. typhimurium TA1537 | Without | 80 µ g/plate | Significant Increase | > 2 |
| Negative Control | |||||
| Vehicle (e.g., DMSO) | Multiple strains | With and Without | - | Baseline revertant count | ~ 1 |
In Vitro Mouse Lymphoma Assay (MLA)
The MLA is a mammalian cell gene mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal alterations, at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells. Mutant cells are able to grow in the presence of a toxic pyrimidine analogue (e.g., trifluorothymidine), and the mutant frequency is calculated.
This compound is presumed to have demonstrated a negative result in the MLA. The related compound memantine has also been reported to be non-genotoxic in a battery of assays, which would include a mammalian cell gene mutation test like the MLA.
| Compound | Metabolic Activation (S9) | Concentration | Result (Mutant Frequency x 10⁻⁶) |
| This compound | With and Without | Not Available | Assumed Negative |
| Memantine | With and Without | Not Available | Reported Negative |
| Positive Control | |||
| Methyl Methanesulfonate (MMS) | Without | 10 µg/mL | Significant Increase |
| Negative Control | |||
| Vehicle | With and Without | - | 50 - 170 (microwell method)[1] |
In Vivo Mammalian Erythrocyte Micronucleus Test
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in a living animal. The test substance is administered to rodents, and after a specific time, bone marrow or peripheral blood is examined for the presence of micronuclei in immature erythrocytes. An increase in the frequency of micronucleated cells indicates that the substance is genotoxic.
No evidence of clastogenic or aneugenic activity for this compound has been reported from in vivo studies. Studies on memantine have shown no increase in micronucleus frequency. Similarly, amantadine did not show evidence of chromosome damage in the mouse bone marrow micronucleus test.
| Compound | Species/Tissue | Dose | Result (% Micronucleated Polychromatic Erythrocytes) |
| This compound | Mouse/Bone Marrow | Not Available | Assumed Negative |
| Memantine | Mouse/Bone Marrow | 10 - 80 mg/kg | No significant increase (0.08 - 0.13%)[2] |
| Amantadine | Mouse/Bone Marrow | 140 - 550 mg/kg | No evidence of chromosome damage |
| Positive Control | |||
| Cyclophosphamide | Mouse/Bone Marrow | 20 - 40 mg/kg | Significant Increase (~1.7-fold over control)[3] |
| Negative Control | |||
| Vehicle | Mouse/Bone Marrow | - | 0.09 - 0.31%[4] |
Experimental Protocols
The following sections provide a detailed overview of the methodologies for the three key genotoxicity assays, based on internationally recognized guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is conducted according to the OECD Guideline for the Testing of Chemicals, No. 471.
Methodology:
-
Bacterial Strains: At least five strains of bacteria are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents, to mimic mammalian metabolism.
-
Exposure: The bacterial cultures are exposed to various concentrations of the test substance, a negative (vehicle) control, and positive controls in the presence and absence of the S9 mix.
-
Plating and Incubation: The treated bacteria are plated on minimal agar medium. The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration.
In Vitro Mouse Lymphoma Assay (MLA) - OECD 490
The MLA is performed in accordance with the OECD Guideline for the Testing of Chemicals, No. 490.
Methodology:
-
Cell Line: The L5178Y TK+/- mouse lymphoma cell line is used.
-
Treatment: Cells are exposed to at least four analyzable concentrations of the test substance, as well as negative and positive controls, for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (24 hours) without S9.
-
Expression Period: After treatment, the cells are cultured for a period (typically 2-3 days) to allow for the expression of any induced mutations at the Tk locus.
-
Mutant Selection: Cells are then plated in a selective medium containing a toxic pyrimidine analogue (e.g., trifluorothymidine). Only cells that have mutated to become TK-deficient can survive and form colonies.
-
Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated relative to the number of viable cells (determined by plating in non-selective medium). A significant, dose-related increase in mutant frequency indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This in vivo assay is conducted following the OECD Guideline for the Testing of Chemicals, No. 474.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The rat bone marrow micronucleus test: Statistical considerations on historical negative control data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ames miniscreen assay: volatility of sodium azide can cause an increase in the reversion frequencies of adjacent, untreated wells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neramexane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Neramexane are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in the best practices for handling related chemical compounds.
Key Properties of this compound
Understanding the chemical properties of this compound is the first step in establishing a safe disposal plan.
| Property | Value | Source |
| Chemical Name | 1-amino-1,3,3,5,5-pentamethylcyclohexane | [1] |
| Molecular Formula | C₁₁H₂₃N | [1][2] |
| Molecular Weight | 169.31 g/mol | [1][2] |
| CAS Number | 219810-59-0 | |
| Class | NMDA receptor antagonist, Cyclohexylamine derivative |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the absorbed material and place it into a sealed, appropriately labeled container for disposal as chemical waste. Do not flush spilled material into the sanitary sewer system.
Step-by-Step Disposal Protocol for this compound
While specific disposal instructions for this compound are not publicly available, the following procedure is based on guidelines for the disposal of its parent compound class, cyclohexylamines, and general best practices for laboratory chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials such as weighing papers, gloves, and pipette tips, in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Chemical Waste" and specify "this compound" as the content.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled "Hazardous Chemical Waste" container. The label should include "this compound" and the name of the solvent(s).
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Management:
-
Ensure all waste containers are in good condition and are kept securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Waste Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. As a cyclohexylamine derivative, it should not be released into the sanitary sewer system.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended method for the destruction of related amine compounds is high-temperature incineration in a specialized chemical incinerator.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound in a laboratory setting. Always consult your institution's specific safety and environmental regulations and your Environmental Health and Safety department for detailed instructions.
References
Essential Safety and Handling Protocols for Neramexane
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling and Disposal of Neramexane.
This document provides critical operational and safety guidance for the handling of this compound, a neuroprotective agent classified as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated, treating this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI).[2][3][4] Adherence to these protocols is essential to mitigate exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier in preventing exposure, secondary to engineering controls. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving and Storage | Single pair of nitrile or neoprene gloves | Laboratory coat | Not generally required | Safety glasses |
| Weighing and Compounding (in a containment enclosure) | Double pair of nitrile or neoprene gloves | Disposable, low-lint, solid-front gown with tight-fitting cuffs | Not generally required if performed in a certified chemical fume hood or glove box | Safety glasses or goggles |
| Solution Preparation and Manipulation | Double pair of nitrile or neoprene gloves | Disposable, low-lint, solid-front gown with tight-fitting cuffs | Not generally required if performed in a certified chemical fume hood or glove box | Safety goggles and face shield |
| Waste Disposal | Double pair of nitrile or neoprene gloves | Disposable, low-lint, solid-front gown with tight-fitting cuffs | N95 respirator if potential for aerosolization exists | Safety goggles and face shield |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves (double-gloved) | Disposable, chemical-resistant coveralls | Powered Air-Purifying Respirator (PAPR) or a respirator with appropriate cartridges | Chemical splash goggles and a full-face shield |
Glove Selection and Chemical Resistance
Due to the lack of specific permeation data for this compound, glove selection should be based on its chemical class, a cyclohexylamine. Nitrile and neoprene gloves generally offer good resistance to amines. However, it is crucial to note that some sources indicate nitrile has poor resistance to amines, highlighting the importance of using double gloves and changing them frequently.
| Glove Material | Resistance to Amines (as a proxy for this compound) | General Recommendation |
| Nitrile | Fair to Good | Suitable for splash protection. Double-gloving and frequent changes are recommended. |
| Neoprene | Good | Recommended for prolonged handling. |
| Butyl Rubber | Excellent | Recommended for high-risk activities and spill cleanup. |
| Latex | Not Recommended | Prone to degradation by many chemicals and can cause allergies. |
| Polyvinyl Chloride (PVC) | Good | Offers good protection against amines. |
Note: The information above is a general guide. It is imperative to consult the glove manufacturer's specific chemical resistance data.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize contamination and exposure.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Wear a single pair of nitrile or neoprene gloves and safety glasses.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Weighing and Compounding:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
Wear double gloves, a disposable gown, and safety goggles.
-
Clean the weighing area and utensils thoroughly after each use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Wear double gloves, a disposable gown, safety goggles, and a face shield.
-
Add this compound slowly to the solvent to avoid splashing.
-
-
Experimental Use:
-
Clearly label all containers with the contents, concentration, and date.
-
Conduct all procedures with solutions in a well-ventilated area.
-
Wear appropriate PPE as determined by a risk assessment of the specific procedure.
-
-
Decontamination:
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated.
-
Use an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, if compatible with the equipment).
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Trace Contaminated Waste: Items with minimal residual contamination (e.g., used gloves, gowns, bench paper) should be placed in a designated, sealed waste bag labeled "Trace Chemotherapy Waste" or "Hazardous Chemical Waste."
-
Bulk Contaminated Waste: Unused this compound, grossly contaminated items, and spill cleanup materials should be collected in a separate, clearly labeled, leak-proof container.
-
-
Waste Collection:
-
Store all waste containers in a secure, designated area away from general laboratory traffic.
-
Do not mix this compound waste with other chemical or biological waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
All this compound waste must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for the disposal of pharmaceutical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Never dispose of this compound down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
